A-286501
Description
Properties
CAS No. |
483341-15-7 |
|---|---|
Molecular Formula |
C11H14BrN5O2 |
Molecular Weight |
328.17 g/mol |
IUPAC Name |
(1S,2R,3S,5R)-3-amino-5-(4-amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C11H14BrN5O2/c12-4-2-17(6-1-5(13)8(18)9(6)19)11-7(4)10(14)15-3-16-11/h2-3,5-6,8-9,18-19H,1,13H2,(H2,14,15,16)/t5-,6+,8+,9-/m0/s1 |
InChI Key |
FKFYQPGMXTXSTC-LWIVVEGESA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]([C@@H]1N2C=C(C3=C(N=CN=C32)N)Br)O)O)N |
Canonical SMILES |
C1C(C(C(C1N2C=C(C3=C(N=CN=C32)N)Br)O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A-286501 N7-((1'R,2'S,3'R,4'S)-2',3'-dihydroxy-4'-amino-cyclopentyl)-4-amino-5-bromo-pyrrolo(2,3-a)pyrimidine |
Origin of Product |
United States |
Foundational & Exploratory
A-83-01: A Technical Guide to its Mechanism of Action in Stem Cell Biology
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the small molecule A-83-01 and its pivotal role in stem cell research. A-83-01 is a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) signaling pathway, a critical regulator of stem cell fate. By modulating this pathway, A-83-01 has become an indispensable tool for maintaining pluripotency, enhancing reprogramming efficiency, and directing stem cell differentiation. This document details the mechanism of action, provides quantitative data on its efficacy, outlines key experimental protocols, and visualizes the associated signaling pathways and workflows.
Core Mechanism of Action: Inhibition of the TGF-β Superfamily Type I Receptors
A-83-01 exerts its effects by selectively targeting the ATP-binding site of the type I serine/threonine kinase receptors of the TGF-β superfamily. Specifically, it is a potent inhibitor of:
-
ALK5 (TGF-β type I receptor): The primary receptor for TGF-β ligands.
-
ALK4 (Activin receptor type-1B): A receptor for Activin and Nodal signals.
-
ALK7 (Nodal receptor type I): Another receptor for Nodal.
Inhibition of these receptors prevents the phosphorylation and subsequent activation of the downstream signaling mediators, SMAD2 and SMAD3.[1][2][3] The non-phosphorylated SMAD2/3 cannot form a complex with SMAD4, translocate to the nucleus, or regulate the transcription of target genes involved in differentiation and cell cycle control.[1][3] This blockade of the canonical TGF-β/Activin/Nodal signaling pathway is fundamental to the effects of A-83-01 on stem cells. Notably, A-83-01 is more potent than the commonly used ALK5 inhibitor, SB431542.[2][3]
Signaling Pathway Diagram
Quantitative Data
The efficacy of A-83-01 has been quantified through various assays, primarily focusing on its inhibitory concentration and impact on gene expression.
| Parameter | Target Receptor | IC50 Value (nM) | Reference |
| Inhibitory Concentration | ALK5 (TGF-βRI) | 12 | [1][2][4] |
| ALK4 (ActRI) | 45 | [1][2][4] | |
| ALK7 (NodalRI) | 7.5 | [1][2][4] |
| Application | Cell Type | Effect of A-83-01 | Quantitative Change | Reference |
| Maintenance of Pluripotency | Human iPSCs | Upregulation of pluripotency markers | Increased expression of NANOG, OCT4, SOX2 | [5] |
| Hematopoietic Stem Cell Expansion | Murine HSPCs | Promotes expansion of LSK cells | 3800-fold expansion of LSK cells | [6] |
| Endometrial Mesenchymal Stem Cell Proliferation | Human eMSCs | Increased cell viability | Dose-dependent increase, maximal effect at 1 µM | [5] |
| Cardiomyocyte Differentiation | Murine Nkx2.5+ cardiomyoblasts | Increased expression of cardiac markers | Increased expression of TnT and Gata4 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of A-83-01 in stem cell culture. The following protocols are synthesized from multiple sources to provide a comprehensive guide.
Preparation of A-83-01 Stock Solution
-
Reconstitution: A-83-01 is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the powder in sterile DMSO. For example, to create a 10 mM stock solution, add 1.18 ml of DMSO to 5 mg of A-83-01 powder.[8]
-
Solubility: A-83-01 is soluble in DMSO up to 50 mM.[1]
-
Storage: Store the lyophilized powder at -20°C. Once reconstituted, aliquot the stock solution into single-use volumes and store at -20°C for up to 2-6 months to prevent loss of potency and avoid repeated freeze-thaw cycles.[2][8]
Maintenance of Human Induced Pluripotent Stem Cells (iPSCs)
This protocol describes the use of A-83-01 to maintain the undifferentiated state of iPSCs.
-
Cell Culture Medium: Prepare a suitable iPSC maintenance medium (e.g., mTeSR™1 or E8™ medium).
-
A-83-01 Supplementation: On the day of use, thaw an aliquot of the A-83-01 stock solution and add it to the cell culture medium to a final concentration of 0.5 µM to 1 µM.
-
Cell Seeding: Plate the iPSCs on a suitable matrix-coated culture dish (e.g., Matrigel or Vitronectin).
-
Culture Maintenance: Culture the cells at 37°C in a 5% CO2 incubator. Change the medium daily with fresh medium containing A-83-01.
-
Passaging: Passage the cells as needed, typically every 4-6 days, when the colonies reach the appropriate size and density.
Expansion of Hematopoietic Stem and Progenitor Cells (HSPCs)
This protocol details the use of A-83-01 in a cytokine cocktail to expand murine HSPCs.
-
Base Medium: Use a suitable base medium for HSPC culture, such as IMDM supplemented with 10% FBS.
-
Cytokine and Small Molecule Cocktail: Supplement the base medium with the following:
-
Stem Cell Factor (SCF)
-
Interleukin-3 (IL-3)
-
FMS-like Tyrosine Kinase 3 Ligand (FLT3-L)
-
Interleukin-11 (IL-11)
-
A-83-01 (final concentration of 0.5 µM)
-
Pomalidomide
-
UM171
-
-
Cell Culture: Culture purified LSK SLAM cells in the prepared medium.
-
Analysis: Monitor the expansion of LSK cells and the inhibition of differentiation into mature lineages (e.g., mast cells) over time using flow cytometry.[6]
Directed Differentiation of Cardiomyocytes from iPSCs
This protocol outlines a general workflow for inducing cardiomyocyte differentiation, where A-83-01 can be a component of the differentiation cocktail.
-
iPSC Culture: Maintain iPSCs in an undifferentiated state as described above.
-
Mesoderm Induction: To initiate differentiation, replace the maintenance medium with a mesoderm induction medium. This often involves the activation of Wnt signaling (e.g., using CHIR99021) and may include A-83-01 to suppress alternative fates.
-
Cardiac Progenitor Specification: After mesoderm induction, switch to a cardiac specification medium. This medium may contain inhibitors of Wnt signaling (e.g., IWP2) and other factors to guide differentiation towards a cardiac lineage.
-
Cardiomyocyte Maturation: Culture the differentiating cells in a cardiomyocyte maturation medium to promote the development of mature, beating cardiomyocytes.
-
Characterization: Verify the differentiation efficiency by assessing the expression of cardiac-specific markers such as TNNT2 and NKX2-5 via immunofluorescence or qPCR.
Experimental Workflows
Visualizing experimental workflows provides a clear understanding of how A-83-01 is integrated into multi-step procedures.
iPSC Reprogramming and Maintenance Workflow
Directed Differentiation Workflow Example: Cardiomyocytes
References
- 1. TGFβ Inhibitor A83-01 Enhances Murine HSPC Expansion for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. TGF β Inhibitor A83-01 Enhances Murine HSPC Expansion for Gene Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Transforming Growth Factor-β Receptor signaling promotes culture expansion of undifferentiated human Endometrial Mesenchymal Stem/stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological inhibition of TGFβ receptor improves Nkx2.5 cardiomyoblast-mediated regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A 83-01 | Cell Signaling Technology [cellsignal.com]
A-83-01: A Technical Guide to TGF-β Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of A-83-01, a potent small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway. This document details the mechanism of action, quantitative data, experimental protocols, and visual representations of the core signaling pathways and experimental workflows.
Core Concept: Inhibition of TGF-β Signaling
The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, differentiation, apoptosis, and migration.[1] Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis.[2][3] The pathway is initiated by the binding of a TGF-β superfamily ligand to a type II receptor, which then recruits and phosphorylates a type I receptor.[1] This activated type I receptor, a serine/threonine kinase, proceeds to phosphorylate receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[4][5] These phosphorylated R-SMADs then form a complex with the common mediator SMAD4, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes.[1][4][5]
A-83-01 is a small molecule inhibitor that selectively targets the ATP-binding site of the TGF-β type I receptor serine/threonine kinases, also known as Activin Receptor-Like Kinases (ALKs).[3][6] By inhibiting these kinases, A-83-01 effectively blocks the phosphorylation of SMAD2 and SMAD3, thereby preventing the downstream signaling cascade.[6]
Mechanism of Action of A-83-01
A-83-01 is a potent inhibitor of the TGF-β type I receptors ALK5 (TGF-βRI), ALK4 (Activin receptor type IB), and ALK7 (Nodal receptor).[7][8][9][10][11][12] Its inhibitory action prevents the TGF-β-induced epithelial-to-mesenchymal transition (EMT), a process critical in cancer progression and metastasis.[3][6] Notably, A-83-01 demonstrates high selectivity, showing little to no inhibitory effect on bone morphogenetic protein (BMP) type I receptors (ALK1, ALK2, ALK3, and ALK6) or other kinases like p38 MAPK and ERK.[6][8]
Signaling Pathway of TGF-β and Inhibition by A-83-01
References
- 1. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 2. TGF Beta Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. agscientific.com [agscientific.com]
- 4. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 5. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. stemcell.com [stemcell.com]
- 10. A 83-01 | ALK5 Inhibitor IV | ALK inhibitor | TargetMol [targetmol.com]
- 11. apexbt.com [apexbt.com]
- 12. selleckchem.com [selleckchem.com]
The Role of A-83-01 in Organoid Culture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-83-01 is a small molecule inhibitor that has become an indispensable tool in the field of organoid culture. Its targeted inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway is critical for the establishment, maintenance, and expansion of various organoid models. This technical guide provides an in-depth overview of the function of A-83-01, its mechanism of action, and its application in organoid culture, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Mechanism of Action: Potent and Selective Inhibition of the TGF-β Pathway
A-83-01 is a potent inhibitor of the TGF-β type I receptor serine/threonine kinase, also known as Activin Receptor-Like Kinase 5 (ALK5)[1][2]. It also exhibits inhibitory activity against other members of the TGF-β superfamily type I receptors, namely ALK4 and ALK7[3][4][5]. The primary mechanism of action of A-83-01 is the blockage of the phosphorylation of Smad2 and Smad3, downstream effector proteins in the TGF-β signaling cascade[1][6]. This inhibition effectively halts the signal transduction that would otherwise lead to cellular responses such as differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT)[1][3][6]. By preventing these processes, A-83-01 helps to maintain the self-renewal capacity of stem cells within the organoid culture, promoting their expansion in an undifferentiated state[7].
Quantitative Data: Potency and Specificity
The inhibitory activity of A-83-01 has been quantified through the determination of its half-maximal inhibitory concentration (IC50) against its target receptors.
| Target Receptor | IC50 Value (nM) | Reference(s) |
| ALK5 (TGF-βRI) | 12 | [3][4][5] |
| ALK4 (Activin receptor type IB) | 45 | [3][4][5] |
| ALK7 (Nodal receptor) | 7.5 | [3][4][5] |
A-83-01 has been shown to be more potent than another commonly used ALK5 inhibitor, SB-431542 (IC50 = 94 nM for ALK5)[1]. Studies have indicated that A-83-01 is five to ten times more potent than SB-431542 in inhibiting TGF-β-induced transcription[6].
The TGF-β Signaling Pathway and A-83-01 Inhibition
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to a type II receptor, which then recruits and phosphorylates a type I receptor (e.g., ALK5). The activated type I receptor subsequently phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. These phosphorylated R-Smads form a complex with a common-mediator Smad (Co-Smad), Smad4. This complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in various cellular processes. A-83-01 acts by directly inhibiting the kinase activity of the type I receptor, thereby preventing the initial phosphorylation of Smad2/3 and blocking the entire downstream signaling cascade.
Applications of A-83-01 in Organoid Culture
A-83-01 is a crucial component in the culture media for a wide range of organoids, including those derived from the liver, prostate, and mammary gland[3]. Its primary functions in these cultures are to:
-
Promote Stem Cell Self-Renewal: By inhibiting differentiation signals, A-83-01 helps maintain a population of stem and progenitor cells, which is essential for the long-term expansion and passaging of organoids[7].
-
Prevent Epithelial-to-Mesenchymal Transition (EMT): EMT is a process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype. This can be detrimental to the integrity and proper development of epithelial-derived organoids. A-83-01 effectively blocks TGF-β-induced EMT[1][3][6].
-
Enhance Organoid Formation and Growth: In some contexts, the inhibition of TGF-β signaling by A-83-01 can stimulate the formation and growth of organoids[8]. For example, in colon organoid cultures, A-83-01 has been shown to stimulate colonosphere formation.
Experimental Protocols
The following are generalized protocols for the use of A-83-01 in organoid culture. Specific concentrations and media components may need to be optimized for different organoid types and research applications.
Preparation of A-83-01 Stock Solution
-
Reconstitution: A-83-01 is typically supplied as a lyophilized powder. To prepare a stock solution, dissolve the powder in sterile DMSO to a final concentration of 10 mM.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
General Protocol for Human Liver Organoid Culture
This protocol is adapted from established methods for human liver organoid culture[9][10][11].
Liver Organoid Expansion Medium (EM) Formulation:
| Component | Final Concentration |
| Advanced DMEM/F12 | - |
| B-27 Supplement (without Vitamin A) | 1x |
| N-2 Supplement | 1x |
| N-Acetylcysteine | 1.25 mM |
| Gastrin | 10 nM |
| EGF | 50 ng/mL |
| R-spondin 1 | 1 µg/mL |
| FGF10 | 100 ng/mL |
| Noggin | 100 ng/mL |
| HGF | 25 ng/mL |
| Forskolin | 10 µM |
| A-83-01 | 5 µM |
| Penicillin-Streptomycin | 1x |
Experimental Workflow:
Detailed Steps:
-
Tissue Isolation and Digestion: Isolate human liver tissue and digest it into single cells or small cell clusters using an appropriate enzymatic digestion protocol (e.g., with collagenase and dispase).
-
Embedding in Extracellular Matrix: Resuspend the cell pellet in a basement membrane matrix such as Matrigel.
-
Plating: Plate droplets of the cell-Matrigel suspension into pre-warmed culture plates to form "domes".
-
Addition of Medium: After the Matrigel has solidified, add the pre-warmed Liver Organoid Expansion Medium containing 5 µM A-83-01.
-
Incubation: Culture the organoids in a humidified incubator at 37°C with 5% CO2.
-
Medium Changes: Refresh the culture medium every 2-3 days.
-
Passaging: Once the organoids have grown to a sufficient size, they can be passaged by mechanically or enzymatically disrupting them and re-plating them in fresh Matrigel.
-
Analysis: Organoids can be harvested at different time points for various downstream analyses, such as RNA sequencing, immunohistochemistry, or drug screening assays.
Application in Prostate and Mammary Organoid Culture
A-83-01 is also a key component in the culture of prostate and mammary organoids. In prostate organoid culture, A-83-01 is used to promote the proliferation of prostate epithelial cells and maintain long-term growth[8]. Similarly, in mammary organoid culture, the inhibition of TGF-β signaling by A-83-01 is important for maintaining the luminal progenitor state and preventing myoepithelial differentiation. The general principles of the experimental workflow described above are applicable, with adjustments to the specific media components and growth factors required for these tissue types.
Conclusion
A-83-01 is a powerful and selective inhibitor of the TGF-β signaling pathway that plays a pivotal role in the successful culture of a wide variety of organoids. Its ability to promote stem cell self-renewal and prevent unwanted differentiation and EMT makes it an essential reagent for researchers and scientists in basic research and drug development. The detailed understanding of its mechanism of action and the application of optimized protocols are key to leveraging the full potential of organoid technology.
References
- 1. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A 83-01 | TGF-beta Receptor Inhibitors: R&D Systems [rndsystems.com]
- 3. stemcell.com [stemcell.com]
- 4. A 83-01 | ALK5 Inhibitor IV | ALK inhibitor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Transforming Growth Factor-β Receptor signaling promotes culture expansion of undifferentiated human Endometrial Mesenchymal Stem/stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of Organoid Models in Prostate Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 10. Guidelines for Manufacturing and Application of Organoids: Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.rndsystems.com [resources.rndsystems.com]
A-83-01: A Technical Guide to its Role in Inhibiting Epithelial-to-Mesenchymal Transition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epithelial-to-Mesenchymal Transition (EMT) is a fundamental biological process where epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a migratory, mesenchymal phenotype. While crucial for embryonic development, EMT is also implicated in pathological conditions, notably in cancer progression and fibrosis. The Transforming Growth factor-β (TGF-β) signaling pathway is a primary driver of EMT. A-83-01 has emerged as a potent and selective small molecule inhibitor of this pathway, making it an invaluable tool for research and a potential therapeutic agent. This guide provides an in-depth overview of A-83-01's mechanism of action, its role in modulating EMT, and detailed protocols for its application in experimental settings.
Mechanism of Action: Inhibition of the Canonical TGF-β/Smad Pathway
A-83-01 exerts its function by selectively targeting the kinase activity of TGF-β superfamily type I receptors, also known as activin receptor-like kinases (ALKs).[1] Specifically, it is a potent inhibitor of ALK5 (the TGF-β type I receptor), ALK4 (the activin/nodal type IB receptor), and ALK7 (the nodal type I receptor).[2]
The canonical TGF-β signaling cascade begins when a TGF-β ligand binds to its type II receptor (TGFβRII), which then recruits and phosphorylates a type I receptor, ALK5. The activated ALK5 kinase subsequently phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[3][4] These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4. This entire complex translocates into the nucleus, where it acts as a transcription factor, regulating the expression of genes that drive the EMT program, such as Snail, Slug, and Twist.[5][6]
A-83-01 directly blocks the ATP-binding site of the ALK5 kinase domain, preventing the phosphorylation of Smad2 and Smad3.[1][7] This action halts the entire downstream signaling cascade, thereby inhibiting the TGF-β-induced transcriptional changes that lead to EMT.[1][3] Notably, A-83-01 has minimal effect on bone morphogenetic protein (BMP) signaling pathways, p38 MAPK, or extracellular regulated kinase at effective concentrations, highlighting its selectivity.[1][8]
Quantitative Data: Inhibitory Potency
A-83-01 is recognized for its high potency, which is often more effective than other inhibitors like SB-431542.[1] Its inhibitory concentration (IC50) values have been well-characterized against its primary targets.
| Target Kinase | Receptor Type | Function | IC50 Value (nM) | Reference(s) |
| ALK5 | TGF-β Type I Receptor | Mediates TGF-β signaling | 12 | [9][10] |
| ALK4 | Activin/Nodal Type IB Receptor | Mediates Activin/Nodal signaling | 45 | [9][10] |
| ALK7 | Nodal Type I Receptor | Mediates Nodal signaling | 7.5 | [9][10] |
Experimental Protocols: Investigating EMT Inhibition
Herein are generalized protocols for inducing and inhibiting EMT in vitro using A-83-01. These methodologies are based on established experimental practices.[3][9][11]
Experimental Workflow Overview
Materials and Reagents
-
Cell Line: An appropriate epithelial cell line (e.g., NMuMG, HaCaT, MCF10A, Caco-2).
-
Culture Medium: DMEM or relevant medium supplemented with 10% FBS, penicillin/streptomycin.
-
Inducer: Recombinant Human TGF-β1 (stock solution at 10-20 µg/mL in sterile 4 mM HCl with 0.1% BSA).
-
Inhibitor: A-83-01 (stock solution at 10-50 mM in DMSO).
-
Vehicle Controls: DMSO for A-83-01; 4 mM HCl with 0.1% BSA for TGF-β1.
-
Analysis Reagents: RIPA buffer, protease/phosphatase inhibitors, antibodies for Western Blot and Immunofluorescence (e.g., anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-pSmad2), RNA extraction kits, and qPCR reagents.
Cell Culture and Treatment Protocol
-
Seeding: Plate epithelial cells in 6-well or 12-well plates at a density that allows them to reach 60-70% confluency on the day of treatment.
-
Pre-treatment: Approximately 24 hours after seeding, replace the medium. For inhibitor groups, pre-treat the cells with A-83-01 (final concentration typically 0.5 - 1.0 µM) for 1-2 hours.[3][9] This allows the inhibitor to enter the cells before the signaling pathway is activated.
-
Induction: Add TGF-β1 to the relevant wells to a final concentration of 1-10 ng/mL. Ensure the final concentration of the vehicle (DMSO) does not exceed 0.1% in any well.
-
Incubation: Culture the cells for 48 to 72 hours to allow for the full development of the EMT phenotype.
-
Observation: Monitor morphological changes daily using a phase-contrast microscope. TGF-β-treated cells are expected to transition from a cobblestone-like epithelial morphology to an elongated, spindle-like mesenchymal morphology, while cells co-treated with A-83-01 should retain their epithelial shape.[3]
Downstream Analysis Methods
A. Western Blot Analysis (Protein Expression)
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against EMT markers (E-cadherin, N-cadherin, Vimentin) and signaling components (p-Smad2, total Smad2). Use an antibody against a housekeeping protein (e.g., GAPDH) for loading control.
-
Detection: Use HRP-conjugated secondary antibodies and an ECL substrate for detection.
-
Expected Outcome: TGF-β treatment will decrease E-cadherin and increase N-cadherin, Vimentin, and p-Smad2 levels. A-83-01 co-treatment will reverse these changes.[11]
-
B. Immunofluorescence (Morphology and Protein Localization)
-
Fixation & Permeabilization: Grow cells on glass coverslips. After treatment, wash with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.25% Triton X-100.
-
Staining: Block with 1% BSA and incubate with primary antibodies (e.g., anti-E-cadherin, anti-Vimentin).
-
Visualization: Use fluorescently-labeled secondary antibodies and a nuclear counterstain like DAPI.
-
Imaging: Acquire images using a fluorescence or confocal microscope.
-
Expected Outcome: Observe changes in cell morphology and the localization of proteins. For example, E-cadherin staining at cell-cell junctions will be lost with TGF-β treatment but preserved with A-83-01 co-treatment.[12]
-
Applications in Research and Drug Development
The ability of A-83-01 to potently and selectively inhibit a key driver of EMT gives it broad utility:
-
Cancer Research: EMT is a critical process in cancer metastasis, allowing tumor cells to invade surrounding tissues and enter circulation. A-83-01 is used to study the mechanisms of metastasis and to evaluate the potential of TGF-β pathway inhibition as an anti-cancer strategy.[1][5][13][14] It can also enhance the efficacy of other cancer therapies by preventing treatment-induced EMT.[13]
-
Stem Cell Biology: The TGF-β/Activin/Nodal pathway is crucial for maintaining pluripotency and directing cell fate. A-83-01 is widely used in protocols for the generation and maintenance of induced pluripotent stem cells (iPSCs) by inhibiting spontaneous differentiation.[2][7]
-
Fibrosis Research: Pathological EMT contributes to organ fibrosis. A-83-01 can be used in in vitro and in vivo models to investigate the role of TGF-β in fibrotic diseases and to test anti-fibrotic therapies.[11]
Conclusion
A-83-01 is a cornerstone small molecule for studying the epithelial-to-mesenchymal transition. Its well-defined mechanism of action—the potent and selective inhibition of ALK4/5/7 receptors—provides researchers with a precise tool to dissect the TGF-β signaling pathway. By blocking Smad2/3 phosphorylation, A-83-01 effectively prevents the complex cellular reprogramming that constitutes EMT, making it indispensable for research in oncology, regenerative medicine, and fibrosis. The methodologies outlined in this guide provide a framework for leveraging A-83-01 to advance our understanding of EMT and develop novel therapeutic interventions.
References
- 1. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Smad Signaling in Skeletal Development and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RETRACTED ARTICLE: A83-01 inhibits TGF-β-induced upregulation of Wnt3 and epithelial to mesenchymal transition in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Biomarkers for epithelial-mesenchymal transitions [jci.org]
- 7. A83-01 Activin/NODAL/TGF-beta Pathway Inhibitor | Small Molecules | Promotes cellular reprogramming of pluripotent stem cells in culture [captivatebio.com]
- 8. bio-gems.com [bio-gems.com]
- 9. selleckchem.com [selleckchem.com]
- 10. A 83-01 | Cell Signaling Technology [cellsignal.com]
- 11. TGF-β receptor I inhibitor may restrict the induction of EMT in inflamed intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A83-01 inhibits TGF-β-induced upregulation of Wnt3 and epithelial to mesenchymal transition in HER2-overexpressing breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
A-83-01: A Comprehensive Technical Guide to its Target Receptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-83-01 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor serine/threonine kinases. Specifically, it targets the Activin Receptor-Like Kinase (ALK) family members ALK5 (TGF-β type I receptor), ALK4 (activin receptor type IB), and ALK7 (nodal receptor type I).[1] By inhibiting these receptors, A-83-01 effectively blocks the canonical Smad signaling pathway, making it a valuable tool for research in areas such as stem cell biology, cancer progression, and fibrosis. This technical guide provides an in-depth overview of the receptor selectivity profile of A-83-01, complete with quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.
Target Receptor Selectivity Profile
A-83-01 exhibits high affinity for ALK5, ALK4, and ALK7, with significantly lower activity against other related kinases. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Quantitative Data
The following table summarizes the IC50 values of A-83-01 against its primary target receptors as determined by in vitro kinase assays.
| Target Receptor | Common Name | IC50 (nM) | Reference |
| ALK5 | TGF-β Type I Receptor | 12 | [2] |
| ALK4 | Activin Receptor Type IB | 45 | [2] |
| ALK7 | Nodal Receptor Type I | 7.5 | [2] |
A-83-01 has been shown to have weak or no inhibitory activity against other ALK family members, such as ALK1, ALK2, ALK3, and ALK6, as well as other kinases like p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK).[3]
Signaling Pathway
A-83-01 exerts its biological effects by inhibiting the TGF-β/Smad signaling pathway. The canonical pathway is initiated by the binding of a TGF-β superfamily ligand (e.g., TGF-β, Activin, Nodal) to a type II receptor, which then recruits and phosphorylates a type I receptor (ALK4, ALK5, or ALK7). This phosphorylation event activates the kinase domain of the type I receptor, which in turn phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. The phosphorylated R-Smads then form a complex with the common-mediator Smad (Co-Smad), Smad4. This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in various cellular processes.
References
The Selective ALK4/5/7 Inhibitor A-83-01: A Technical Guide to its Effects on Smad2/3 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule inhibitor A-83-01 and its effects on the Transforming Growth Factor-β (TGF-β) signaling pathway, with a specific focus on the phosphorylation of Smad2 and Smad3 (Smad2/3). This document details the mechanism of action of A-83-01, presents quantitative data on its inhibitory activity, and provides comprehensive experimental protocols for assessing its impact on Smad2/3 phosphorylation.
Introduction to A-83-01 and the TGF-β/Smad Pathway
The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of this pathway is implicated in a variety of diseases, including cancer and fibrosis. A key signal transduction cascade in this pathway involves the phosphorylation of the receptor-regulated Smads (R-Smads), Smad2 and Smad3, by the type I TGF-β receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5).[1]
A-83-01 is a potent and selective small molecule inhibitor of the TGF-β type I receptor serine/threonine kinases ALK5, ALK4 (an activin type IB receptor), and ALK7 (a nodal type I receptor).[2][3] By inhibiting these kinases, A-83-01 effectively blocks the downstream phosphorylation of Smad2 and Smad3, thereby inhibiting TGF-β-mediated cellular responses.[2][3]
Mechanism of Action of A-83-01
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII). This binding recruits and phosphorylates the type I receptor, ALK5, which in turn phosphorylates the downstream effector proteins Smad2 and Smad3 at their C-terminal SXS motifs. Phosphorylated Smad2 and Smad3 then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes.[1]
A-83-01 acts as an ATP-competitive inhibitor of the kinase domains of ALK4, ALK5, and ALK7. This inhibition prevents the phosphorylation of Smad2 and Smad3, halting the signal transduction cascade.
Quantitative Data on A-83-01 Activity
The inhibitory potency of A-83-01 has been quantified in various assays. The following tables summarize the key data regarding its efficacy.
Table 1: Inhibitory Potency (IC50) of A-83-01 against ALK Receptors
| Target Receptor | Assay Type | IC50 (nM) | Reference |
| ALK5 (TGFβRI) | Transcriptional Reporter Assay | 12 | [2] |
| ALK4 (Activin Receptor) | Transcriptional Reporter Assay | 45 | [2] |
| ALK7 (Nodal Receptor) | Transcriptional Reporter Assay | 7.5 | [2] |
Table 2: Dose-Dependent Inhibition of TGF-β-Induced Smad2/3 Phosphorylation by A-83-01
| Cell Line | A-83-01 Concentration (µM) | Inhibition of p-Smad2/3 (%) | Reference |
| HaCaT | 1 | Complete Inhibition | [3] |
| SKBR3 | Not specified | Complete Blockade | [4] |
| MEFs | Not specified | Blocked TGF-β induced phosphorylation | [5] |
Note: Quantitative percentage inhibition is often presented graphically in the source literature. "Complete Inhibition" or "Blocked" indicates a visually significant reduction to near baseline levels in Western blot analysis.
Table 3: Time-Course of A-83-01-Mediated Inhibition of Smad2/3 Phosphorylation
| Cell Line | A-83-01 Treatment Duration | TGF-β Stimulation | Effect on p-Smad2/3 | Reference |
| MEFs | 1 hour | 1 hour | Blocked phosphorylation | [5] |
| SKBR3 | Pre-treatment | 1 to 24 hours | Inhibited TGF-β-induced pSmad3 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of A-83-01 on Smad2/3 phosphorylation.
Preparation of A-83-01 Stock Solution
A-83-01 is typically supplied as a solid. A stock solution can be prepared as follows:
-
Solvent: Dissolve A-83-01 in dimethyl sulfoxide (DMSO).
-
Concentration: Prepare a high-concentration stock solution, for example, 10 mM.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.
Western Blotting for p-Smad2/3
This protocol details the detection of phosphorylated Smad2/3 in cell lysates.
Materials:
-
Cell culture reagents
-
A-83-01 stock solution
-
Recombinant TGF-β1
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad2/3, anti-total Smad2/3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal levels of Smad2/3 phosphorylation, serum-starve the cells for 4-24 hours.
-
A-83-01 Treatment: Pre-incubate cells with the desired concentrations of A-83-01 or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
TGF-β Stimulation: Add TGF-β1 to the media to a final concentration of 1-10 ng/mL and incubate for 15-60 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-polyacrylamide gel electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Smad2/3, total Smad2/3, and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize p-Smad2/3 levels to total Smad2/3 and the loading control.
Immunofluorescence for p-Smad2/3 Nuclear Translocation
This protocol allows for the visualization of p-Smad2/3 localization within the cell.
Materials:
-
Cells cultured on coverslips or in imaging-compatible plates
-
A-83-01 stock solution
-
Recombinant TGF-β1
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA in PBST)
-
Primary antibody: anti-phospho-Smad2/3
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Protocol:
-
Cell Treatment: Treat cells with A-83-01 and/or TGF-β1 as described in the Western blotting protocol.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with anti-p-Smad2/3 primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash with PBST and incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Luciferase Reporter Assay for TGF-β Signaling
This assay quantifies the transcriptional activity of the Smad pathway.
Materials:
-
Cells suitable for transfection (e.g., HEK293T, HaCaT)
-
A TGF-β/Smad-responsive luciferase reporter plasmid (e.g., containing Smad Binding Elements, SBEs)
-
A control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
A-83-01 stock solution
-
Recombinant TGF-β1
-
Luciferase assay reagent
Protocol:
-
Transfection: Co-transfect cells with the SBE-luciferase reporter plasmid and the control plasmid.
-
Cell Treatment: After 24 hours, pre-treat the cells with A-83-01 for 1 hour, followed by stimulation with TGF-β1 for 18-24 hours.
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Analysis: Normalize the SBE-luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Conclusion
A-83-01 is a valuable research tool for the specific and potent inhibition of the TGF-β/Smad signaling pathway. Its well-characterized mechanism of action, focused on the inhibition of ALK4, ALK5, and ALK7, leads to a direct and quantifiable reduction in Smad2/3 phosphorylation. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the role of TGF-β signaling in various biological and pathological contexts and to explore the therapeutic potential of its inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RETRACTED ARTICLE: A83-01 inhibits TGF-β-induced upregulation of Wnt3 and epithelial to mesenchymal transition in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Constitutively Active SMAD2/3 Are Broad-Scope Potentiators of Transcription-Factor-Mediated Cellular Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
A-83-01: A Potent Inhibitor of TGF-β Signaling with Anti-Proliferative Effects on Cancer Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
A-83-01 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptors, specifically targeting Activin Receptor-Like Kinase 4 (ALK4), ALK5, and ALK7.[1][2] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT).[3][4] Dysregulation of this pathway is a hallmark of many cancers, where it can paradoxically switch from a tumor-suppressive to a tumor-promoting role, facilitating cancer cell proliferation, invasion, and metastasis.[3][4] A-83-01's ability to block this pathway at a key nodal point makes it a valuable tool for cancer research and a potential candidate for therapeutic development. This technical guide provides a comprehensive overview of the impact of A-83-01 on cancer cell proliferation, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols.
Mechanism of Action: Inhibition of the TGF-β/SMAD Signaling Pathway
A-83-01 exerts its anti-proliferative effects by directly inhibiting the kinase activity of ALK4, ALK5, and ALK7.[1][2] In the canonical TGF-β signaling pathway, the binding of TGF-β ligands to the type II receptor (TGFβRII) leads to the recruitment and phosphorylation of the type I receptor (TGFβRI/ALK5). This activation of ALK5 initiates a downstream signaling cascade by phosphorylating the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[3][4] Phosphorylated SMAD2/3 then forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in cell cycle control and proliferation.[3][4]
A-83-01 competitively binds to the ATP-binding site of the ALK4, ALK5, and ALK7 kinases, preventing the phosphorylation of SMAD2 and SMAD3.[4] This blockade of SMAD signaling effectively abrogates the downstream effects of TGF-β, including its pro-proliferative and pro-metastatic functions in cancer cells.[3][4]
Quantitative Data
The inhibitory potency of A-83-01 has been quantified through various in vitro assays. The following tables summarize the key quantitative data regarding its kinase inhibitory activity and its effects on cancer-related processes.
Table 1: Kinase Inhibitory Activity of A-83-01
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| ALK5 (TGFβRI) | 12 | Cell-free kinase assay | [5] |
| ALK4 (ActR-IB) | 45 | Cell-free kinase assay | [5] |
| ALK7 | 7.5 | Cell-free kinase assay | [5] |
Table 2: Effect of A-83-01 on TGF-β-Induced Transcriptional Activity
| Cell Line | Reporter Construct | Effect | IC50 (nM) | Reference |
| Mv1Lu | TGF-β-responsive | Inhibition of ALK5-induced transcription | 12 | [1] |
| R4-2 | TGF-β-responsive | Inhibition of ALK4-induced transcription | 45 | [1] |
| R4-2 | TGF-β-responsive | Inhibition of ALK7-induced transcription | 7.5 | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. agscientific.com [agscientific.com]
- 4. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]
A-83-01: A Key Regulator in the Maintenance of iPSC Pluripotency
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Induced pluripotent stem cells (iPSCs) hold immense promise for regenerative medicine, disease modeling, and drug discovery due to their ability to self-renew and differentiate into various cell types. Maintaining the pluripotent state of iPSCs in vitro is a critical challenge, as spontaneous differentiation can compromise experimental outcomes. The small molecule A-83-01 has emerged as a crucial component in iPSC culture media, playing a pivotal role in preserving pluripotency. This technical guide provides a comprehensive overview of the role of A-83-01 in iPSC maintenance, including its mechanism of action, detailed experimental protocols, and quantitative data to support its application.
Mechanism of Action: Inhibition of the TGF-β Signaling Pathway
A-83-01 is a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinases, specifically ALK4, ALK5, and ALK7. The TGF-β signaling pathway is known to promote differentiation, particularly towards mesodermal and endodermal lineages. By inhibiting these receptors, A-83-01 effectively blocks the downstream phosphorylation of Smad2, a key step in the canonical TGF-β signaling cascade.[1][2][3] This inhibition helps to suppress differentiation signals and maintain the expression of core pluripotency factors such as OCT4, SOX2, and NANOG, thereby sustaining the undifferentiated state of iPSCs.[1][4][5]
Quantitative Data on A-83-01
The efficacy of A-83-01 is demonstrated by its low inhibitory concentrations (IC50) for its target receptors. Its use in iPSC culture is typically within a specific concentration range to ensure optimal maintenance of pluripotency without inducing cytotoxicity.
| Parameter | Value | Reference |
| IC50 for ALK4 | 45 nM | [2] |
| IC50 for ALK5 | 12 nM | [2] |
| IC50 for ALK7 | 7.5 nM | [2] |
| Typical Working Concentration in iPSC Culture | 0.5 - 2 µM | [6][7] |
Experimental Protocols
Consistent and reproducible experimental protocols are essential for successful iPSC culture. The following sections provide detailed methodologies for maintaining iPSCs using A-83-01 and for verifying their pluripotent state.
Feeder-Free iPSC Maintenance Protocol with A-83-01
This protocol describes the routine culture of iPSCs on a Matrigel-coated surface in a chemically defined medium supplemented with A-83-01.
Materials:
-
Human iPSCs
-
Matrigel hESC-qualified Matrix
-
DMEM/F-12 Medium
-
Essential 8™ (E8™) Medium or mTeSR™1 Medium
-
A-83-01 (stock solution in DMSO)
-
ROCK inhibitor (e.g., Y-27632)
-
DPBS (without Ca2+ and Mg2+)
-
Gentle cell dissociation reagent (e.g., ReLeSR™, Versene)
-
6-well tissue culture plates
Procedure:
-
Plate Coating:
-
Thaw Matrigel on ice.
-
Dilute Matrigel 1:100 in cold DMEM/F-12 medium.
-
Coat the wells of a 6-well plate with the diluted Matrigel solution (1 mL/well).
-
Incubate the plate at 37°C for at least 1 hour before use.
-
-
iPSC Culture Medium Preparation:
-
Prepare the basal medium (e.g., E8™ or mTeSR™1) according to the manufacturer's instructions.
-
Add A-83-01 to the basal medium to a final concentration of 0.5 µM.
-
For passaging, supplement the medium with a ROCK inhibitor (e.g., 10 µM Y-27632) to enhance cell survival.
-
-
Daily Cell Maintenance:
-
Aspirate the spent medium from the iPSC culture.
-
Gently add 2 mL of fresh culture medium containing A-83-01 to each well.
-
Incubate the cells at 37°C, 5% CO2.
-
Change the medium daily.
-
-
Passaging iPSCs:
-
When iPSC colonies reach 70-80% confluency, they are ready for passaging.
-
Aspirate the medium and wash the cells once with DPBS.
-
Add 1 mL of gentle cell dissociation reagent per well and incubate at 37°C for 5-8 minutes, or until the edges of the colonies begin to lift.
-
Gently detach the colonies by pipetting with a 1 mL pipette tip.
-
Transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 200 x g for 3 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh culture medium containing A-83-01 and ROCK inhibitor.
-
Aspirate the Matrigel from the newly coated plate and plate the iPSC suspension at the desired split ratio (typically 1:6 to 1:12).
-
Gently rock the plate to ensure even distribution of the colonies.
-
The day after passaging, replace the medium with fresh medium containing A-83-01 but without the ROCK inhibitor.
-
Quantitative PCR (qPCR) for Pluripotency Markers
This protocol is used to quantify the expression levels of key pluripotency genes (e.g., OCT4, SOX2, NANOG) to confirm the undifferentiated state of iPSCs cultured with A-83-01.
Materials:
-
iPSC samples (with and without A-83-01 treatment)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)
-
qPCR instrument
-
Primers for pluripotency markers and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction:
-
Harvest iPSCs and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers, and qPCR master mix.
-
Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s).
-
-
Data Analysis:
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene.
-
Compare the expression levels of pluripotency markers in iPSCs cultured with and without A-83-01.
-
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| OCT4 | GACAACAATGAGAACCTTCAGGAGA | CTGGCGCCGGTTACAGAACCA |
| SOX2 | GCCGAGTGGAAACTTTTGTCG | GGCAGCGTGTACTTATCCTTCTT |
| NANOG | TTTGTGGGCCTGAAGAAAACT | AGGGCTGTCCTGAATAAGCAG |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Western Blot for Phospho-Smad2
This protocol is used to verify the inhibitory effect of A-83-01 on the TGF-β pathway by detecting the levels of phosphorylated Smad2.
Materials:
-
iPSC samples (with and without A-83-01 treatment, and with/without TGF-β stimulation)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA Protein Assay Kit)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-Smad2, anti-total-Smad2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Lyse iPSC pellets in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Smad2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total Smad2 and a loading control (e.g., GAPDH) to normalize the results.
-
Conclusion
A-83-01 is an indispensable tool for the maintenance of iPSC pluripotency. Its targeted inhibition of the TGF-β signaling pathway effectively suppresses differentiation cues, allowing for the robust and long-term culture of high-quality, undifferentiated iPSCs. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers to successfully incorporate A-83-01 into their iPSC culture workflows, thereby enhancing the reliability and reproducibility of their experimental findings in the dynamic field of stem cell research and development.
References
- 1. qPCR Analysis for Pluripotency Markers for iPSC - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. A83-01 Activin/NODAL/TGF-beta Pathway Inhibitor | Small Molecules | Promotes cellular reprogramming of pluripotent stem cells in culture [captivatebio.com]
- 4. Systematic evaluation of markers used for the identification of human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maintenance of hPSCs under Xeno-Free and Chemically Defined Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMAD2 linker phosphorylation impacts overall survival, proliferation, TGFβ1-dependent gene expression and pluripotency-related proteins in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clellandlab.ucsf.edu [clellandlab.ucsf.edu]
A-83-01 and its Pivotal Role in Cellular Reprogramming: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular reprogramming, the conversion of one specialized cell type into another, holds immense promise for regenerative medicine, disease modeling, and drug discovery. The generation of induced pluripotent stem cells (iPSCs) from somatic cells has been a landmark achievement in this field. Small molecules that can modulate key signaling pathways have emerged as powerful tools to enhance the efficiency and fidelity of this process. This technical guide provides an in-depth exploration of A-83-01, a potent inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway, and its critical role in cellular reprogramming. We will delve into its mechanism of action, provide detailed experimental protocols, and present key quantitative data in a structured format to facilitate its application in research and development.
Introduction to A-83-01
A-83-01 is a small molecule that acts as a potent and selective inhibitor of the TGF-β superfamily type I activin receptor-like kinase (ALK) receptors.[1][2][3] Specifically, it targets ALK5 (the TGF-β type I receptor), ALK4 (the activin/nodal type IB receptor), and ALK7 (the nodal type I receptor).[1][3][4][5] By inhibiting these kinases, A-83-01 effectively blocks the downstream signaling cascade mediated by Smad proteins, which are key transcription factors involved in a multitude of cellular processes, including differentiation, proliferation, and apoptosis.[1][2][3][6] Its ability to suppress TGF-β signaling has made it an invaluable tool in stem cell biology, particularly in the context of cellular reprogramming where the inhibition of differentiation-inducing pathways is paramount.
Mechanism of Action: Inhibition of the TGF-β Signaling Pathway
The TGF-β signaling pathway is initiated by the binding of TGF-β ligands to type II receptors, which then recruit and phosphorylate type I receptors (ALKs). This phosphorylation event activates the kinase domain of the ALK receptor, leading to the phosphorylation of receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.[1][2] These phosphorylated R-Smads then form a complex with a common-mediator Smad (Co-Smad), Smad4. This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes that often promote differentiation and inhibit pluripotency.
A-83-01 exerts its function by competitively inhibiting the ATP-binding site of the ALK4, ALK5, and ALK7 kinase domains.[1][3] This prevents the phosphorylation of Smad2 and Smad3, thereby abrogating the downstream signaling cascade.[1][2][3][6] The inhibition of this pathway is a critical step in overcoming the barriers that prevent somatic cells from reverting to a pluripotent state. By blocking the pro-differentiation signals of the TGF-β pathway, A-83-01 helps to maintain a cellular environment conducive to the establishment and maintenance of pluripotency.
Quantitative Data
The following tables summarize the key quantitative data for A-83-01, providing a quick reference for its potency and typical working concentrations in cellular reprogramming experiments.
Table 1: Inhibitory Activity of A-83-01 [1][3][4][5]
| Target | IC₅₀ (nM) |
| ALK5 (TGF-βR1) | 12 |
| ALK4 (ActR-IB) | 45 |
| ALK7 (NodalR) | 7.5 |
Table 2: Recommended Concentrations for Cellular Reprogramming [7]
| Application | Cell Type | Concentration (µM) | Combination Factors |
| OCT4-mediated Reprogramming | Human Primary Somatic Cells | 0.5 | PD0325901, Sodium Butyrate, PS48 |
| iPSC Generation | Human Fibroblasts | 0.5 - 2 | PD0325901, Thiazovivin |
| iPSC Generation | Rat and Human Fibroblasts | 0.5 | Not specified |
Experimental Protocols
This section provides detailed methodologies for the use of A-83-01 in cellular reprogramming, based on established and cited protocols.
Preparation of A-83-01 Stock Solution
-
Reconstitution: A-83-01 is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the powder in sterile DMSO to a final concentration of 10 mM.[4]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.[4]
Protocol for OCT4-Mediated Reprogramming of Human Primary Somatic Cells[7]
This protocol describes the generation of iPSCs from human primary somatic cells (e.g., neonatal human epidermal keratinocytes - NHEKs) using a single transcription factor, OCT4, in combination with a cocktail of small molecules including A-83-01.
Materials:
-
Human primary somatic cells (e.g., NHEKs)
-
Retrovirus expressing OCT4
-
DMEM/F12 medium
-
Fetal bovine serum (FBS)
-
Basic fibroblast growth factor (bFGF)
-
A-83-01 (stock solution at 10 mM in DMSO)
-
PD0325901 (MEK inhibitor)
-
Sodium Butyrate (HDAC inhibitor)
-
PS48 (a small molecule)
-
Mitomycin-C treated mouse embryonic fibroblasts (MEFs)
-
Human embryonic stem cell (hESC) medium
Procedure:
-
Cell Transduction:
-
Plate human primary somatic cells at an appropriate density.
-
Transduce the cells with a retrovirus carrying the OCT4 gene.
-
-
Initial Reprogramming Phase (First 4 weeks):
-
Two days post-transduction, transfer the cells onto a feeder layer of mitomycin-C treated MEFs.
-
Culture the cells in hESC medium supplemented with the following small molecules:
-
0.5 µM A-83-01
-
0.25 mM Sodium Butyrate
-
5 µM PS48
-
-
Change the medium every other day.
-
-
Maturation Phase (Next 4 weeks):
-
After the initial four weeks, continue to culture the cells in hESC medium supplemented with the initial small molecule cocktail plus the addition of:
-
0.5 µM PD0325901
-
-
Continue to change the medium every other day.
-
-
iPSC Colony Identification and Expansion:
-
Monitor the cultures for the emergence of colonies with hESC-like morphology (typically around 8 weeks).
-
Manually pick the iPSC colonies and transfer them to fresh feeder layers for expansion in standard hESC medium without the small molecules.
-
Characterize the resulting iPSC lines for pluripotency markers and differentiation potential.
-
Visualizations
The following diagrams illustrate the key signaling pathway and a generalized experimental workflow involving A-83-01.
Caption: TGF-β signaling pathway and the inhibitory action of A-83-01.
Caption: Generalized workflow for iPSC generation using A-83-01.
Conclusion
A-83-01 is a cornerstone small molecule in the field of cellular reprogramming. Its potent and specific inhibition of the TGF-β signaling pathway provides a robust method for creating a cellular environment that favors the induction and maintenance of pluripotency. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists aiming to harness the power of A-83-01 in their experimental workflows. As the field of regenerative medicine continues to advance, the precise chemical modulation of cellular fate, exemplified by the use of A-83-01, will undoubtedly play an increasingly vital role in developing novel therapeutic strategies.
References
- 1. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. stemcell.com [stemcell.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. store.reprocell.com [store.reprocell.com]
- 6. A83-01 Activin/NODAL/TGF-beta Pathway Inhibitor | Small Molecules | Promotes cellular reprogramming of pluripotent stem cells in culture [captivatebio.com]
- 7. Reprogramming of Human Primary Somatic Cells by OCT4 and Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Utilizing A-83-01 for Enhanced Fibroblast to Cardiomyocyte Conversion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct reprogramming of fibroblasts into cardiomyocytes holds immense promise for regenerative medicine and drug discovery. This process, however, is often hindered by low efficiency. A-83-01, a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) pathway, has emerged as a key small molecule to significantly enhance the conversion of fibroblasts into functional cardiomyocytes. These application notes provide a comprehensive guide, including detailed protocols and supporting data, for the effective use of A-83-01 in cardiac reprogramming experiments.
A-83-01 functions by inhibiting the TGF-β type I receptor ALK5, as well as ALK4 and ALK7.[1][2][3] This inhibition blocks the downstream phosphorylation of Smad2/3, thereby suppressing pro-fibrotic signaling pathways that are a major barrier to cardiac reprogramming.[1][4] By mitigating the fibrotic response of the starting cell population, A-83-01 facilitates a more efficient transition towards a cardiac cell fate.
Signaling Pathway of A-83-01 in Cardiac Reprogramming
The TGF-β pathway plays a critical role in maintaining fibroblast identity and promoting fibrosis. A-83-01 enhances cardiomyocyte conversion by disrupting this pathway.
Caption: TGF-β signaling pathway and the inhibitory action of A-83-01.
Quantitative Data Summary
The addition of A-83-01 to cardiac reprogramming protocols has been shown to significantly increase the yield of induced cardiomyocytes (iCMs). The following tables summarize key quantitative findings from published studies.
| Reprogramming Cocktail | Cell Type | A-83-01 Concentration | Metric | Control Efficiency | A-83-01 Efficiency | Fold Increase | Reference |
| GHMT | Mouse Embryonic Fibroblasts (MEFs) | 0.5 µM | % α-actinin+ cells | ~34% | ~57% | ~1.7 | [4] |
| GHMT2m | Mouse Embryonic Fibroblasts (MEFs) | 0.5 µM | % α-actinin+ cells | ~42% | ~64% | ~1.5 | [4] |
| GHMT2m | Adult Mouse Tail Tip Fibroblasts (ATTFs) | Not Specified | % cTnT+ or α-actinin+ cells | ~10% | ~20% | 2 | [4] |
| GHMT + miR-1/miR-133 | Mouse Embryonic Fibroblasts (MEFs) | Not Specified | % of cells with cellular contractions | Not Specified | Up to 60% | Not Specified | [5] |
| 9C Cocktail | Human Foreskin Fibroblasts | Not Specified | % αMHC-GFP+ cells | Not Applicable | Up to 6.6 ± 0.4% | Not Applicable | [5] |
Experimental Protocols
Protocol 1: A-83-01 Enhancement of Transcription Factor-Mediated Cardiac Reprogramming
This protocol is adapted from studies using Gata4, Hand2, Mef2c, and Tbx5 (GHMT) to reprogram mouse embryonic fibroblasts (MEFs).[4]
Materials:
-
Mouse Embryonic Fibroblasts (MEFs)
-
Retroviruses expressing Gata4, Hand2, Mef2c, and Tbx5
-
Fibroblast culture medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Cardiomyocyte culture medium: DMEM/M199 (4:1), 10% FBS, 1% Penicillin-Streptomycin, 1x non-essential amino acids
-
A-83-01 (stock solution in DMSO)[1]
-
Polybrene
-
Gelatin-coated plates
Experimental Workflow:
Caption: Workflow for transcription factor-mediated cardiac reprogramming with A-83-01.
Procedure:
-
Day -1: Plate MEFs on gelatin-coated plates at a density of 5 x 104 cells/cm2 in fibroblast culture medium.
-
Day 0: Infect MEFs with GHMT retroviruses in the presence of 8 µg/mL polybrene.
-
Day 1: Replace the viral-containing medium with fresh cardiomyocyte culture medium.
-
Day 3: Add A-83-01 to the cardiomyocyte culture medium to a final concentration of 0.5 µM. A DMSO vehicle control should be run in parallel.
-
Day 7 onwards: Change the medium every 2 days, replenishing with fresh cardiomyocyte culture medium containing 0.5 µM A-83-01.
-
Day 14-21: Assess reprogramming efficiency by monitoring for spontaneously beating cells and performing immunofluorescence staining for cardiac markers such as cardiac troponin T (cTnT) and α-actinin.
Protocol 2: A-83-01 in a Chemical Cocktail for Cardiac Reprogramming
This protocol outlines the use of A-83-01 as part of a nine-compound cocktail (9C) for the direct chemical reprogramming of human fibroblasts.[5][6]
Materials:
-
Human fibroblasts (e.g., foreskin fibroblasts)
-
Fibroblast culture medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Basal medium: DMEM/F12 with 20% KnockOut Serum Replacement, 1x non-essential amino acids, 1x GlutaMAX, 0.1 mM β-mercaptoethanol
-
Maturation medium: RPMI 1640 with B27 supplement
-
9C Chemical Cocktail:
-
CHIR99021 (GSK3 inhibitor)
-
A-83-01 (TGF-β inhibitor)
-
BIX01294 (G9a histone methyltransferase inhibitor)
-
AS8351 (HDAC inhibitor)
-
SC1 (Sox2 inducer)
-
Y27632 (ROCK inhibitor)
-
OAC2 (Oct4 inducer)
-
SU16F (PDGFR inhibitor)
-
JNJ10198409 (PDGFR inhibitor)
-
-
Matrigel-coated plates
Experimental Workflow:
Caption: Workflow for purely chemical cardiac reprogramming using a 9C cocktail containing A-83-01.
Procedure:
-
Day -2: Plate human fibroblasts on Matrigel-coated plates in fibroblast culture medium.
-
Day 0 (Stage 1): Replace the medium with basal medium supplemented with the 9C chemical cocktail. The optimal concentration for each small molecule, including A-83-01, should be empirically determined, but a starting point of 0.5 µM for A-83-01 is recommended.
-
Day 4 (Stage 2): Replace the medium with maturation medium. Continue to culture the cells, changing the medium every 2-3 days.
-
Day 30 onwards: Monitor for the appearance of spontaneously beating cell clusters. Analyze the cells for the expression of cardiac-specific markers via immunofluorescence or qPCR.
Troubleshooting and Considerations
-
A-83-01 Solubility and Stability: A-83-01 is typically dissolved in DMSO to make a stock solution.[1] It is recommended to prepare fresh dilutions in culture medium for each use and to protect the stock solution from light.[1]
-
Optimal Concentration: The optimal concentration of A-83-01 may vary depending on the cell type and the other components of the reprogramming cocktail. A concentration range of 0.1 µM to 1 µM is a good starting point for optimization.
-
Timing of Addition: The timing of A-83-01 addition can be critical. In transcription factor-mediated reprogramming, it is often added a few days after viral transduction to allow for initial expression of the reprogramming factors.[4]
-
Purity of Starting Population: The purity of the initial fibroblast population can impact reprogramming efficiency. It is advisable to characterize the starting cells to ensure they are a homogenous population.
-
Off-Target Effects: While A-83-01 is a selective inhibitor, the possibility of off-target effects should be considered. It is good practice to validate key findings with other TGF-β inhibitors, such as SB431542.[4][7]
Conclusion
A-83-01 is a valuable tool for researchers seeking to improve the efficiency of fibroblast to cardiomyocyte conversion. By effectively suppressing pro-fibrotic signaling, A-83-01 lowers a significant barrier to reprogramming, leading to a higher yield of functional, beating cardiomyocytes. The protocols and data presented here provide a solid foundation for the successful incorporation of A-83-01 into cardiac reprogramming workflows, with the potential to accelerate discoveries in cardiac regeneration and disease modeling.
References
- 1. A 83-01 | TGF-βRI inhibitor | Hello Bio [hellobio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A 83-01 | TGF-beta Receptor Inhibitors: R&D Systems [rndsystems.com]
- 4. High-efficiency reprogramming of fibroblasts into cardiomyocytes requires suppression of pro-fibrotic signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and progress of direct cardiac reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Cardiac Reprogramming: Progress and Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecules for reprogramming and transdifferentiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: A-83-01 for Long-Term iPSC Culture
Introduction
A-83-01 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) signaling pathway.[1] It is utilized in induced pluripotent stem cell (iPSC) culture to maintain pluripotency, promote self-renewal, and ensure the homogeneity of the cell population during long-term expansion.[2][3] By preventing spontaneous differentiation, A-83-01 is a critical component in many modern iPSC culture media formulations, contributing to more robust and reproducible experimental outcomes.
Mechanism of Action
The TGF-β superfamily plays a crucial role in regulating cell fate decisions, including differentiation. In iPSC culture, activation of this pathway can lead to the loss of pluripotency and differentiation towards mesendodermal lineages. A-83-01 exerts its function by selectively inhibiting the ATP-binding site of the TGF-β type I receptor kinases ALK5 (TGF-βRI), ALK4 (Activin receptor type-1B), and ALK7 (Activin receptor type-1C).[2][4] This inhibition prevents the phosphorylation of downstream signaling mediators, SMAD2 and SMAD3.[3][5] Consequently, the SMAD complexes cannot translocate to the nucleus to activate target gene expression, effectively blocking the differentiation-inducing signals and helping to maintain the undifferentiated state of iPSCs.[4] A-83-01 is noted to be more potent than the commonly used TGF-β inhibitor, SB431542.[2][3]
Quantitative Data
The efficacy of A-83-01 is demonstrated by its low IC₅₀ values against its target receptors and its effective working concentration in cell culture.
Table 1: Inhibitory Activity of A-83-01
| Target Receptor | Alias | IC₅₀ Value (nM) |
|---|---|---|
| ALK5 | TGF-β Type I Receptor | 12[2][4] |
| ALK4 | Activin/Nodal Type I Receptor | 45[2][4] |
| ALK7 | Nodal Type I Receptor | 7.5[2][4][6] |
Table 2: Recommended Concentrations for iPSC Culture
| Application | Recommended Working Concentration | Notes |
|---|---|---|
| Long-Term iPSC Maintenance | 0.5 - 1.0 µM | Optimal concentration may vary by cell line and media formulation. A dose-response experiment is recommended. A maximal effect on proliferation was observed at 1 µM in one study on mesenchymal stem cells.[5] |
| Cellular Reprogramming | 0.5 - 1.0 µM | Often used in combination with other small molecules to enhance efficiency.[1][7] |
Experimental Protocols
Protocol 1: Preparation of A-83-01 Stock Solution
This protocol describes the preparation of a 10 mM stock solution of A-83-01.
Materials:
-
A-83-01 powder (MW: 421.52 g/mol )[3]
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate Solvent Volume: To prepare a 10 mM stock solution from 5 mg of A-83-01 powder, use the following calculation:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.005 g / (0.010 mol/L * 421.52 g/mol ) = 0.001186 L = 1.186 mL
-
-
Reconstitution: Aseptically add 1.186 mL of sterile DMSO to the vial containing 5 mg of A-83-01.[1]
-
Dissolution: Vortex the vial until the powder is completely dissolved. Gentle warming may be required.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[1]
Protocol 2: Long-Term Culture of iPSCs with A-83-01
This protocol outlines the routine maintenance of human iPSCs in a culture medium supplemented with A-83-01.
Materials:
-
Cryopreserved human iPSCs
-
iPSC maintenance medium (e.g., mTeSR™1, E8™)
-
A-83-01 stock solution (10 mM)
-
Cell culture-treated plates
-
Extracellular matrix (e.g., Matrigel®, Vitronectin)
-
Passaging reagent (e.g., 0.5 mM EDTA, ReLeSR™)
-
ROCK inhibitor (e.g., Y-27632)
Procedure:
-
Prepare Complete Culture Medium:
-
Thaw the basal iPSC medium and supplements.
-
Add the required supplements to the basal medium.
-
Add A-83-01 from the stock solution to achieve the desired final concentration (e.g., 1 µM). For a 1:10,000 dilution, add 1 µL of 10 mM stock to 10 mL of medium.
-
Warm the complete medium to 37°C before use.
-
-
Thawing and Plating iPSCs:
-
Coat culture plates with the appropriate extracellular matrix according to the manufacturer's instructions.
-
Rapidly thaw a vial of iPSCs in a 37°C water bath.
-
Transfer the cells to a conical tube containing pre-warmed complete medium, optionally supplemented with a ROCK inhibitor to enhance survival.
-
Centrifuge the cells, aspirate the supernatant, and resuspend the pellet in fresh complete medium (with ROCK inhibitor).
-
Plate the cell suspension onto the coated plates.
-
-
Routine Maintenance:
-
Perform a full media change every day with fresh, pre-warmed complete iPSC medium containing A-83-01.
-
Monitor the cultures daily for colony morphology, confluency, and signs of differentiation or contamination. Healthy iPSC colonies should have defined borders, a high nucleus-to-cytoplasm ratio, and tightly packed cells.
-
-
Passaging iPSCs:
-
When colonies reach approximately 70-80% confluency and are appropriately sized, they are ready for passaging.
-
Wash the cells with PBS.
-
Incubate with a non-enzymatic passaging reagent (e.g., 0.5 mM EDTA) at 37°C until the edges of the colonies begin to lift.
-
Gently dislodge the colonies and break them into small aggregates.
-
Plate the aggregates onto newly coated plates in fresh complete medium, supplemented with a ROCK inhibitor for the first 24 hours post-passage.
-
References
- 1. A83-01 Activin/NODAL/TGF-beta Pathway Inhibitor | Small Molecules | Promotes cellular reprogramming of pluripotent stem cells in culture [captivatebio.com]
- 2. A 83-01 | TGF-beta Receptor Inhibitors: R&D Systems [rndsystems.com]
- 3. A 83-01 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 4. stemcell.com [stemcell.com]
- 5. Inhibition of Transforming Growth Factor-β Receptor signaling promotes culture expansion of undifferentiated human Endometrial Mesenchymal Stem/stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Rational optimization of reprogramming culture conditions for the generation of induced pluripotent stem cells with ultra-high efficiency and fast kinetics - PMC [pmc.ncbi.nlm.nih.gov]
A-83-01 in Cellular Reprogramming: A Guide to Small Molecule Combinations
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The small molecule A-83-01, a potent inhibitor of the transforming growth factor-beta (TGF-β) pathway, has emerged as a key component in cocktails designed for the directed reprogramming of somatic cells. By blocking the activity of activin receptor-like kinases (ALK) 4, 5, and 7, A-83-01 facilitates the transition of differentiated cells to various desired cell types, including induced pluripotent stem cells (iPSCs), neural stem cells (NSCs), and cardiomyocytes.[1][2][3][4] This document provides detailed application notes, experimental protocols, and a summary of quantitative data for utilizing A-83-01 in combination with other small molecules for cellular reprogramming.
Mechanism of Action: Inhibiting the TGF-β Pathway
A-83-01 exerts its effects by selectively inhibiting the TGF-β type I receptor ALK5, the Activin/Nodal receptor ALK4, and the type 1 nodal receptor ALK7.[1][3] This inhibition prevents the phosphorylation of Smad2, a key downstream effector in the TGF-β signaling cascade.[3][5][6] The TGF-β pathway is known to play a crucial role in maintaining cell differentiation and promoting processes like epithelial-to-mesenchymal transition (EMT), which can be a barrier to successful reprogramming.[3][5] By blocking this pathway, A-83-01 helps to destabilize the original cell identity and create a more permissive state for the induction of new cell fates.[4][7]
Small Molecule Cocktails for Cellular Reprogramming
A-83-01 is rarely used in isolation and is most effective as part of a "cocktail" of small molecules that target various signaling pathways and epigenetic modifications. These combinations act synergistically to overcome the barriers to reprogramming.
| Target Cell Type | Small Molecule Cocktail (Acronym) | Components & Function | Reprogramming Efficiency | Timeline |
| Induced Pluripotent Stem Cells (iPSCs) | CHALP | C HIR99021 (GSK3β inhibitor), H A-100 (ROCK inhibitor), A -83-01 (TGF-β inhibitor), hL IF (Leukemia inhibitory factor), P D0325901 (MEK inhibitor) | Greatly improves episomal reprogramming efficiency | ~28-36 days |
| Neural Stem Cells (NSCs) | M9 | C HIR99021, L DN193189 (BMP inhibitor), A 83-01, R etinoic acid, H h-Ag1.5 (Hedgehog agonist), R G108 (DNMT inhibitor), P arnate (LSD1 inhibitor), S MER28 (Autophagy modulator), bFGF | Highly efficient | ~10 days |
| Cardiomyocytes (ciCMs) | 9C | C HIR99021, A 83-01, B IX01294 (G9a/GLP inhibitor), A S8351 (Histone demethylase inhibitor), S C1 (ERK inhibitor), Y 27632 (ROCK inhibitor), O AC2, S U16F & J NJ10198409 (PDGF receptor inhibitors) | ~97% conversion from fibroblasts | 20-30 days |
| Liver Progenitor Cells | YAC | Y -27632 (ROCK inhibitor), A -83-01 (TGF-β inhibitor), C HIR99021 (GSK3β inhibitor) | ~25% dedifferentiation of mature hepatocytes | Not specified |
Table 1: Summary of Small Molecule Cocktails Containing A-83-01 for Cellular Reprogramming. [8][9][10]
Experimental Protocols
The following are detailed protocols for the reprogramming of fibroblasts into iPSCs and NSCs using cocktails containing A-83-01.
Protocol 1: Generation of Human iPSCs from Fibroblasts using the CHALP Cocktail
This protocol is adapted for use with episomal reprogramming vectors, which offer a non-integrating method for delivering reprogramming factors.[1]
Materials:
-
Human fibroblasts
-
Episomal iPSC Reprogramming Vectors
-
Fibroblast Medium (DMEM, 10% FBS, 1% MEM Non-Essential Amino Acids)
-
N2B27 Medium
-
bFGF (basic Fibroblast Growth Factor)
-
CHALP Cocktail Components:
-
CHIR99021 (3 µM)
-
HA-100 (10 µM)
-
A-83-01 (0.5 µM)
-
hLIF (10 ng/mL)
-
PD0325901 (0.5 µM)
-
-
Matrigel-coated plates
Procedure:
-
Day 0: Cell Seeding: Seed human fibroblasts onto a 6-well plate at a density of 1 x 10^5 cells per well in Fibroblast Medium.
-
Day 1: Transfection: Transfect the fibroblasts with the episomal iPSC reprogramming vectors according to the manufacturer's instructions.
-
Day 2: Recovery: Replace the transfection medium with fresh Fibroblast Medium and allow the cells to recover overnight.
-
Day 3 onwards: Induction of Reprogramming:
-
Aspirate the Fibroblast Medium and wash the cells once with DPBS.
-
Add 2 mL of N2B27 Medium supplemented with bFGF and the freshly prepared CHALP cocktail to each well.
-
Change the medium every other day.
-
-
Day 14-21: Colony Emergence: Monitor the cultures for the appearance of iPSC-like colonies. These colonies will have a distinct morphology with well-defined borders.
-
Day 21 onwards: Colony Picking and Expansion: Once the colonies are large enough, they can be manually picked and transferred to new Matrigel-coated plates for expansion in a suitable iPSC maintenance medium.
Protocol 2: Direct Reprogramming of Mouse Fibroblasts to Neural Stem Cells using the M9 Cocktail
This protocol describes the chemical-only conversion of fibroblasts into NSCs.[9][10][11]
Materials:
-
Mouse Embryonic Fibroblasts (MEFs)
-
MEF Culture Medium (DMEM, 10% FBS)
-
Induction Medium (Neurobasal medium supplemented with N2, B27, and the M9 cocktail)
-
M9 Cocktail Components:
-
CHIR99021 (3 µM)
-
LDN193189 (0.5 µM)
-
A-83-01 (0.5 µM)
-
Retinoic Acid (1 µM)
-
Hh-Ag1.5 (0.5 µM)
-
RG108 (1 µM)
-
Parnate (2 µM)
-
SMER28 (0.2 µM)
-
bFGF (20 ng/mL)
-
-
Poly-L-ornithine and Laminin coated plates
Procedure:
-
Day 0: Cell Seeding: Seed MEFs onto plates coated with poly-L-ornithine and laminin in MEF Culture Medium.
-
Day 1-10: Induction of Reprogramming:
-
When the MEFs reach confluence, replace the MEF Culture Medium with the Induction Medium containing the M9 cocktail.
-
Change the medium every two days.
-
-
Day 10: Formation of Neural Stem Cell-like Cells: After approximately 10 days, the fibroblasts will have converted into neural stem cell-like cells (ciNSLCs), which can form neurosphere-like colonies.
-
Day 10 onwards: Maturation and Differentiation: The ciNSLCs can be further cultured in a maturation medium to differentiate into neurons, astrocytes, and oligodendrocytes.
Concluding Remarks
The use of A-83-01 in combination with other small molecules represents a significant advancement in the field of cellular reprogramming. These chemically defined methods offer a safer and more controlled alternative to genetic modification-based approaches.[12] The protocols and data presented here provide a foundation for researchers to explore the potential of A-83-01 in their specific reprogramming applications, from basic research and disease modeling to the development of novel cell-based therapies. Further optimization of these cocktails and the discovery of new small molecules will continue to enhance the efficiency and fidelity of cellular reprogramming.
References
- 1. Generation of Human Induced Pluripotent Stem Cells (hiPSCs) from Fibroblasts using Episomal Vectors | Thermo Fisher Scientific - US [thermofisher.com]
- 2. stemcell.com [stemcell.com]
- 3. A83-01 Activin/NODAL/TGF-beta Pathway Inhibitor | Small Molecules | Promotes cellular reprogramming of pluripotent stem cells in culture [captivatebio.com]
- 4. Small molecules for cell reprogramming: a systems biology analysis | Aging [aging-us.com]
- 5. RETRACTED ARTICLE: A83-01 inhibits TGF-β-induced upregulation of Wnt3 and epithelial to mesenchymal transition in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. news-medical.net [news-medical.net]
- 9. mdpi.com [mdpi.com]
- 10. epigenie.com [epigenie.com]
- 11. Pharmacological Reprogramming of Fibroblasts into Neural Stem Cells by Signaling-Directed Transcriptional Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alstembio.com [alstembio.com]
Application Note and Protocols: A-83-01 for Inhibition of Epithelial-Mesenchymal Transition (EMT)
Audience: Researchers, scientists, and drug development professionals.
Introduction Epithelial-Mesenchymal Transition (EMT) is a fundamental biological process where epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a migratory and invasive mesenchymal phenotype. This transition is critical in embryonic development, wound healing, and tissue regeneration. However, its aberrant activation is a hallmark of cancer progression and fibrosis, contributing to tumor invasion, metastasis, and drug resistance.[1][2] The Transforming Growth Factor-β (TGF-β) signaling pathway is a primary inducer of EMT.[2][3] A-83-01 is a small molecule inhibitor that effectively blocks this pathway, making it a valuable tool for studying and potentially reversing EMT in various pathological contexts.[4][5]
Mechanism of Action A-83-01 is a potent and selective inhibitor of the TGF-β type I receptors, specifically the activin receptor-like kinases ALK5 (TβRI), ALK4 (ACVR1B), and ALK7 (ACVR1C).[6][7] In the canonical TGF-β pathway, ligand binding induces the formation of a receptor complex, leading to the ALK5-mediated phosphorylation of downstream signaling molecules, SMAD2 and SMAD3.[3][8] These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes. This process suppresses epithelial markers like E-cadherin and activates mesenchymal markers such as N-cadherin, Vimentin, and transcription factors like Snail and Twist.[1][5] A-83-01 exerts its inhibitory effect by blocking the kinase activity of ALK4/5/7, thereby preventing the phosphorylation of SMAD2/3 and halting the entire downstream signaling cascade that leads to EMT.[4][9]
Quantitative Data Summary
The inhibitory activity of A-83-01 has been quantified against its primary targets. This data is crucial for determining the effective concentration for in vitro experiments.
| Target Kinase | IC₅₀ Value (nM) | Reference |
| ALK5 (TβRI) | 12 | [6][9][10] |
| ALK4 (ACVR1B) | 45 | [6][9] |
| ALK7 (ACVR1C) | 7.5 | [6][9] |
| EMT Reversal (A549 cells) | ~2500 (Estimated) | [11] |
Note: The IC₅₀ for EMT reversal can be cell-type dependent and should be determined empirically.
Experimental Workflow
A typical experiment to assess the EMT-inhibitory effects of A-83-01 involves inducing EMT with TGF-β1 and co-treating with the inhibitor. The outcome is then measured using molecular and functional assays.
References
- 1. Studying TGF-β Signaling and TGF-β-induced Epithelial-to-mesenchymal Transition in Breast Cancer and Normal Cells [jove.com]
- 2. Induction and Analysis of Epithelial to Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transforming growth factor β-induced epithelial to mesenchymal transition requires the Ste20-like kinase SLK independently of its catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RETRACTED ARTICLE: A83-01 inhibits TGF-β-induced upregulation of Wnt3 and epithelial to mesenchymal transition in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. A 83-01 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 8. TGF-β receptor I inhibitor may restrict the induction of EMT in inflamed intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Screening therapeutic EMT blocking agents in a three-dimensional microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for dissolving and storing A-83-01 for cell culture
Introduction
A-83-01 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, ALK5 (activin receptor-like kinase 5), as well as ALK4 and ALK7.[1][2][3][4][5][6] It effectively blocks the phosphorylation of Smad2/3, thereby inhibiting TGF-β-induced downstream signaling pathways.[2][3][7][8] This inhibitory action makes A-83-01 a valuable tool in various research areas, including stem cell biology, cancer research, and studies on epithelial-to-mesenchymal transition (EMT).[5][7][8][9] These application notes provide a detailed protocol for the dissolution and storage of A-83-01 for use in cell culture experiments.
Chemical Properties of A-83-01
A summary of the key chemical properties of A-83-01 is presented in the table below for easy reference.
| Property | Value | References |
| Chemical Name | 3-(6-Methyl-2-pyridinyl)-N-phenyl-4-(4-quinolinyl)-1H-pyrazole-1-carbothioamide | [8][10][11][12] |
| Molecular Formula | C₂₅H₁₉N₅S | [2][3][5][10] |
| Molecular Weight | 421.52 g/mol | [2][3][10][11][12][13] |
| CAS Number | 909910-43-6 | [2][3][5][10][11][12][13] |
| Appearance | White to beige or pale yellow solid powder | [11][12][13] |
| Purity | ≥95% | [2][3][5][11][12][13][14] |
Solubility and Stock Solution Preparation
A-83-01 is sparingly soluble in aqueous buffers but is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[7] For cell culture applications, DMSO is the recommended solvent for preparing concentrated stock solutions.
| Solvent | Solubility | References |
| DMSO | ≥ 20 mg/mL (up to 100 mM) | [1][2][3][4][10][11][15] |
| DMF | ~25 mg/mL | [7][8] |
| Ethanol | ~0.3 mg/mL | [7][8] |
| Water | Insoluble | [1] |
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Materials:
-
A-83-01 powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
-
Procedure:
-
Equilibrate the A-83-01 vial to room temperature before opening to prevent moisture condensation.
-
To prepare a 10 mM stock solution, reconstitute the A-83-01 powder in DMSO. For example, to prepare a 10 mM stock from 5 mg of A-83-01 (MW: 421.52 g/mol ), you would add 1.18 mL of DMSO.[2]
-
If precipitate is observed, gently warm the solution at 37°C for 5-10 minutes and/or sonicate until the solid is completely dissolved.[4][10][12][13]
-
Vortex the solution to ensure it is homogeneous.
-
Storage and Stability
Proper storage of A-83-01 is critical to maintain its activity.
-
Solid Powder: Store the lyophilized powder at -20°C, protected from light and desiccated.[2][10][14] In this form, the chemical is stable for up to 24 months.[2]
-
Stock Solutions: There are conflicting reports on the long-term stability of A-83-01 in solution. Some sources suggest that solutions are unstable and should be prepared fresh.[1][16] Others indicate that stock solutions in DMSO can be stored at -20°C for periods ranging from 2 months to 2 years.[2][10][12][13]
Recommendation: For optimal performance, it is recommended to prepare fresh stock solutions. If storage is necessary, aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C for no longer than one to two months.[2][16] Avoid repeated freeze-thaw cycles.[2][9] Protect solutions from light.[10][16]
Experimental Protocol: Inhibition of TGF-β Signaling
This protocol provides a general guideline for using A-83-01 to inhibit TGF-β signaling in a cell culture experiment. The optimal concentration and treatment time will vary depending on the cell type and experimental design.
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere overnight.
-
Preparation of Working Solution:
-
Thaw a single-use aliquot of the A-83-01 stock solution.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final working concentration. A typical working concentration for A-83-01 is between 0.5 µM and 1 µM.[1][6] The final DMSO concentration in the culture medium should be kept below 0.5% to avoid cytotoxicity.[10]
-
-
Treatment:
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[1]
-
Analysis: Analyze the cells for the desired endpoint, such as changes in gene expression, protein phosphorylation (e.g., Smad2/3), or cell phenotype.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TGF-β signaling pathway inhibited by A-83-01 and a typical experimental workflow for its use in cell culture.
Caption: A-83-01 inhibits TGF-β signaling by blocking receptor-mediated Smad2/3 phosphorylation.
Caption: Workflow for dissolving A-83-01 and its application in cell culture experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A 83-01 | Cell Signaling Technology [cellsignal.com]
- 3. rndsystems.com [rndsystems.com]
- 4. apexbt.com [apexbt.com]
- 5. stemcell.com [stemcell.com]
- 6. A 83-01 (2939) by Tocris, Part of Bio-Techne [bio-techne.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. A83-01 – Reagents Direct [reagentsdirect.com]
- 11. A 83-01 3-(6-Methyl-2-pyridinyl)-N-phenyl-4-(4-quinolinyl)-1H-pyrazole-1-carbothioamide [sigmaaldrich.com]
- 12. store.reprocell.com [store.reprocell.com]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. A 83-01, ALK4, 5 and 7 kinase inhibitor (CAS 909910-43-6) | Abcam [abcam.com]
- 15. A 83-01 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 16. A 83-01 | TGF-βRI inhibitor | Hello Bio [hellobio.com]
Application of A-83-01 in 3D Cell Culture Models: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-83-01 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor superfamily, specifically targeting activin receptor-like kinase 5 (ALK5), ALK4, and ALK7.[1][2] By inhibiting these receptors, A-83-01 effectively blocks the downstream phosphorylation of Smad2/3, key mediators of TGF-β signaling.[2] This pathway is critically involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT).[3][4] In the context of three-dimensional (3D) cell culture models, such as organoids and spheroids, A-83-01 has emerged as a valuable tool for maintaining stemness, promoting proliferation of progenitor cells, and directing differentiation lineages.
Mechanism of Action
The TGF-β signaling pathway plays a pivotal role in regulating cell fate. Upon ligand binding, the type II TGF-β receptor (TGF-βRII) phosphorylates and activates the type I receptor (TGF-βRI), which includes ALK4, ALK5, and ALK7. Activated ALK receptors then phosphorylate receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common mediator Smad4, which then translocates to the nucleus to regulate the transcription of target genes. A-83-01 competitively inhibits the ATP-binding site of the ALK4/5/7 kinase domain, thereby preventing the phosphorylation of Smad2/3 and the subsequent downstream signaling cascade.
Applications in 3D Cell Culture
A-83-01 is utilized in various 3D cell culture applications, primarily to:
-
Maintain Stemness and Pluripotency: By inhibiting TGF-β signaling, which can induce differentiation, A-83-01 helps maintain a self-renewing population of stem and progenitor cells within organoids.[5][6]
-
Enhance Organoid Formation and Proliferation: Inhibition of the anti-proliferative effects of TGF-β can lead to increased efficiency of organoid formation and a higher proliferation rate of progenitor cells.[7][8]
-
Direct Lineage Specification: In directed differentiation protocols, the timely addition or removal of A-83-01 can guide the differentiation of pluripotent stem cells towards specific lineages by preventing the formation of unwanted cell types.
-
Inhibit Epithelial-to-Mesenchymal Transition (EMT): A-83-01 can prevent or reverse EMT, a process crucial in development and disease, by blocking the TGF-β-induced changes in cell morphology and gene expression.[3][8]
Quantitative Data on A-83-01 Effects
The following tables summarize the quantitative effects of A-83-01 observed in various cell culture systems. While some data is derived from 2D cultures, it provides a strong indication of the expected outcomes in 3D models.
| Parameter | Cell Type | Concentration of A-83-01 | Effect | Reference |
| IC50 for ALK5 | Mink Lung Epithelial (Mv1Lu) cells | 12 nM | Inhibition of TGF-β induced transcription | [4] |
| IC50 for ALK4 | - | 45 nM | Inhibition of activin-induced transcription | [4] |
| IC50 for ALK7 | - | 7.5 nM | Inhibition of Nodal-induced transcription | [4] |
Table 1: Inhibitory Concentrations of A-83-01
| Parameter | Cell Type | A-83-01 Concentration | Control | A-83-01 Treated | Reference |
| Cell Viability (% of control) | Human Endometrial Mesenchymal Stem Cells (eMSC) | 1 µM | 100% | ~140% | [5] |
| SUSD2+ Cells (%) | Human eMSC | 1 µM | ~70% | 94% | [5] |
| CD140b+ Cells (%) | Human eMSC | 1 µM | ~60% | 83% | [5] |
| Apoptotic Cells (Sub G1/G0 phase, %) | Human eMSC | 1 µM | ~12% | ~4% | [5] |
| Cells in G2/M phase (%) | Human eMSC | 1 µM | ~10% | ~15% | [5] |
| Colony Forming Efficiency (%) | Human eMSC | 1 µM | ~25% | ~45% | [5] |
Table 2: Effects of A-83-01 on Stem Cell Properties (Day 7)
Experimental Protocols
Protocol 1: Establishment and Expansion of Human Pancreatic Tumor Organoids
This protocol details the use of A-83-01 in the culture medium for the establishment and expansion of pancreatic ductal adenocarcinoma (PDAC) organoids.
Materials:
-
Human pancreatic tumor tissue
-
Digestion solution (e.g., Collagenase Type IV, Dispase)
-
Advanced DMEM/F12
-
Matrigel (growth factor reduced)
-
Pancreatic Organoid Medium (see composition in Figure 2)
-
A-83-01 (stock solution in DMSO)
-
Standard cell culture plastics and equipment
Procedure:
-
Tissue Digestion: Mince the pancreatic tumor tissue and digest using a suitable enzyme cocktail to obtain a single-cell suspension or small cell clusters.
-
Embedding in Matrigel: Resuspend the cell pellet in Matrigel on ice and plate 50 µL domes in a pre-warmed 24-well plate. Allow the Matrigel to solidify at 37°C for 15-20 minutes.
-
Organoid Culture: Gently add 500 µL of pre-warmed Pancreatic Organoid Medium containing 500 nM A-83-01 to each well.
-
Medium Change: Replace the medium every 2-3 days.
-
Passaging: After 7-14 days, when organoids are large and have a dark lumen, they can be passaged. Mechanically or enzymatically disrupt the organoids and Matrigel, re-plate the fragments in fresh Matrigel at a 1:4 to 1:8 ratio, and continue the culture in Pancreatic Organoid Medium with A-83-01.
Protocol 2: Differentiation of Human Liver Organoids
This protocol describes a method for the differentiation of human liver organoids, where A-83-01 is a key component of the expansion medium to maintain the progenitor state before initiating differentiation.
Materials:
-
Established human liver organoids
-
Liver Organoid Expansion Medium
-
Liver Organoid Differentiation Medium
-
A-83-01 (stock solution in DMSO)
-
Standard cell culture plastics and equipment
Liver Organoid Expansion Medium Composition:
| Component | Final Concentration |
| Advanced DMEM/F12 | Base Medium |
| R-spondin 1 | 1 µg/mL |
| Noggin | 100 ng/mL |
| EGF | 50 ng/mL |
| HGF | 25 ng/mL |
| FGF10 | 100 ng/mL |
| Nicotinamide | 10 mM |
| N-acetylcysteine | 1.25 mM |
| Gastrin | 10 nM |
| B27 Supplement | 1x |
| A-83-01 | 500 nM |
Liver Organoid Differentiation Medium Composition:
| Component | Final Concentration |
| Advanced DMEM/F12 | Base Medium |
| Noggin | 100 ng/mL |
| EGF | 50 ng/mL |
| HGF | 25 ng/mL |
| FGF10 | 100 ng/mL |
| Nicotinamide | 10 mM |
| N-acetylcysteine | 1.25 mM |
| Gastrin | 10 nM |
| DAPT (Notch inhibitor) | 10 µM |
| B27 Supplement | 1x |
Procedure:
-
Expansion Phase: Culture human liver organoids in Liver Organoid Expansion Medium containing 500 nM A-83-01. Passage the organoids as needed to maintain a healthy culture.
-
Initiation of Differentiation: To initiate differentiation, aspirate the expansion medium and replace it with Liver Organoid Differentiation Medium (which does not contain A-83-01, R-spondin 1, and includes DAPT).
-
Differentiation Culture: Change the differentiation medium every 2-3 days for 10-14 days.
-
Analysis: After the differentiation period, organoids can be harvested for analysis of hepatocyte markers (e.g., albumin, CYP3A4) by qPCR, immunofluorescence, or functional assays.
Conclusion
A-83-01 is an indispensable tool for researchers working with 3D cell culture models. Its ability to selectively inhibit the TGF-β pathway provides precise control over cell fate decisions, enabling the maintenance of stem cell populations, enhancement of organoid formation, and direction of cellular differentiation. The protocols and data presented here offer a comprehensive guide for the effective application of A-83-01 in your research, facilitating the generation of more physiologically relevant and reproducible 3D cell culture models for basic research, disease modeling, and drug discovery.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Recent Advances in Organoid Development and Applications in Disease Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Attenuation of Chronic Inflammation in Intestinal Organoids with Graphene Oxide-Mediated Tumor Necrosis Factor-α_Small Interfering RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. Targeting mutant RAS in patient-derived colorectal cancer organoids by combinatorial drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Colon organoid formation and cryptogenesis are stimulated by growth factors secreted from myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Cardiac Fibrosis In Vitro Using A-83-01
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, is a hallmark of most cardiac pathologies and leads to impaired heart function. A key driver of this process is the activation of cardiac fibroblasts into myofibroblasts, a process heavily influenced by the Transforming Growth Factor-beta (TGF-β) signaling pathway. A-83-01 is a potent and selective small molecule inhibitor of the TGF-β type I receptor, activin receptor-like kinase 5 (ALK5), as well as ALK4 and ALK7.[1] Its ability to block the phosphorylation of Smad2/3, key downstream mediators of TGF-β signaling, makes it an invaluable tool for studying and potentially inhibiting cardiac fibrosis in vitro.[2][3] These application notes provide detailed protocols for utilizing A-83-01 to investigate its anti-fibrotic effects on cardiac fibroblasts.
Mechanism of Action of A-83-01
A-83-01 exerts its anti-fibrotic effects by competitively inhibiting the ATP-binding site of the TGF-β type I receptors ALK4, ALK5, and ALK7. This prevents the TGF-β-induced phosphorylation of receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. Once phosphorylated, p-Smad2 and p-Smad3 form a complex with the common mediator Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in fibrosis, such as those encoding for collagens and alpha-smooth muscle actin (α-SMA). By inhibiting this crucial step, A-83-01 effectively blocks the downstream signaling cascade that leads to myofibroblast differentiation and excessive ECM production.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of A-83-01 on key components of the fibrotic pathway.
| Target Kinase | IC₅₀ (nM) |
| ALK5 (TGF-β RI) | 12 |
| ALK4 (Activin RI) | 45 |
| ALK7 (Nodal RI) | 7.5 |
| Table 1: Inhibitory Concentration (IC₅₀) of A-83-01 on Target Receptors. |
| Parameter | Cell Type | Stimulant | IC₅₀ of A-83-01 (approx.) |
| p-Smad2 Inhibition | Rat Dermal Fibroblasts | TGF-β1 (5 ng/mL) | 50 nM[3] |
| α-SMA Expression | Rat Dermal Fibroblasts | TGF-β1 (5 ng/mL) | 70 nM[3] |
| Collagen Type I Secretion | Rat Dermal Fibroblasts | TGF-β1 (5 ng/mL) | 80 nM[3] |
| Table 2: Functional Inhibitory Concentrations of A-83-01 in Fibroblasts. |
Experimental Protocols
The following are detailed protocols for inducing a fibrotic phenotype in cardiac fibroblasts and assessing the inhibitory effects of A-83-01.
Protocol 1: In Vitro Model of Cardiac Fibrosis and A-83-01 Treatment
This protocol describes the culture of cardiac fibroblasts, induction of a fibrotic phenotype with TGF-β1, and treatment with A-83-01.
Materials:
-
Primary cardiac fibroblasts (human or rodent)
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin
-
Serum-free DMEM
-
Recombinant Human TGF-β1
-
A-83-01 (dissolved in DMSO to a stock concentration of 10 mM)
-
Cell culture plates (6-well, 12-well, or 96-well depending on the downstream assay)
Procedure:
-
Cell Culture: Culture primary cardiac fibroblasts in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. Passage cells upon reaching 80-90% confluency. For experiments, use cells between passages 2 and 5.
-
Seeding: Seed cardiac fibroblasts in appropriate culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation: Once cells are attached and have reached the desired confluency, replace the growth medium with serum-free DMEM and incubate for 24 hours. This step synchronizes the cells and reduces basal activation.
-
A-83-01 Pre-treatment: Prepare working solutions of A-83-01 in serum-free DMEM. A dose-response study is recommended (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). Pre-incubate the cells with the A-83-01 containing medium for 1 hour.[2] Include a vehicle control (DMSO) at the same final concentration as the highest A-83-01 dose.
-
TGF-β1 Stimulation: Add TGF-β1 to the A-83-01 containing medium to a final concentration of 5-10 ng/mL to induce a fibrotic response.[3]
-
Incubation: Incubate the cells for the desired time period depending on the downstream analysis:
-
p-Smad2/Smad2 Western Blot: 30-60 minutes
-
RT-qPCR for gene expression: 24-48 hours
-
Immunofluorescence for α-SMA and Collagen I deposition: 48-72 hours
-
Protocol 2: Immunofluorescence Staining for α-SMA
This protocol allows for the visualization and quantification of myofibroblast differentiation.
Materials:
-
Cells cultured on glass coverslips (as per Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
5% Bovine Serum Albumin (BSA) in PBS (blocking buffer)
-
Primary antibody: anti-α-SMA
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Fixation: After treatment, wash the cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with anti-α-SMA primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS and incubate with DAPI for 5 minutes.
-
Mounting: Wash twice with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize and capture images using a fluorescence microscope. The percentage of α-SMA positive cells or the intensity of α-SMA staining can be quantified using image analysis software.
Protocol 3: Western Blot for p-Smad2/Smad2
This protocol is for assessing the direct inhibitory effect of A-83-01 on the TGF-β signaling pathway.
Materials:
-
Cell lysates from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
5% non-fat dry milk or BSA in TBST (blocking buffer)
-
Primary antibodies: anti-p-Smad2 (Ser465/467), anti-Smad2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After the short-term TGF-β1 stimulation, place the culture plates on ice, wash with ice-cold PBS, and lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Smad2 and total Smad2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash three times with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and express the results as a ratio of p-Smad2 to total Smad2.
Protocol 4: RT-qPCR for Fibrotic Gene Expression
This protocol quantifies the expression of key fibrotic genes at the mRNA level.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., COL1A1, ACTA2) and a housekeeping gene (e.g., GAPDH, B2M)
Procedure:
-
RNA Extraction: Following treatment as described in Protocol 1, lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.
-
qPCR: Perform quantitative PCR using SYBR Green master mix and primers for your genes of interest. A typical thermal cycling protocol is: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Data Analysis: Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Conclusion
A-83-01 is a powerful tool for dissecting the role of the TGF-β signaling pathway in cardiac fibrosis. The protocols outlined in these application notes provide a framework for inducing a fibrotic phenotype in cardiac fibroblasts and for quantifying the inhibitory effects of A-83-01 on key fibrotic markers. These in vitro assays are essential for the screening and validation of potential anti-fibrotic therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting A-83-01 Inhibition of TGF-β Signaling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using A-83-01 to inhibit Transforming Growth Factor-β (TGF-β) signaling.
Troubleshooting Guide
Question: I am not observing the expected inhibition of TGF-β signaling after treating my cells with A-83-01. What should I do?
Answer:
If you are not seeing the expected inhibition of TGF-β signaling with A-83-01, there are several potential causes to investigate. Follow this step-by-step troubleshooting guide to identify and resolve the issue.
Step 1: Verify the Integrity and Handling of A-83-01
A-83-01 is susceptible to degradation, which can lead to a loss of potency.
-
Fresh Preparation: A-83-01 solutions are unstable and should be prepared fresh for each experiment.[1][2] Do not store solutions for long periods. If storage is necessary, aliquot the stock solution into tightly sealed vials and store at -20°C for up to one month.[3]
-
Proper Storage: Store the lyophilized powder at -20°C, desiccated.[4] The lyophilized form is stable for 24 months.[4]
-
Light Sensitivity: Protect the solid compound and solutions from light.[3][5]
-
Solubility: A-83-01 is soluble in DMSO.[4][5][6] Ensure the compound is fully dissolved. For a 10 mM stock, you can reconstitute 5 mg of powder in 1.18 ml of DMSO.[4] If you observe any precipitate, you can incubate the solution in a 37°C water bath for 5 minutes.[5] For aqueous buffers, it is sparingly soluble; first, dissolve in DMF and then dilute with the aqueous buffer.[7]
Step 2: Optimize Experimental Conditions
-
Concentration: The effective concentration of A-83-01 can vary between cell types and experimental conditions. A typical working concentration is between 0.1 and 1 µM.[8][9] Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Pre-incubation Time: Pre-incubate your cells with A-83-01 for at least 1 hour before adding the TGF-β ligand.[1][8]
-
TGF-β Ligand Activity: Confirm that the TGF-β ligand you are using is active and at an appropriate concentration to induce a measurable downstream signaling response.
Step 3: Assess the Readout for TGF-β Signaling
The method used to measure TGF-β pathway inhibition is critical.
-
Phospho-Smad2/3 Levels: The most direct way to assess A-83-01 activity is to measure the phosphorylation of Smad2 and Smad3, the downstream effectors of the TGF-β receptor kinases.[6][8][10] This can be done via Western blotting. A lack of decrease in phospho-Smad2/3 levels upon A-83-01 treatment indicates a problem with the inhibitor or the experimental setup.
-
Reporter Assays: Use a TGF-β-responsive reporter construct, such as one containing Smad Binding Elements (SBE) driving the expression of a reporter gene like luciferase or SEAP.[10][11]
Step 4: Consider Cell-Specific Factors
-
Receptor Expression: Ensure your cells express the target receptors of A-83-01: ALK4, ALK5, and ALK7.[6][12]
-
Alternative Signaling Pathways: Be aware that TGF-β can signal through non-canonical, Smad-independent pathways. A-83-01 is specific for the ALK4/5/7 kinases and will not inhibit these alternative pathways.[10]
The following diagram illustrates a logical workflow for troubleshooting issues with A-83-01.
Caption: Troubleshooting workflow for A-83-01 ineffectiveness.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of A-83-01?
A1: A-83-01 is a potent and selective small molecule inhibitor of the TGF-β type I receptor serine/threonine kinases.[10] Specifically, it targets Activin Receptor-Like Kinase 5 (ALK5), also known as TGF-βRI, as well as ALK4 and ALK7.[6][12] By inhibiting these receptors, A-83-01 blocks the phosphorylation of the downstream signaling molecules Smad2 and Smad3, thereby inhibiting the canonical TGF-β signaling pathway.[6][8][10]
The following diagram illustrates the canonical TGF-β signaling pathway and the point of inhibition by A-83-01.
Caption: TGF-β signaling pathway and A-83-01 inhibition.
Q2: What are the IC50 values for A-83-01 against its target receptors?
A2: The half-maximal inhibitory concentrations (IC50) of A-83-01 for its primary targets are summarized in the table below.
| Target Receptor | IC50 Value (nM) |
| ALK5 (TGF-βRI) | 12[6][12] |
| ALK4 (Activin RI) | 45[6][12] |
| ALK7 (Nodal RI) | 7.5[6][12] |
Q3: Is A-83-01 specific for the TGF-β pathway?
A3: A-83-01 is highly selective for ALK4, ALK5, and ALK7. It has been shown to have little to no inhibitory effect on other related receptors such as ALK1, ALK2, ALK3, and ALK6, which are involved in the Bone Morphogenetic Protein (BMP) signaling pathway.[6][13] It also does not significantly affect MAPK activity.[6][13]
Q4: Can I use A-83-01 in combination with other small molecules?
A4: Yes, A-83-01 is often used in combination with other small molecules in various applications, particularly in stem cell research. For example, it has been used with PD0325901 to facilitate OCT4-mediated reprogramming.[12]
Key Experimental Protocols
Protocol 1: Western Blot for Phospho-Smad2
This protocol is to assess the inhibition of TGF-β-induced Smad2 phosphorylation by A-83-01.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
A-83-01 (lyophilized powder and DMSO for reconstitution)
-
Recombinant TGF-β1 ligand
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad2 (Ser465/467) and anti-total Smad2/3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): Depending on the cell type, you may need to serum-starve the cells for 4-24 hours to reduce basal signaling.
-
A-83-01 Pre-treatment: Prepare a fresh stock solution of A-83-01 in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., a range of 0.1 µM to 5 µM). Pre-treat the cells with the A-83-01 containing medium for 1-2 hours. Include a vehicle control (DMSO only).
-
TGF-β Stimulation: Add recombinant TGF-β1 to the culture medium to a final concentration of 1-10 ng/mL. Do not add TGF-β1 to a negative control well. Incubate for 30-60 minutes.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Smad2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total Smad2/3 antibody to confirm equal protein loading.
Protocol 2: TGF-β-Responsive Luciferase Reporter Assay
This protocol measures the transcriptional activity of the TGF-β pathway.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
TGF-β-responsive luciferase reporter plasmid (e.g., pSBE4-Luc)
-
Control reporter plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
A-83-01
-
Recombinant TGF-β1 ligand
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the SBE4-Luc reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
A-83-01 Treatment and TGF-β Stimulation: After 24 hours of transfection, pre-treat the cells with A-83-01 for 1-2 hours, followed by stimulation with TGF-β1 for 16-24 hours.
-
Cell Lysis and Luciferase Assay: Wash the cells with PBS and lyse them using the lysis buffer provided with the dual-luciferase assay kit. Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity of the treated samples to the controls.
The following diagram outlines the workflow for a typical experiment to validate A-83-01's inhibitory effect.
Caption: Experimental workflow for validating A-83-01 activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. abmole.com [abmole.com]
- 3. A 83-01 | TGF-βRI inhibitor | Hello Bio [hellobio.com]
- 4. A 83-01 | Cell Signaling Technology [cellsignal.com]
- 5. A83-01 – Reagents Direct [reagentsdirect.com]
- 6. A 83-01 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glucagon-19-29-human.com [glucagon-19-29-human.com]
- 10. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Highly sensitive and specific bioassay for measuring bioactive TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stemcell.com [stemcell.com]
- 13. A 83-01 | TGF-beta Receptor Inhibitors: R&D Systems [rndsystems.com]
Technical Support Center: Optimizing A-83-01 Concentration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of A-83-01 for various cell lines. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is A-83-01 and what is its mechanism of action?
A-83-01 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinases.[1][2] Specifically, it targets and inhibits the following activin receptor-like kinases (ALKs):
-
ALK5 (TGF-β type I receptor)
-
ALK4 (Activin receptor type-1B)
-
ALK7 (Nodal receptor type-1)
By inhibiting these receptors, A-83-01 blocks the phosphorylation of downstream signaling molecules Smad2 and Smad3, thereby inhibiting the canonical TGF-β signaling pathway.[3][4] This pathway is crucial in regulating a wide array of cellular processes, including proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT).[4][5]
Q2: What are the common applications of A-83-01 in cell culture?
A-83-01 is widely used in various research applications, including:
-
Maintenance of pluripotency: It helps in maintaining the undifferentiated state of human and rat induced pluripotent stem cells (iPSCs).[3]
-
Cellular reprogramming: In combination with other small molecules, it facilitates the reprogramming of somatic cells into iPSCs or other cell lineages like neural stem cells and cardiomyocytes.[1]
-
Inhibition of Epithelial-to-Mesenchymal Transition (EMT): A-83-01 can prevent or reverse TGF-β-induced EMT, a process implicated in cancer progression and fibrosis.[4][5]
-
Cancer research: It is used to study the role of the TGF-β pathway in various cancers and to investigate its potential as a therapeutic target.[5][6]
Q3: How should I prepare and store A-83-01 stock solutions?
-
Reconstitution: A-83-01 is typically supplied as a lyophilized powder and should be reconstituted in dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[3]
-
Storage of Powder: The lyophilized powder should be stored at -20°C and is stable for at least two years.[3]
-
Storage of Stock Solution: Once reconstituted in DMSO, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C.[7] While some sources suggest reconstituted stock solutions are stable for up to two years, others recommend using them within two months to prevent loss of potency.[3][7] For optimal results, it is always best to use freshly prepared solutions.
-
Light Sensitivity: A-83-01 is light-sensitive, and both the solid compound and its solutions should be protected from light.[3]
Q4: What is a typical working concentration for A-83-01?
The optimal working concentration of A-83-01 is highly dependent on the cell line and the specific experimental context. However, a common starting point for many applications is in the range of 0.1 to 10 µM. For sensitive applications like maintaining pluripotency, concentrations as low as 0.5 µM are often used. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Data Presentation
A-83-01 Inhibitory Activity (IC₅₀)
| Target | IC₅₀ (nM) |
| ALK5 | 12 |
| ALK4 | 45 |
| ALK7 | 7.5 |
This data represents the half-maximal inhibitory concentration against the kinase activity of the respective receptors.
Recommended Starting Concentrations for Various Cell Lines
| Cell Line Type | Cell Line Example | Recommended Starting Concentration (µM) | Application |
| Pluripotent Stem Cells | Human iPSCs, Rat iPSCs | 0.5 - 1 | Maintenance of pluripotency, reprogramming |
| Epithelial Cells | Mink Lung Epithelial (Mv1Lu) | 1 | Inhibition of TGF-β induced growth arrest |
| Keratinocytes | HaCaT | 1 | Inhibition of Smad activation |
| Myoblasts | C2C12 | 1 | Inhibition of TGF-β signaling |
| Mammary Gland | NMuMG | 1 | Inhibition of EMT |
| Breast Cancer | HER2-overexpressing lines | 1 - 10 | Inhibition of EMT and cell invasion |
| Lung Cancer | A549 | 10 | Suppression of XYLT1 expression |
| Ovarian Cancer | SK-OV-3, OVCAR-3 | 1 - 10 | Inhibition of EMT |
Experimental Protocols
Protocol for Determining the Optimal Concentration of A-83-01 using an MTT Assay
This protocol provides a step-by-step guide to determine the half-maximal inhibitory concentration (IC₅₀) of A-83-01 for a specific adherent cell line, which can help in selecting the optimal non-toxic working concentration.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
A-83-01
-
DMSO
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Preparation of A-83-01 Dilutions:
-
Prepare a 10 mM stock solution of A-83-01 in DMSO.
-
Perform a serial dilution of the A-83-01 stock solution in complete culture medium to obtain a range of working concentrations (e.g., 0.01, 0.1, 1, 10, 25, 50, 100 µM).
-
Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest A-83-01 concentration) and a no-treatment control (medium only).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared A-83-01 dilutions or control solutions to the respective wells. It is recommended to have at least three technical replicates for each condition.
-
Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the cell viability (%) against the logarithm of the A-83-01 concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC₅₀ value.
-
Mandatory Visualization
TGF-β Signaling Pathway and the Action of A-83-01
References
- 1. stemcell.com [stemcell.com]
- 2. A83-01 Activin/NODAL/TGF-beta Pathway Inhibitor | Small Molecules | Promotes cellular reprogramming of pluripotent stem cells in culture [captivatebio.com]
- 3. A83-01 – Reagents Direct [reagentsdirect.com]
- 4. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agscientific.com [agscientific.com]
- 6. A83-01 inhibits TGF-β-induced upregulation of Wnt3 and epithelial to mesenchymal transition in HER2-overexpressing breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A-83-01 solution instability and degradation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A-83-01. The information addresses common issues related to solution instability and degradation encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is A-83-01 and what is its primary mechanism of action?
A-83-01 is a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinase ALK5, as well as the activin type IB receptor ALK4 and the nodal type I receptor ALK7.[1][2][3][4][5] It functions by blocking the phosphorylation of Smad2/3, which are key downstream mediators of the TGF-β signaling pathway.[1][6][7] This inhibition effectively blocks TGF-β-induced cellular responses, such as epithelial-to-mesenchymal transition (EMT).[2][7]
Q2: My A-83-01 solution appears to have lost activity. What are the common causes?
The most common reason for loss of A-83-01 activity is the inherent instability of the compound in solution.[8][9][10] It is highly recommended to prepare solutions fresh for each experiment.[8] If solutions are stored, even at -20°C, they can lose potency over time.[1] One report suggests that A-83-01 can decompose to A 77-01 in solution.[4] Additionally, the compound is light-sensitive, so exposure to light can also contribute to its degradation.[4][11]
Q3: How should I prepare and store A-83-01 stock solutions?
It is strongly advised to prepare A-83-01 solutions fresh for immediate use.[8][10] If a stock solution must be prepared, it should be dissolved in a suitable organic solvent like DMSO.[1][3] For short-term storage, aliquot the stock solution into tightly sealed vials to minimize freeze-thaw cycles and store at -20°C for no longer than one month.[4] Some suppliers suggest that stock solutions may be stable for up to two months under these conditions.[1] To minimize degradation, protect the solution from light.[4][11]
Q4: What solvents are recommended for dissolving A-83-01?
A-83-01 is soluble in several organic solvents, with Dimethyl Sulfoxide (DMSO) being the most commonly recommended for preparing stock solutions.[1][3][8] It is also soluble in dimethylformamide (DMF) and to a lesser extent in ethanol.[3] The compound is sparingly soluble in aqueous buffers.[3] To prepare a working solution in an aqueous buffer, it is recommended to first dissolve A-83-01 in DMF or DMSO and then dilute it with the aqueous buffer of choice.[3]
Q5: What are the recommended storage conditions for solid A-83-01?
Solid A-83-01 should be stored at -20°C, desiccated, and protected from light.[1][2][11] Under these conditions, the solid compound is stable for at least two to three years.[1][8]
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected experimental results.
-
Possible Cause: Degradation of A-83-01 in solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solution: Discard the old solution and prepare a fresh stock solution of A-83-01 in high-quality, anhydrous DMSO immediately before your experiment.[8]
-
Verify Concentration: Ensure the correct molecular weight (421.52 g/mol ) was used for calculating the concentration.[1]
-
Optimize Incubation Time: For cell-based assays, pre-incubate the cells with A-83-01 for at least one hour before adding TGF-β or other activators.[8]
-
Positive Control: Include a positive control for TGF-β pathway activation to ensure the signaling cascade is functional in your experimental system.
-
Alternative Inhibitor: If problems persist, consider using a different TGF-β inhibitor, such as SB431542, to confirm that the observed effect is specific to TGF-β pathway inhibition.[7]
-
Issue 2: Precipitation of A-83-01 in aqueous media.
-
Possible Cause: Low solubility of A-83-01 in aqueous solutions.
-
Troubleshooting Steps:
-
Two-Step Dilution: Prepare a high-concentration stock solution in DMSO or DMF first. Then, dilute the stock solution into your aqueous culture medium or buffer.[3] The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
-
Sonication: Gentle sonication may help to dissolve small precipitates.[9]
-
Warming: Gently warming the solution to 37°C can aid in solubilization.[12]
-
Use of Surfactants: For in vivo formulations, a combination of solvents and surfactants like PEG300 and Tween80 can be used to improve solubility.[8]
-
Quantitative Data Summary
Table 1: Solubility of A-83-01 in Various Solvents
| Solvent | Solubility | Concentration (mM) | Reference |
| DMSO | ≥21 mg/mL | ~49.8 mM | [8][12] |
| DMSO | 20 mg/mL | ~47.4 mM | [1] |
| DMSO | 33.6 mg/mL | ~79.7 mM | [9] |
| DMF | 25 mg/mL | ~59.3 mM | [3] |
| Ethanol | ~9.82 mg/mL | ~23.3 mM | [12] |
| Ethanol | Insoluble to sparingly soluble | - | [3][8] |
| Water | Insoluble | - | [8] |
| 1:2 DMF:PBS (pH 7.2) | ~0.3 mg/mL | ~0.7 mM | [3] |
| 10% DMSO + 90% Saline | 1 mg/mL | 2.37 mM | [9] |
Table 2: Stability and Storage Recommendations for A-83-01
| Form | Storage Temperature | Duration | Recommendations | Reference |
| Solid | -20°C | 2-3 years | Store desiccated and protected from light. | [1][2][8] |
| Solution in DMSO | -20°C | Up to 1-2 months | Aliquot to avoid freeze-thaw cycles. Protect from light. Prepare fresh whenever possible. | [1][4][11] |
| Aqueous Solution | Room Temperature | Not Recommended | Prepare fresh and use immediately. Do not store for more than one day. | [3] |
Experimental Protocols
Protocol: Inhibition of TGF-β-induced Smad2/3 Phosphorylation
This protocol describes a general method to assess the inhibitory activity of A-83-01 on the TGF-β signaling pathway in a cell-based assay.
-
Cell Culture: Plate cells (e.g., HaCaT or Mv1Lu) in appropriate growth medium and allow them to adhere overnight.
-
Serum Starvation (Optional): Depending on the cell type and experimental goals, you may serum-starve the cells for 4-24 hours to reduce basal signaling.
-
A-83-01 Pre-treatment:
-
Prepare a fresh stock solution of A-83-01 in DMSO.
-
Dilute the stock solution to the desired final concentrations in cell culture medium. A typical concentration range to test is 0.1 to 10 µM.[11]
-
Remove the medium from the cells and add the medium containing A-83-01.
-
Pre-incubate the cells for 1 hour at 37°C.[8]
-
-
TGF-β Stimulation:
-
Add TGF-β1 to the cell culture medium to a final concentration of 1-10 ng/mL.
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Smad2/3 and total Smad2/3.
-
Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
-
-
Analysis: Quantify the band intensities to determine the ratio of phospho-Smad2/3 to total Smad2/3. A decrease in this ratio in the presence of A-83-01 indicates successful inhibition of the TGF-β pathway.
Visualizations
Caption: A-83-01 inhibits the TGF-β signaling pathway.
Caption: Troubleshooting workflow for A-83-01 experiments.
Caption: Recommended experimental workflow for using A-83-01.
References
- 1. A 83-01 | Cell Signaling Technology [cellsignal.com]
- 2. A 83-01 [bio-gems.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. A 83-01 | TGF-βRI inhibitor | Hello Bio [hellobio.com]
- 5. stemcell.com [stemcell.com]
- 6. A83-01 – Reagents Direct [reagentsdirect.com]
- 7. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. A 83-01 | ALK5 Inhibitor IV | ALK inhibitor | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. glpbio.com [glpbio.com]
- 12. apexbt.com [apexbt.com]
Common problems with A-83-01 in long-term experiments
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing A-83-01 in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the use of A-83-01, particularly in long-term experiments.
Q1: My A-83-01 solution has formed a precipitate after being added to my cell culture medium. What should I do?
A1: Precipitate formation is a common issue that can arise from improper dissolution or storage. Here are some steps to troubleshoot this problem:
-
Ensure Complete Initial Dissolution: When preparing your stock solution in DMSO, make sure the A-83-01 is completely dissolved. Gentle warming at 37°C for 2-5 minutes and vortexing or sonication can aid in complete dissolution.[1]
-
Use Fresh DMSO: DMSO can absorb moisture, which can reduce the solubility of A-83-01.[2] Always use fresh, anhydrous DMSO to prepare your stock solutions.
-
Pre-warm Culture Medium: Before adding the A-83-01 stock solution, warm your cell culture medium to 37°C.[1][3]
-
Dilute Just Before Use: It is best practice to dilute the concentrated DMSO stock solution directly into the pre-warmed culture medium immediately before use.[1]
-
Avoid Storing Aqueous Solutions: Do not store A-83-01 in aqueous solutions for more than a day as it is sparingly soluble and may precipitate out over time.[4]
-
Filter Sterilization: After adding A-83-01 to your medium, you can filter-sterilize the final solution using a 0.2 µM low-protein binding filter to remove any potential micro-precipitates.[3]
Q2: I am not observing the expected inhibitory effect of A-83-01 on the TGF-β signaling pathway. What could be the reason?
A2: A lack of efficacy can be due to several factors related to the compound's stability, concentration, or the experimental setup itself.
-
Check Stock Solution Integrity: A-83-01 stock solutions in DMSO are generally stable for up to 6 months when stored at -20°C.[3] However, repeated freeze-thaw cycles should be avoided.[1] It is recommended to aliquot the stock solution into single-use volumes.[1] Some sources suggest that solutions are unstable and should be prepared fresh.[2] If you suspect your stock solution has degraded, prepare a fresh one.
-
Verify Working Concentration: The optimal working concentration of A-83-01 can vary between cell types and experimental conditions. While typical concentrations range from 0.5 µM to 1 µM, it is advisable to perform a dose-response experiment to determine the optimal concentration for your specific application.
-
Confirm TGF-β Pathway Activation: Ensure that the TGF-β signaling pathway is active in your control cells. You can assess the phosphorylation of Smad2/3 via Western blot to confirm pathway activation by TGF-β ligands. A-83-01 specifically inhibits the phosphorylation of Smad2.[1][5][6]
-
Consider Cell Density: High cell densities can sometimes lead to a decrease in the effective concentration of the inhibitor per cell. Ensure consistent cell seeding densities across your experiments.
Q3: I am concerned about the potential off-target effects of A-83-01 in my long-term experiments. What is known about its selectivity?
A3: A-83-01 is a highly selective inhibitor. It potently inhibits the TGF-β type I receptor ALK5, as well as the activin/nodal receptors ALK4 and ALK7.[1][7][8] It has been shown to have little or no effect on bone morphogenetic protein (BMP) type I receptors (ALK1, ALK2, ALK3, and ALK6) or other kinases like p38 MAPK and ERK at standard working concentrations.[5][6][9]
To minimize the risk of off-target effects in long-term studies:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of A-83-01 that achieves the desired biological effect through a dose-response study.
-
Include Proper Controls: Use appropriate vehicle controls (e.g., DMSO-treated cells) and consider using a structurally different inhibitor of the same pathway to confirm that the observed effects are specific to the inhibition of the TGF-β pathway.
Q4: Can A-83-01 induce cytotoxicity in long-term cultures?
A4: While A-83-01 is generally well-tolerated by cells at effective concentrations, some studies have noted that high concentrations (e.g., 10 µM) may have toxic effects.[9] In long-term experiments, it is crucial to monitor cell health and viability.
-
Assess Cell Viability: Regularly assess cell morphology and perform viability assays (e.g., MTS or trypan blue exclusion) to monitor for any cytotoxic effects. One study found no acute cytotoxicity in mouse embryonic stem cells after 6 hours of exposure to a wide range of A-83-01 concentrations (1 nM - 100 µM).[3]
-
Titrate the Concentration: If you observe signs of cytotoxicity, consider reducing the concentration of A-83-01.
Quantitative Data
The following tables summarize key quantitative data for A-83-01.
Table 1: Inhibitory Activity of A-83-01
| Target | IC₅₀ Value | Reference |
| ALK5 (TGF-β Type I Receptor) | 12 nM | [6][7][8] |
| ALK4 (Activin Type IB Receptor) | 45 nM | [6][7][8] |
| ALK7 (Nodal Type I Receptor) | 7.5 nM | [7][8] |
Table 2: Solubility of A-83-01
| Solvent | Maximum Concentration | Reference |
| DMSO | 21-23 mg/mL (approx. 50-55 mM) | [2][6][8] |
| Ethanol | >9.82 mg/mL (with warming) | [10] |
| DMF | 25 mg/mL | [4] |
| Water | Insoluble | [10] |
| 1:2 DMF:PBS (pH 7.2) | approx. 0.3 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of A-83-01 Stock Solution
-
Materials: A-83-01 powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. To prepare a 10 mM stock solution, add 474.5 µl of anhydrous DMSO to 1 mg of A-83-01 powder.[3] (Note: Adjust volume based on the amount of powder). b. To create a 5 mM stock solution from 5 mg of A-83-01, add 2.37 mL of DMSO.[1] c. Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, warm the solution at 37°C for 2-5 minutes.[1][3] d. Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. e. Store the aliquots at -20°C. Stock solutions are reported to be stable for up to 6 months.[3] Avoid repeated freeze-thaw cycles.[1]
Protocol 2: Inhibition of TGF-β-induced Smad2 Phosphorylation
-
Cell Seeding: Plate cells (e.g., HaCaT or Mv1Lu) at an appropriate density in a suitable culture vessel and allow them to adhere overnight.
-
Pre-treatment: The following day, pre-treat the cells with the desired concentration of A-83-01 (e.g., 1 µM) for 1 hour.[9] Include a vehicle control (DMSO) group.
-
TGF-β Stimulation: Add TGF-β ligand (e.g., 1 ng/mL TGF-β1) to the culture medium and incubate for the desired time (e.g., 30-60 minutes for phosphorylation analysis).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated Smad2 (p-Smad2) and total Smad2 to assess the inhibitory effect of A-83-01.
Visualizations
Signaling Pathway Diagram
References
- 1. A83-01 Activin/NODAL/TGF-beta Pathway Inhibitor | Small Molecules | Promotes cellular reprogramming of pluripotent stem cells in culture [captivatebio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. stemcell.com [stemcell.com]
- 8. A 83-01 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 9. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]
- 10. a-83-01.com [a-83-01.com]
A-83-01 off-target effects at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using A-83-01, a potent inhibitor of TGF-β type I receptor ALK5, and activin/nodal receptors ALK4 and ALK7. This guide focuses on potential off-target effects and cytotoxicity that may be observed at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of A-83-01?
A-83-01 is a selective and potent inhibitor of three type I serine/threonine kinase receptors of the TGF-β superfamily:
-
ALK5 (TGF-β type I receptor): IC50 = 12 nM
-
ALK4 (Activin/Nodal type IB receptor): IC50 = 45 nM
-
ALK7 (Nodal type I receptor): IC50 = 7.5 nM
It functions by blocking the phosphorylation of Smad2, thereby inhibiting the canonical TGF-β signaling pathway.
Q2: I am observing unexpected effects in my experiment when using A-83-01 at high concentrations. What could be the cause?
At concentrations significantly higher than its IC50 values for ALK4/5/7, A-83-01 may exhibit off-target activity and cellular toxicity. One study has reported inhibition of p38 MAPK activity at concentrations above 3 µM and weak effects on BMP receptor kinases. Additionally, growth inhibition and potential cytotoxic effects have been observed in Mv1Lu cells at a concentration of 10 µM. It is crucial to carefully titrate the concentration of A-83-01 for your specific cell type and experimental conditions to minimize these effects.
Q3: What are the reported off-target effects of A-83-01?
While A-83-01 is highly selective for ALK4/5/7, some weak inhibition of other kinases has been reported, particularly at higher concentrations.
-
Weakly inhibits: ALK1, ALK2, ALK3, and ALK6.
-
Potential inhibition at concentrations >3 µM: p38 mitogen-activated protein kinase (MAPK).
-
Little to no effect at standard concentrations: Extracellular regulated kinase (ERK).
Q4: Is A-83-01 cytotoxic?
The cytotoxicity of A-83-01 appears to be cell-type dependent and concentration-dependent.
-
Mv1Lu cells: Growth inhibition was observed at 10 µM, suggesting potential toxic effects at high concentrations. Another compound with a similar structure, A-100-01, exhibited cellular toxicity at concentrations above 10 µM.
-
Mouse embryonic stem cells: One report indicated no acute cytotoxicity was observed following a 6-hour exposure to concentrations ranging from 1 nM to 100 µM.
It is recommended to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line.
Q5: How should I prepare and store A-83-01?
A-83-01 is typically supplied as a lyophilized powder.
-
Reconstitution: For a 10 mM stock solution, reconstitute 5 mg of powder in 1.18 ml of DMSO.
-
Storage of stock solution: Store the DMSO stock solution at -20°C. It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles. Some sources suggest that solutions should be made fresh and not stored, as the compound can decompose in solution. If storage is necessary, it is recommended to use the solution within one to two months.
-
Light sensitivity: A-83-01 is light-sensitive, and both the solid compound and its solutions should be protected from light.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected cell morphology changes or cell death | High concentration of A-83-01 leading to cytotoxicity. | Perform a dose-response curve (e.g., using an MTS assay) to determine the optimal, non-toxic concentration for your cell line. Start with a concentration range from the known IC50 (e.g., 10-100 nM) up to 10 µM. |
| Off-target effects. | If you suspect off-target effects, consider using a structurally different TGF-β inhibitor (e.g., SB431542) as a control to see if the phenotype is consistent. Also, investigate potential involvement of weakly inhibited pathways like BMP signaling or p38 MAPK signaling. | |
| Inconsistent or variable results | Degradation of A-83-01 in solution. | Prepare fresh solutions of A-83-01 for each experiment. If storing solutions, aliquot and store at -20°C for a limited time (up to one month as a conservative measure). Protect solutions from light. |
| Incorrect concentration of stock solution. | Ensure accurate weighing and reconstitution of the lyophilized powder. Verify the final concentration of your stock solution. | |
| Incomplete inhibition of TGF-β signaling | Insufficient concentration of A-83-01. | Increase the concentration of A-83-01. Ensure the concentration is sufficient to inhibit the activity of the TGF-β ligand in your specific experimental setup. |
| Cell line is resistant to TGF-β inhibition. | Confirm that your cell line expresses the target receptors (ALK4, ALK5, ALK7) and is responsive to TGF-β signaling. |
Quantitative Data Summary
Table 1: Inhibitory Activity of A-83-01 against Target Kinases
| Target Kinase | IC50 (nM) | Reference |
| ALK5 (TGF-βRI) | 12 | |
| ALK4 (ActR-IB) | 45 | |
| ALK7 (ActR-IC) | 7.5 |
Table 2: Reported Off-Target Effects and Cytotoxicity of A-83-01 at High Concentrations
| Effect | Cell Line | Concentration | Observation | Reference |
| Growth Inhibition | Mv1Lu | 10 µM | Inhibition of cell growth, suggesting potential cytotoxicity. | |
| p38 MAPK Inhibition | - | > 3 µM | Inhibition of p38 activity. | |
| BMP Receptor Kinase Inhibition | - | > 3 µM | Weak but significant effects. | |
| Cytotoxicity | Mouse Embryonic Stem Cells | 1 nM - 100 µM | No acute cytotoxicity observed after 6 hours. |
Experimental Protocols
Protocol 1: MTS Assay for Cell Viability and Cytotoxicity
This protocol is a general guideline for assessing the cytotoxic effects of A-83-01 on adherent cells using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
A-83-01 stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of A-83-01 in complete medium from your stock solution. A suggested concentration range is 0.01, 0.1, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control (DMSO) at the highest concentration used.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of A-83-01 or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Following the incubation period, add 20 µL of the MTS reagent directly to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your cell line.
-
Measure the absorbance at 490 nm using a multi-well spectrophotometer.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" background wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the A-83-01 concentration to determine the IC50 value for cytotoxicity.
-
Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)
This is a generalized protocol for assessing the inhibitory activity of A-83-01 against a specific kinase in a cell-free system. Specific conditions will vary depending on the kinase and the assay format (e.g., radiometric, fluorescence-based).
Materials:
-
Recombinant active kinase
-
Specific kinase substrate (peptide or protein)
-
A-83-01 stock solution
-
Kinase reaction buffer
-
ATP (Adenosine triphosphate)
-
Assay plates (e.g., 96-well or 384-well)
-
Detection reagent (dependent on assay format, e.g., ADP-Glo™, Z'-LYTE™)
-
Plate reader (luminometer or fluorometer)
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of A-83-01 in the kinase reaction buffer.
-
Prepare a solution of the kinase and its substrate in the kinase reaction buffer.
-
Prepare an ATP solution in the kinase reaction buffer.
-
-
Kinase Reaction:
-
Add the serially diluted A-83-01 or vehicle control to the wells of the assay plate.
-
Add the kinase/substrate mixture to each well.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the kinase reaction according to the manufacturer's instructions for the specific detection kit.
-
Add the detection reagent to each well.
-
Incubate as required for signal development.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each A-83-01 concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the A-83-01 concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Canonical TGF-β signaling pathway and the inhibitory action of A-83-01.
Caption: Troubleshooting workflow for unexpected effects of high-concentration A-83-01.
A-83-01 Technical Support Center: Troubleshooting Experimental Variability
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting variability in experimental results involving the small molecule inhibitor A-83-01. The following sections address frequently asked questions, provide detailed protocols, and illustrate key concepts to ensure more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a gradual loss of A-83-01 activity or inconsistent results over time?
A: The most common cause of variability is the instability of A-83-01 in solution.[1][2] Several vendors explicitly state that solutions are unstable and should be prepared fresh for each experiment.[1][2][3]
-
Chemical Instability: A-83-01 can decompose in solution, leading to a loss of potency.[3] It is recommended to use freshly prepared solutions immediately and not to store them.[3] If storage is unavoidable, some protocols suggest aliquoting and storing at -20°C for a maximum of one to two months, but this should be validated for your specific application.[3][4]
-
Light Sensitivity: The compound is light-sensitive.[3][5] Both the solid powder and solutions should be protected from light to prevent degradation.
-
Improper Storage: The lyophilized powder should be stored at -20°C with a desiccant and is stable for extended periods under these conditions.[4][6]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can degrade the compound. It is critical to aliquot stock solutions into single-use volumes.[4][6]
Q2: What is the correct concentration of A-83-01 to use in my experiments?
A: The optimal concentration depends on the specific cell type and experimental goal, but it is guided by its IC₅₀ values. A-83-01 is a potent inhibitor of the TGF-β type I receptors ALK5, ALK4, and ALK7.[2][7] While its IC₅₀ is in the low nanomolar range, typical working concentrations in cell culture experiments range from 0.3 µM to 10 µM to achieve complete inhibition of the signaling pathway.[2][8][9] For example, a concentration of 1 µM is often sufficient to block Smad2/3 phosphorylation and prevent TGF-β-induced effects.[1][8]
Q3: I'm observing unexpected or off-target effects. Is A-83-01 not specific enough?
A: A-83-01 is highly selective for ALK4, ALK5, and ALK7.[10] It has been shown to have little or no effect on other receptors like ALK1, -2, -3, and -6, or on other signaling pathways like p38 MAPK or ERK at standard working concentrations.[11][12] However, at very high concentrations (e.g., over 3 µM), some minor suppression of BMP-induced transcriptional activity has been observed.[13] If you suspect off-target effects, consider performing a dose-response curve to find the lowest effective concentration for your desired outcome and verify that you are not using an excessively high concentration.
Q4: My cells are not responding as expected (e.g., no change in proliferation, unexpected differentiation). What could be the issue?
A: The cellular response to TGF-β pathway inhibition is highly context-dependent.
-
Cell-Type Specificity: The TGF-β pathway has pleiotropic effects, acting as a tumor suppressor in early-stage cancers but a promoter in advanced stages.[14] Its inhibition can lead to different outcomes depending on the cell type's genetic background and state. For example, A-83-01 can promote the proliferation of endometrial mesenchymal stem cells[9] while inhibiting the growth of other cell types.[1]
-
Culture Conditions: The presence of other growth factors or small molecules in the culture medium can influence the outcome. A-83-01 is frequently used in complex cocktails for reprogramming or organoid culture, where its effect is synergistic with other components.[7][15][16]
-
Reversible Inhibition: The inhibitory effect of A-83-01 is reversible. Once the compound is removed from the culture medium, the TGF-β signaling pathway can be reactivated.[9] This is a critical consideration in differentiation protocols where the timing of pathway inhibition is crucial.
Quantitative Data Summary
Table 1: Inhibitory Potency (IC₅₀) of A-83-01
| Target Receptor | Receptor Family | IC₅₀ Value (nM) |
| ALK5 (TβR-I) | TGF-β Type I Receptor | 12 |
| ALK4 (ActR-IB) | Activin/Nodal Type I Receptor | 45 |
| ALK7 | Nodal Type I Receptor | 7.5 |
| (Data sourced from multiple suppliers and publications.[1][2][7]) |
Table 2: Solubility and Stock Solution Preparation
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | ~21-23 mg/mL | ~50-55 mM | Recommended solvent for stock solutions.[1][4] Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |
| Ethanol | ~9.82 mg/mL | ~23.3 mM | May require gentle warming and sonication.[13] |
| Aqueous Buffer | Sparingly soluble / Insoluble | - | Prepare final working dilution in culture medium immediately before use.[6][17] Avoid final DMSO concentration >0.5%.[5] |
| (Data compiled from multiple sources.[1][6][13][17]) |
Mandatory Visualizations
Caption: Mechanism of A-83-01 action on the canonical TGF-β signaling pathway.
Caption: Troubleshooting workflow for variability in A-83-01 experiments.
Experimental Protocols
Protocol 1: Preparation of A-83-01 Stock and Working Solutions
This protocol outlines the best practices for preparing A-83-01 for use in cell culture experiments.
Materials:
-
A-83-01 lyophilized powder (CAS 909910-43-6)
-
Anhydrous, sterile DMSO
-
Sterile, light-blocking microcentrifuge tubes
-
Sterile cell culture medium appropriate for your cell line
Procedure:
-
Prepare Stock Solution (e.g., 10 mM):
-
Allow the vial of lyophilized A-83-01 to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., for 1 mg of A-83-01 (MW: 421.52 g/mol ), add 237.2 µL of DMSO for a 10 mM stock).[6]
-
Vortex gently until the powder is completely dissolved. If needed, brief sonication or warming to 37°C can aid dissolution.[5]
-
-
Aliquot and Store:
-
Prepare Working Solution:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Dilute the stock solution directly into pre-warmed cell culture medium to the final desired working concentration (e.g., 1 µL of 10 mM stock into 10 mL of medium for a final concentration of 1 µM).
-
Mix thoroughly by inverting the tube or pipetting gently.
-
Add the A-83-01-containing medium to your cells immediately.
-
Crucial: Ensure the final concentration of DMSO in the culture medium is non-toxic, typically below 0.5%, and always include a vehicle control (medium with the same final DMSO concentration) in your experimental design.[5]
-
Protocol 2: Western Blot for Inhibition of Smad2 Phosphorylation
This protocol provides a general method to functionally validate the activity of A-83-01 by measuring the inhibition of TGF-β-induced Smad2 phosphorylation.
Procedure:
-
Cell Seeding: Plate a responsive cell line (e.g., HaCaT, Mv1Lu) at an appropriate density and allow them to adhere and grow for 24 hours.[1][8]
-
Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treatment with A-83-01:
-
Prepare culture medium containing your desired concentrations of A-83-01 (e.g., 0.1, 0.5, 1, 5 µM) and a vehicle control (DMSO only).
-
Aspirate the old medium and replace it with the A-83-01 or vehicle-containing medium.
-
Incubate for 1-2 hours.[1]
-
-
TGF-β Stimulation:
-
Add a known concentration of a TGF-β ligand (e.g., 1-5 ng/mL TGF-β1) to all wells except for an unstimulated negative control.
-
Incubate for the optimal stimulation time to induce Smad2 phosphorylation (typically 30-60 minutes).
-
-
Cell Lysis:
-
Immediately place the plate on ice, aspirate the medium, and wash cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Protein Quantification and Western Blot:
-
Determine the protein concentration of each lysate using a standard assay (e.g., BCA).
-
Normalize protein amounts, prepare samples with Laemmli buffer, and resolve by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against phospho-Smad2 (p-Smad2) and total Smad2. A loading control (e.g., β-Actin or GAPDH) is essential.
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an ECL substrate.
-
-
Analysis:
-
Quantify band intensities. A successful experiment will show a strong p-Smad2 signal in the TGF-β stimulated, vehicle-treated sample. This signal should decrease in a dose-dependent manner in the samples pre-treated with A-83-01.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. A 83-01 | ALK5 Inhibitor IV | ALK inhibitor | TargetMol [targetmol.com]
- 3. A 83-01 | TGF-βRI inhibitor | Hello Bio [hellobio.com]
- 4. A 83-01 | Cell Signaling Technology [cellsignal.com]
- 5. A83-01 – Reagents Direct [reagentsdirect.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. stemcell.com [stemcell.com]
- 8. glpbio.com [glpbio.com]
- 9. Inhibition of Transforming Growth Factor-β Receptor signaling promotes culture expansion of undifferentiated human Endometrial Mesenchymal Stem/stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A83-01 Activin/NODAL/TGF-beta Pathway Inhibitor | Small Molecules | Promotes cellular reprogramming of pluripotent stem cells in culture [captivatebio.com]
- 11. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. apexbt.com [apexbt.com]
- 14. agscientific.com [agscientific.com]
- 15. yeasenbio.com [yeasenbio.com]
- 16. A growth factor-reduced culture system for colorectal cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: A-83-01 Handling and Light Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the light sensitivity and proper handling of A-83-01. Adherence to these guidelines is critical to ensure the integrity and performance of the compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: Is A-83-01 sensitive to light?
Yes, A-83-01 is known to be light-sensitive.[1] It is crucial to protect both the solid compound and solutions from light exposure to prevent degradation.
Q2: How should I store A-83-01?
-
Solid Compound: Store the lyophilized powder at -20°C in a desiccated environment.[2] Some suppliers recommend storage at 4°C protected from light.[3] For long-term storage, -20°C is the most recommended temperature. The solid form is stable for at least 24 months under these conditions.[2]
-
Stock Solutions: Prepare stock solutions in a suitable solvent such as DMSO.[4] Aliquot the stock solution into single-use vials and store them at -20°C. It is recommended to use these solutions within one to two months to prevent loss of potency.[1][2] Avoid repeated freeze-thaw cycles.[2]
Q3: How stable are A-83-01 solutions?
Solutions of A-83-01 are unstable and it is highly recommended to prepare them fresh before use.[5] If storage is necessary, aliquots of DMSO stock solutions can be stored at -20°C for up to one to two months.[1][2] It has been reported that A-83-01 can decompose to A-77-01 in solution.[1]
Q4: What is the recommended solvent for A-83-01?
The most common solvent for reconstituting A-83-01 is dimethyl sulfoxide (DMSO).[4] It is soluble in DMSO up to 50 mM.[4]
Q5: How should I handle A-83-01 during my experiments?
When working with A-83-01, minimize its exposure to light. Use amber vials or wrap containers with aluminum foil.[1] Conduct experimental manipulations in a darkened room or under low-light conditions whenever possible.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected activity of A-83-01 in assays. | Degradation of the compound due to improper storage or handling. | 1. Ensure the solid compound has been stored at -20°C and protected from light. 2. Prepare fresh stock solutions for each experiment. If using a previously prepared stock, ensure it has been stored correctly and is within the recommended stability window. 3. Minimize light exposure during all experimental steps. |
| Precipitate observed in the stock solution upon thawing. | The compound may have come out of solution during storage. | 1. Gently warm the vial to 37°C for 2-5 minutes and vortex to redissolve the compound completely before use. 2. Ensure the concentration of the stock solution does not exceed its solubility limit in DMSO. |
| Variability in results between different experimental days. | Inconsistent handling procedures, particularly regarding light exposure. | 1. Standardize the handling protocol to ensure minimal and consistent light exposure for all experiments. 2. Always prepare working solutions fresh from a properly stored stock solution. |
Data Presentation
| Form | Storage Condition | Solvent | Recommended Duration | Notes |
| Solid (Lyophilized) | -20°C, desiccated, protected from light | N/A | Up to 24 months[2] | |
| Stock Solution | -20°C, protected from light | DMSO | Up to 2 months[2] | Prepare fresh if possible. Avoid freeze-thaw cycles.[2] Some sources recommend up to 1 month.[1] |
Experimental Protocols
Protocol for Assessing Photostability of A-83-01
This protocol is a general guideline based on the ICH Q1B guidelines for photostability testing and should be adapted for specific laboratory conditions.
1. Objective: To evaluate the impact of light exposure on the stability of an A-83-01 solution.
2. Materials:
-
A-83-01 solid compound
-
HPLC-grade DMSO
-
Amber and clear glass vials
-
Aluminum foil
-
A calibrated photostability chamber equipped with a light source capable of emitting both cool white fluorescent and near-UV light.
-
HPLC system with a UV detector
3. Sample Preparation:
-
Prepare a stock solution of A-83-01 in DMSO at a known concentration (e.g., 10 mM).
-
Aliquot the stock solution into several clear glass vials (for light exposure) and amber glass vials (as dark controls).
-
Wrap a subset of the clear vials completely in aluminum foil to serve as additional controls.
4. Exposure Conditions:
-
Place the light-exposed samples (unwrapped clear vials) and dark controls (amber vials and foil-wrapped clear vials) in the photostability chamber.
-
Expose the samples to a controlled light source, as recommended by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Maintain a constant temperature throughout the experiment to minimize thermal degradation.
5. Time Points:
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
6. Analysis:
-
At each time point, dilute the samples to an appropriate concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of A-83-01 and to detect any degradation products.
-
Compare the chromatograms of the light-exposed samples to the dark controls.
7. Data Interpretation:
-
Calculate the percentage of A-83-01 remaining at each time point for both the exposed and control samples.
-
Identify and quantify any major degradation products.
Visualizations
Caption: Workflow for proper handling of A-83-01 to minimize degradation.
Caption: A-83-01 inhibits TGF-β signaling by blocking ALK4/5/7 receptors.
References
Technical Support Center: A-83-01 and EMT Inhibition
This guide provides troubleshooting steps and frequently asked questions for researchers encountering issues with A-83-01's efficacy in preventing the Epithelial-to-Mesenchymal Transition (EMT) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for A-83-01?
A-83-01 is a potent small molecule inhibitor that specifically targets the kinase activity of the Transforming Growth Factor-β (TGF-β) type I receptors ALK5 (TβRI), ALK4 (ACVR1B), and ALK7 (ACVR1C).[1][2][3] In the canonical TGF-β signaling pathway, ligand binding causes the type II receptor to phosphorylate and activate the type I receptor (e.g., ALK5). ALK5 then phosphorylates the downstream signaling proteins Smad2 and Smad3.[4][5] A-83-01 prevents this phosphorylation step, thereby blocking the entire canonical Smad-dependent signaling cascade that leads to the transcriptional changes associated with EMT.[1][6]
Caption: Mechanism of A-83-01 in the canonical TGF-β pathway.
Troubleshooting Guide
Q2: Why is A-83-01 not preventing EMT in my cell line?
If you are not observing the expected inhibition of EMT, it is crucial to systematically troubleshoot your experimental setup. The issue can typically be traced to one of three areas: the experimental protocol, cell line-specific characteristics, or the method of assessment.
Caption: A logical workflow for troubleshooting A-83-01 ineffectiveness.
Step 1: Verify Experimental Protocol & Reagents
Is your A-83-01 solution fresh and active? A-83-01 solutions are known to be unstable and should be freshly prepared for experiments.[7][8] If you are using a stock solution that has been stored for an extended period or subjected to multiple freeze-thaw cycles, it may have lost its potency.
-
Recommendation: Prepare a new stock solution of A-83-01 in DMSO. Aliquot into single-use volumes and store at -20°C or -80°C.
Are you using the optimal concentration? The effective concentration of A-83-01 can be cell-type dependent.[9] While it has a very low nanomolar IC50 for inhibiting the ALK5 kinase itself, a higher concentration is often required in cell culture to achieve a complete biological block of EMT.
-
Recommendation: If you are using a low concentration (e.g., < 1 µM), perform a dose-response experiment to determine the optimal concentration for your specific cell line. Concentrations between 1 µM and 10 µM are commonly reported.[8][9]
| Parameter | Value | Reference(s) |
| IC50 (ALK5) | 12 nM | [3][6][7] |
| IC50 (ALK4) | 45 nM | [3][6][7] |
| IC50 (ALK7) | 7.5 nM | [3][6][7] |
| Common Working Concentration | 1 - 10 µM | [7][8][9] |
| Reported IC50 (EMT Reversal, A549 cells) | 2.5 µM | [10] |
Is your treatment timing and duration appropriate? For an inhibitor to be effective, it must be present to block the receptor before and during stimulation.
-
Recommendation: Always pre-incubate your cells with A-83-01 for at least 1-2 hours before adding the EMT-inducing agent (e.g., TGF-β).[4][7] Ensure the inhibitor remains in the media for the entire duration of the TGF-β treatment.
Step 2: Investigate Cell Line-Specific Characteristics
Does your cell line express the target receptors (ALK4, ALK5, ALK7)? A-83-01 cannot inhibit a pathway if its molecular targets are absent. Some cancer cell lines develop resistance to TGF-β by downregulating or losing the expression of its receptors.[11][12] This can occur through mechanisms like promoter methylation.[11]
-
Recommendation: Verify the mRNA or protein expression of ALK4, ALK5, and ALK7 in your cell line using qPCR, Western blot, or flow cytometry. If expression is absent or negligible, A-83-01 will be ineffective.
Is EMT in your cell line driven by non-canonical or crosstalk pathways? TGF-β can induce EMT through both the canonical Smad pathway and various non-canonical pathways, including PI3K/AKT, MAPK (Erk, JNK, p38), and Rho GTPase signaling.[13][14] A-83-01 directly inhibits the receptor kinase, which is the starting point for all these pathways. However, if your cell line has mutations or strong activation of components further downstream (e.g., a constitutively active Ras mutation), or if EMT is driven by crosstalk from other activated pathways (e.g., WNT, NOTCH, EGFR), the block by A-83-01 may be bypassed or insufficient on its own.[15][16][17]
-
Recommendation: Investigate the activity of key non-canonical pathways in your cell line. If pathways like PI3K/AKT or MAPK are highly active, you may need to use a combination of inhibitors to achieve a complete block of EMT.
Caption: A-83-01 blocks the receptor, but strong non-canonical signals may still promote EMT.
Step 3: Re-evaluate Your EMT Assessment Method
Are you using a comprehensive panel of EMT markers? EMT is a complex process characterized by the loss of epithelial markers and the gain of mesenchymal markers. Relying on a single marker (e.g., only looking at E-cadherin) may not provide a complete picture.
-
Recommendation: Assess a panel of markers at both the mRNA and protein level.
Have you confirmed the phenotype with functional assays? Changes in cell morphology can be subjective. It is essential to complement marker analysis with functional assays that measure the mesenchymal phenotype.
-
Recommendation: Perform functional assays such as wound healing (scratch) assays, transwell migration assays, or invasion assays to quantitatively measure changes in cell motility and invasive capacity.
Standard Experimental Protocol
This protocol provides a general framework for testing the efficacy of A-83-01 in preventing TGF-β-induced EMT.
-
Cell Seeding:
-
Plate your epithelial cell line at a density that will result in 50-70% confluency at the time of treatment. Allow cells to adhere for 24 hours.
-
-
Serum Starvation (Optional but Recommended):
-
To reduce baseline signaling, replace the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium and incubate for 12-24 hours.
-
-
Inhibitor Pre-treatment:
-
Prepare fresh dilutions of A-83-01 in low-serum/serum-free medium.
-
Aspirate the medium from the cells and add the medium containing A-83-01 (or a vehicle control, typically DMSO). A dose-response is recommended (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM).
-
Incubate the cells for 1-2 hours at 37°C.
-
-
EMT Induction:
-
Add recombinant human TGF-β1 (a typical concentration is 2-10 ng/mL, but this should be optimized for your cell line) directly to the wells already containing A-83-01 or vehicle.
-
Include a negative control group (vehicle only, no TGF-β) and a positive control group (vehicle + TGF-β).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours). Morphological changes are often visible by 48-72 hours.
-
-
Endpoint Analysis:
-
Microscopy: Document cell morphology changes using a phase-contrast microscope at various time points.
-
Protein Analysis (Western Blot): Lyse the cells and probe for key epithelial (E-cadherin) and mesenchymal (N-cadherin, Vimentin) markers. Also, check for inhibition of the pathway by probing for phospho-Smad2 (p-Smad2). In an effective experiment, A-83-01 should block the TGF-β-induced increase in p-Smad2.
-
RNA Analysis (RT-qPCR): Extract RNA and analyze the transcript levels of genes encoding the markers mentioned above (CDH1, CDH2, VIM, SNAI1, etc.).
-
Functional Assays: Perform migration or invasion assays as described in the troubleshooting section.
-
References
- 1. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RETRACTED ARTICLE: A83-01 inhibits TGF-β-induced upregulation of Wnt3 and epithelial to mesenchymal transition in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A 83-01 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 7. selleckchem.com [selleckchem.com]
- 8. A 83-01 | ALK5 Inhibitor IV | ALK inhibitor | TargetMol [targetmol.com]
- 9. TGF-β receptor I inhibitor may restrict the induction of EMT in inflamed intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening therapeutic EMT blocking agents in a three-dimensional microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance to TGF-β1 correlates with aberrant expression of TGF-β receptor II in human B-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Transforming growth factor-β signaling in epithelial-mesenchymal transition and progression of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. TGFβ-dependent Epithelial-Mesenchymal Transition - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. A83-01 inhibits TGF-β-induced upregulation of Wnt3 and epithelial to mesenchymal transition in HER2-overexpressing breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A-83-01 Stock Solution Preparation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing A-83-01 stock solutions. Below you will find troubleshooting guidance and frequently asked questions to ensure the successful use of A-83-01 in your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the recommended solvent for dissolving A-83-01?
A-83-01 is most commonly dissolved in dimethyl sulfoxide (DMSO).[1][2][3][4] It is sparingly soluble in aqueous buffers and has limited solubility in ethanol.[3] For maximum solubility in aqueous buffers, it is recommended to first dissolve A-83-01 in an organic solvent like DMSO or dimethyl formamide (DMF) and then dilute it with the aqueous buffer of choice.[3]
Q2: My A-83-01 powder is not dissolving completely in DMSO. What should I do?
If you observe incomplete dissolution, consider the following troubleshooting steps:
-
Use fresh, high-quality DMSO: DMSO is hygroscopic and can absorb moisture, which reduces the solubility of A-83-01.[1] Always use fresh, anhydrous DMSO.
-
Gentle warming: Gently warm the solution at 37°C for about 10 minutes.[4][5]
-
Sonication: Use an ultrasonic bath to aid dissolution.[4][6]
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing.
Q3: What is the maximum concentration at which I can prepare an A-83-01 stock solution in DMSO?
The maximum solubility of A-83-01 in DMSO is reported to be in the range of 14 mg/mL to over 33.6 mg/mL, which corresponds to approximately 33 mM to 80 mM.[1][3][4][6][7] However, for practical purposes and to ensure complete dissolution, preparing a stock solution at a concentration of 10 mM to 50 mM is common practice.[2][8]
Q4: How should I store the A-83-01 powder and stock solutions?
-
Powder: The lyophilized or crystalline solid should be stored at -20°C, protected from light, and in a desiccated environment.[2][8] Under these conditions, the powder is stable for at least two to four years.[2][3][7]
-
Stock Solutions: It is highly recommended to prepare fresh solutions for each experiment as they can be unstable.[1][8] If storage is necessary, aliquot the stock solution into small, tightly sealed vials to avoid multiple freeze-thaw cycles and store at -20°C.[2][8] Stored in this manner, the solution may be viable for up to one to two months, though some sources recommend using it much sooner.[2][8] Aqueous solutions should not be stored for more than one day.[3]
Q5: I see precipitates in my stock solution after freezing and thawing. Is it still usable?
Precipitation can occur upon freezing and thawing. Before use, it is crucial to ensure the compound is fully redissolved. You can try warming the vial to 37°C and vortexing to redissolve the precipitate.[5] If the precipitate does not dissolve, it should not be used, as the concentration will be inaccurate. To avoid this, it is best to prepare small aliquots.[2]
Q6: Is A-83-01 light-sensitive?
Yes, A-83-01 is reported to be light-sensitive.[5][8] Therefore, it is important to protect both the solid compound and its solutions from light exposure by using amber vials or by wrapping the vials in foil.
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Molecular Weight | 421.52 g/mol | [1][2][3] |
| Solubility in DMSO | 14 - >33.6 mg/mL (approx. 33 - 80 mM) | [1][3][4][6][7] |
| Solubility in Ethanol | ~0.3 mg/mL | [3] |
| Solubility in DMF | ~25 mg/mL | [3] |
| Recommended Stock Concentration | 10 mM - 50 mM in DMSO | [2][8] |
| Powder Storage Temperature | -20°C | [2][3][7][8] |
| Stock Solution Storage Temperature | -20°C | [2][4][8] |
| Powder Stability | ≥ 2-4 years at -20°C | [2][3][7] |
| Stock Solution Stability | Freshly prepared is best; up to 1-2 months at -20°C in aliquots | [1][2][8] |
Experimental Protocol: Preparation of a 10 mM A-83-01 Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of A-83-01 in DMSO.
Materials:
-
A-83-01 powder (Molecular Weight: 421.52 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or incubator set to 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate A-83-01: Allow the vial of A-83-01 powder to warm to room temperature before opening to prevent condensation of moisture.
-
Calculate the required volume of DMSO: To prepare a 10 mM stock solution from 5 mg of A-83-01 powder, you will need approximately 1.18 mL of DMSO.[2]
-
Calculation: (5 mg / 421.52 g/mol ) / (10 mmol/L) = 0.00118 L = 1.18 mL
-
-
Dissolve the powder:
-
Carefully add the calculated volume of anhydrous DMSO to the vial containing the A-83-01 powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
-
Troubleshooting Dissolution:
-
If the compound does not fully dissolve, incubate the vial in a 37°C water bath for 5-10 minutes.[4][5]
-
Alternatively, or in addition, place the vial in an ultrasonic bath for a few minutes.[4]
-
Vortex again to ensure complete dissolution. Visually inspect the solution to confirm there are no visible particles.
-
-
Aliquoting and Storage:
Visualizations
Caption: A-83-01 signaling pathway.
Caption: Troubleshooting workflow for A-83-01 dissolution.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A 83-01 | Cell Signaling Technology [cellsignal.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. A83-01 – Reagents Direct [reagentsdirect.com]
- 6. A 83-01 | ALK5 Inhibitor IV | ALK inhibitor | TargetMol [targetmol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. A 83-01 | TGF-βRI inhibitor | Hello Bio [hellobio.com]
Validation & Comparative
A Comparative Guide to A-83-01 and SB-431542 for TGF-β Pathway Inhibition
For researchers investigating cellular processes regulated by the Transforming Growth Factor-β (TGF-β) signaling pathway, the selection of a potent and selective inhibitor is critical. This guide provides a detailed comparison of two widely used small molecule inhibitors, A-83-01 and SB-431542, focusing on their potency, selectivity, and the experimental validation of their inhibitory activity.
Mechanism of Action: Targeting the TGF-β Type I Receptor
Both A-83-01 and SB-431542 function by competitively inhibiting the ATP-binding site of the TGF-β type I receptor serine/threonine kinases, primarily ALK5 (Activin Receptor-Like Kinase 5), also known as TGF-β Receptor I (TGFβRI). This inhibition prevents the phosphorylation and subsequent activation of downstream signaling mediators, Smad2 and Smad3. The activated Smad complex (Smad2/3-Smad4) is thus unable to translocate to the nucleus and regulate the transcription of target genes involved in processes like cell differentiation, apoptosis, and the epithelial-to-mesenchymal transition (EMT).[1][2]
References
A Comparative Guide to A-83-01 and RepSox in Stem Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of stem cell research, small molecules that modulate key signaling pathways are indispensable tools for directing cell fate. Among these, inhibitors of the Transforming Growth Factor-beta (TGF-β) pathway have proven pivotal in both maintaining pluripotency and guiding differentiation into specific lineages. This guide provides a comprehensive comparison of two widely used TGF-β pathway inhibitors, A-83-01 and RepSox, with a focus on their application in stem cell differentiation.
At a Glance: A-83-01 vs. RepSox
| Feature | A-83-01 | RepSox |
| Primary Target(s) | ALK4, ALK5, ALK7[1][2][3] | ALK5[4] |
| Mechanism of Action | ATP-competitive inhibitor of the kinase activity of ALK4/5/7 receptors. | Selective inhibitor of the TGF-β type I receptor (TGFβRI) ALK5. |
| Key Applications in Stem Cell Biology | Inhibition of mesoderm and endoderm specification, maintenance of pluripotency, promotion of neural induction, and enhancement of hematopoietic stem and progenitor cell expansion.[1][5] | Replacement of Sox2 in iPSC reprogramming, promotion of adipogenesis, and induction of neural differentiation.[6][7][8] |
| Reported Selectivity | Potent inhibitor of ALK4, ALK5, and ALK7 with weaker activity against other ALK family members.[3] | Highly selective for ALK5 with significantly less activity against other related kinases.[4] |
Mechanism of Action: Targeting the TGF-β Superfamily
Both A-83-01 and RepSox exert their effects by inhibiting members of the TGF-β type I receptor family of serine/threonine kinases, also known as Activin receptor-like kinases (ALKs). These receptors are crucial for transducing signals from TGF-β superfamily ligands, which play a central role in embryonic development and cell fate decisions. Inhibition of these pathways can prevent the phosphorylation of downstream SMAD proteins (SMAD2/3), thereby blocking the nuclear translocation of these transcription factors and the subsequent regulation of target genes that drive differentiation towards mesodermal and endodermal lineages.
A-83-01 is a broader spectrum inhibitor, targeting ALK4, ALK5, and ALK7.[1][2][3] This makes it effective at blocking signaling from a wider range of TGF-β superfamily ligands, including Activin, Nodal, and TGF-β itself. In contrast, RepSox is more selective for ALK5, the primary type I receptor for TGF-β.[4] This specificity can be advantageous when more targeted inhibition of the canonical TGF-β pathway is desired, without affecting Activin/Nodal signaling to the same extent.
Caption: TGF-β Signaling Pathway Inhibition by A-83-01 and RepSox.
Quantitative Data Comparison
The following tables summarize the key quantitative data for A-83-01 and RepSox based on available literature. Direct comparative studies are limited, so data is compiled from various sources.
Physicochemical Properties
| Property | A-83-01 | RepSox |
| Molecular Formula | C₂₅H₁₉N₅S | C₁₇H₁₃N₅ |
| Molecular Weight | 421.52 g/mol | 287.32 g/mol |
| CAS Number | 909910-43-6 | 446859-33-2 |
Inhibitory Potency (IC₅₀)
| Target | A-83-01 | RepSox |
| ALK4 (Activin Receptor) | 45 nM[2] | >10,000 nM |
| ALK5 (TGF-β Receptor) | 12 nM[2] | 4 nM (autophosphorylation)[4]18 nM (cellular assay)[4]23 nM (binding assay)[4] |
| ALK7 (Nodal Receptor) | 7.5 nM[2] | Not reported |
Performance in Stem Cell Differentiation: Experimental Evidence
While head-to-head comparisons are scarce, individual studies highlight the utility of each inhibitor in specific differentiation contexts.
Cardiac Differentiation
Inhibition of the TGF-β pathway is a common strategy to enhance cardiomyocyte differentiation from pluripotent stem cells. One study found that while several selective ALK5 inhibitors, including RepSox, failed to induce cardiomyogenesis in HES-3 cells, another TGF-β pathway inhibitor, ITD-1, showed positive results.[9] Another study demonstrated that A-83-01 treatment in vivo significantly increased the number of Nkx2.5+ cardiomyoblasts and enhanced the formation of new cardiomyocytes after myocardial infarction in mice.[10]
Neural Differentiation
Both A-83-01 and RepSox are utilized to promote neural induction by inhibiting the default mesendodermal fate. RepSox treatment of human embryonic stem cells after primitive streak induction was shown to promote a neuroectodermal cell fate, characterized by the upregulation of markers like PAX6 and SOX2.[11] Similarly, A-83-01 is often included in protocols for the neural differentiation of human pluripotent stem cells.[1] A study comparing various ALK5 inhibitors found that their neural induction activities correlated with their ALK5 inhibitory activities, suggesting both A-83-01 and RepSox would be effective.[9]
Other Lineages
RepSox has been shown to be sufficient to induce brown adipogenesis from mouse embryonic fibroblasts, and other TGF-β inhibitors, including A-83-01, were also effective in this process.[7][12] In the context of endoderm differentiation, RepSox treatment was found to disrupt endoderm specification and promote a neuroectodermal fate instead.[11] A-83-01 has been shown to inhibit mesoderm and endoderm specification.[1]
Experimental Protocols
Below are representative, generalized protocols for key experiments involving these small molecules. Specific concentrations and timings may need to be optimized for different cell lines and desired outcomes.
Protocol 1: General Neural Induction of hPSCs
This protocol outlines a general workflow for directing human pluripotent stem cells (hPSCs) towards a neural fate using either A-83-01 or RepSox as part of a dual SMAD inhibition strategy.
Caption: Experimental workflow for neural induction.
Methodology:
-
Cell Seeding (Day 0): Plate high-quality hPSCs as single cells onto Matrigel-coated plates at a density of 2-3 x 10⁵ cells/cm² in a suitable hPSC medium supplemented with a ROCK inhibitor (e.g., Y-27632) to enhance survival.
-
Initiation of Neural Induction (Day 1): Replace the medium with a neural induction medium (e.g., DMEM/F12 with N2 and B27 supplements). Add a BMP inhibitor (e.g., 100 ng/mL Noggin or 100 nM LDN193189) and a TGF-β pathway inhibitor (e.g., 10 µM A-83-01 or 10 µM RepSox).
-
Maintenance (Days 2-6): Perform a daily full medium change with fresh neural induction medium containing the inhibitors.
-
Passaging of NPCs (Day 7): By day 7, the culture should be confluent with neural progenitor cells. Dissociate the cells and re-plate them onto fresh coated plates in a suitable NPC expansion medium.
-
Characterization: Assess the efficiency of neural induction by immunocytochemistry for neural progenitor markers such as PAX6 and SOX2, and by quantitative PCR for relevant gene expression changes.
Protocol 2: General Cardiac Differentiation of hPSCs
This protocol provides a general workflow for directed differentiation of hPSCs into cardiomyocytes, where A-83-01 or RepSox can be used to modulate TGF-β signaling.
Caption: Experimental workflow for cardiac differentiation.
Methodology:
-
Cell Seeding (Day 0): Plate hPSCs as a monolayer on Matrigel-coated plates and culture to 80-90% confluency.
-
Mesoderm Induction (Days 0-2): To initiate differentiation, replace the medium with RPMI/B27 minus insulin containing a GSK3 inhibitor to activate Wnt signaling (e.g., 6-12 µM CHIR99021).
-
Cardiac Progenitor Specification (Days 2-4): Replace the medium with RPMI/B27 minus insulin containing a Wnt pathway inhibitor (e.g., 5 µM IWP2). During this stage, a TGF-β inhibitor like A-83-01 (e.g., 0.5-1 µM) or RepSox (e.g., 1-2 µM) can be added to modulate signaling and potentially improve cardiomyocyte yield and purity, although the optimal timing and concentration need empirical determination.
-
Cardiomyocyte Maturation (Days 5 onwards): Change the medium to RPMI/B27 with insulin. Maintain the culture with medium changes every 2-3 days. Spontaneous contractions are typically observed from day 8-10.
-
Characterization: At day 15 or later, characterize the resulting cardiomyocytes by immunostaining for cardiac-specific markers like cardiac Troponin T (cTnT) and α-actinin. Quantify the differentiation efficiency using flow cytometry for cTnT. Functional properties can be assessed by electrophysiology.
Concluding Remarks
Both A-83-01 and RepSox are potent and valuable tools for directing stem cell differentiation through the inhibition of the TGF-β signaling pathway. The choice between these two small molecules will depend on the specific experimental goals.
-
A-83-01 offers a broader inhibition of the TGF-β superfamily (ALK4/5/7), which can be advantageous for robustly blocking mesendodermal specification and promoting ectodermal fates.
-
RepSox provides more selective inhibition of ALK5, making it a more targeted tool for dissecting the specific roles of the canonical TGF-β pathway. Its established role in replacing Sox2 during iPSC reprogramming also highlights its utility in cellular engineering.
For researchers and drug development professionals, understanding the nuances of these inhibitors is crucial for designing effective and reproducible protocols for generating specific cell types for disease modeling, drug screening, and future regenerative therapies. Further head-to-head comparative studies will be invaluable in delineating the precise advantages of each compound in various differentiation contexts.
References
- 1. stemcell.com [stemcell.com]
- 2. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A83-01 Activin/NODAL/TGF-beta Pathway Inhibitor | Small Molecules | Promotes cellular reprogramming of pluripotent stem cells in culture [captivatebio.com]
- 4. stemcell.com [stemcell.com]
- 5. TGFβ Inhibitor A83-01 Enhances Murine HSPC Expansion for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Step Closer to Complete Chemical Reprogramming for Generating iPS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RepSox, a small molecule inhibitor of the TGFβ receptor, induces brown adipogenesis and browning of white adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TGFβR-1/ALK5 inhibitor RepSox induces enteric glia-to-neuron transition and influences gastrointestinal mobility in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influencing the Fate of Cardiac and Neural Stem Cell Differentiation Using Small Molecule Inhibitors of ALK5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibition of TGFβ receptor improves Nkx2.5 cardiomyoblast-mediated regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single-cell qPCR demonstrates that Repsox treatment changes cell fate from endoderm to neuroectoderm and disrupts epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RepSox, a small molecule inhibitor of the TGFβ receptor, induces brown adipogenesis and browning of white adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating A-83-01 Target Engagement in Cells: A Comparative Guide
For researchers in cellular biology and drug development, confirming that a small molecule inhibitor engages its intended target within a cell is a critical step. This guide provides a comparative analysis of A-83-01, a potent inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, and its alternatives. We present key performance data, detailed experimental protocols for validation, and visual workflows to ensure robust and reliable results.
A-83-01 is a small molecule that selectively inhibits the ATP-binding site of the TGF-β type I receptor serine/threonine kinases, primarily Activin Receptor-Like Kinase 5 (ALK5), also known as TGF-βRI. It also shows inhibitory activity against ALK4 and ALK7.[1] This inhibition prevents the phosphorylation of downstream signaling molecules, Smad2 and Smad3, thereby blocking the canonical TGF-β signaling pathway. This pathway is crucial in various cellular processes, including growth, differentiation, and epithelial-to-mesenchymal transition (EMT).
Comparison of A-83-01 with Alternative ALK5 Inhibitors
A-83-01 is often compared to other well-established ALK5 inhibitors, such as SB-431542 and RepSox. The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the kinase's activity by 50%.
| Inhibitor | Target(s) | IC50 (ALK5) | Reference |
| A-83-01 | ALK4, ALK5, ALK7 | 12 nM | [1] |
| SB-431542 | ALK4, ALK5, ALK7 | 94 nM | |
| RepSox | ALK5 | 23 nM (binding), 4 nM (autophosphorylation) |
As the data indicates, A-83-01 demonstrates high potency in inhibiting ALK5, being more potent than SB-431542. RepSox also shows strong inhibition of ALK5 activity. The choice of inhibitor may depend on the specific experimental context, desired potency, and off-target considerations.
Visualizing the TGF-β Signaling Pathway and A-83-01's Mechanism of Action
To understand how A-83-01 engages its target, it is essential to visualize the TGF-β signaling cascade.
Caption: TGF-β signaling cascade and the inhibitory action of A-83-01 on ALK5.
Experimental Validation of Target Engagement
Two primary methods are presented here to validate the engagement of A-83-01 with its target, ALK5, in a cellular context: Western Blotting for phosphorylated Smad2 (p-Smad2) and the Cellular Thermal Shift Assay (CETSA).
Western Blot for Phospho-Smad2
This method provides indirect but robust evidence of target engagement by measuring the downstream effects of ALK5 inhibition. A reduction in the levels of phosphorylated Smad2 in response to A-83-01 treatment indicates successful target inhibition.
Caption: Step-by-step workflow for assessing A-83-01's effect on Smad2 phosphorylation.
-
Cell Culture and Treatment:
-
Seed appropriate cells (e.g., HaCaT, HeLa, NIH/3T3) in 6-well plates and grow to 80-90% confluency.
-
Wash cells once with PBS and then culture in serum-free medium for 18-22 hours.[2]
-
Pre-treat cells with desired concentrations of A-83-01 or vehicle control (e.g., DMSO) for 1 hour.
-
Stimulate cells with 10 ng/mL of TGF-β3 for 30 minutes.[2]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells by adding 1X Cell Lysis Buffer containing protease and phosphatase inhibitors (e.g., 2.5 mM sodium pyrophosphate, 1.0 mM beta-glycerophosphate).[2]
-
Scrape cells and transfer the lysate to a microfuge tube.
-
Sonicate the lysate briefly (e.g., 3 pulses of 15 seconds) to ensure the release of nuclear proteins.[2]
-
Centrifuge at 12,000 rpm for 15-20 minutes at 4°C to pellet cell debris.[2]
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding SDS sample buffer and heating at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.[2]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Smad2 (e.g., Rabbit mAb #3108, Cell Signaling Technology) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
For a loading control, the membrane can be stripped and re-probed with an antibody against total Smad2 or a housekeeping protein like β-actin.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique that directly assesses the physical interaction between a drug and its target protein in a cellular environment.[3][4] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.
Caption: Workflow for CETSA to directly measure A-83-01 and ALK5 interaction.
-
Cell Treatment:
-
Culture cells to a high density and resuspend them in a suitable buffer.
-
Treat the cell suspension with A-83-01 at the desired concentration or with a vehicle control for 1 hour at 37°C.
-
-
Heating Step:
-
Aliquot the treated cell suspensions into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) to generate a melting curve.[5] A no-heat control should be included.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble and aggregated protein fractions by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Detection and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble ALK5 in each sample by Western blot, as described in the previous protocol, using an antibody specific for ALK5.
-
Quantify the band intensities and plot the percentage of soluble ALK5 as a function of temperature for both the A-83-01-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature for the A-83-01-treated samples indicates that the compound has bound to and stabilized ALK5, thus confirming target engagement.
-
Conclusion
The validation of A-83-01 target engagement in cells can be robustly achieved through a combination of methods. Western blotting for the downstream marker p-Smad2 provides strong evidence of the inhibitor's functional effect on the TGF-β pathway. For direct confirmation of physical interaction, the Cellular Thermal Shift Assay offers a powerful approach. By employing these detailed protocols and understanding the comparative potency of A-83-01 against its alternatives, researchers can confidently assess its efficacy and specificity in their cellular models.
References
- 1. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
A-83-01: A Comparative Analysis of Efficacy Against Other ALK5 Inhibitors
In the landscape of transforming growth factor-beta (TGF-β) signaling research, the small molecule A-83-01 has emerged as a potent and selective inhibitor of the TGF-β type I receptor, activin receptor-like kinase 5 (ALK5). This guide provides a comprehensive comparison of A-83-01's efficacy against other well-characterized ALK5 inhibitors, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their selection of the most appropriate tool for their studies.
Mechanism of Action: Targeting the TGF-β Signaling Pathway
The TGF-β signaling pathway plays a crucial role in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT). Dysregulation of this pathway is implicated in various pathologies, such as cancer and fibrosis. The binding of a TGF-β ligand to its type II receptor initiates the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5, a serine/threonine kinase, then phosphorylates the downstream signaling molecules SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes.
ALK5 inhibitors, including A-83-01, act as ATP-competitive inhibitors, binding to the kinase domain of ALK5 and preventing the phosphorylation of SMAD2 and SMAD3. This blockade effectively halts the downstream signaling cascade.
Comparative Efficacy of ALK5 Inhibitors
The potency of ALK5 inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the reported IC50 values for A-83-01 and other commonly used ALK5 inhibitors.
| Inhibitor | Target(s) | IC50 (nM) | Reference(s) |
| A-83-01 | ALK5 | 12 | [1][2] |
| ALK4 | 45 | [3] | |
| ALK7 | 7.5 | [3] | |
| SB-431542 | ALK5 | 94 | [4] |
| ALK4 | 140 | [5] | |
| ALK7 | - | ||
| RepSox | ALK5 (autophosphorylation) | 4 | [6] |
| ALK5 (binding) | 23 | [7] | |
| LY364947 | ALK5 | 59 | [8] |
| Galunisertib (LY2157299) | ALK5 | 56 | [9] |
| ALK4 | 77.7 | [1] |
Experimental evidence suggests that A-83-01 is a more potent inhibitor of ALK5 than SB-431542.[1][4] In a TGF-β-responsive reporter assay, A-83-01 exhibited an IC50 of 12 nM, which was five to ten times more potent than SB-431542.[2] Furthermore, A-83-01 was shown to completely inhibit TGF-β-induced SMAD2 phosphorylation at a concentration where SB-431542 only achieved partial inhibition.[2]
Experimental Protocols
To ensure the reproducibility and validity of comparative efficacy studies, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments used to characterize ALK5 inhibitors.
ALK5 Kinase Activity Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ALK5.
Materials:
-
Recombinant active ALK5 enzyme
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega)
-
Test compounds (e.g., A-83-01) dissolved in DMSO
-
96-well plates
-
Incubator
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In a 96-well plate, add the test compound dilutions, recombinant ALK5 enzyme, and the substrate.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (or cold ATP for ADP-Glo™ assay).
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).
-
Quantify the incorporation of ³²P into the substrate using a scintillation counter or measure the luminescence generated in the ADP-Glo™ assay.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
TGF-β-Induced Luciferase Reporter Assay (Cell-Based)
This assay measures the ability of an inhibitor to block TGF-β-induced transcriptional activity in a cellular context.
Materials:
-
A suitable cell line (e.g., HEK293T, HaCaT, or Mv1Lu)
-
A luciferase reporter plasmid containing SMAD-binding elements (SBEs) (e.g., pSBE4-Luc)
-
A control plasmid expressing Renilla luciferase for normalization
-
Transfection reagent
-
Cell culture medium and serum
-
Recombinant human TGF-β1
-
Test compounds (e.g., A-83-01) dissolved in DMSO
-
96-well cell culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the SBE-luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After 24 hours, replace the medium with serum-free or low-serum medium and pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.
-
Stimulate the cells with a constant concentration of TGF-β1 (e.g., 1-5 ng/mL) and incubate for an additional 16-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the logarithm of the inhibitor concentration to determine the IC50 value.
Western Blot Analysis of Phospho-SMAD2
This method is used to assess the phosphorylation status of SMAD2, a direct downstream target of ALK5, in response to TGF-β stimulation and inhibitor treatment.
Materials:
-
Cell line of interest
-
Recombinant human TGF-β1
-
Test compounds (e.g., A-83-01)
-
Cell lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD2 (Ser465/467) and anti-total SMAD2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-24 hours.
-
Pre-treat the cells with the test compounds at desired concentrations for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-SMAD2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against total SMAD2.
Conclusion
A-83-01 is a highly potent inhibitor of ALK5 with superior in vitro and cell-based efficacy compared to some other commonly used inhibitors like SB-431542. Its ability to effectively block the TGF-β signaling cascade at low nanomolar concentrations makes it a valuable tool for researchers investigating the physiological and pathological roles of this pathway. The selection of an appropriate ALK5 inhibitor should be guided by the specific experimental needs, considering factors such as potency, selectivity, and the nature of the assay being performed. The detailed protocols provided in this guide serve as a foundation for conducting rigorous and reproducible comparative studies of ALK5 inhibitors.
References
- 1. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. agscientific.com [agscientific.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. promega.com [promega.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. indigobiosciences.com [indigobiosciences.com]
A-83-01: A Potent Inhibitor of Smad2/3 Phosphorylation in the TGF-β Signaling Pathway
A Comparative Guide to the Western Blot Validation of A-83-01's Efficacy
For researchers in cellular biology and drug discovery, the transforming growth factor-beta (TGF-β) signaling pathway is a critical area of study due to its involvement in a myriad of cellular processes, including growth, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, notably cancer and fibrosis. A key event in TGF-β signal transduction is the phosphorylation of Smad2 and Smad3 (Smad2/3) proteins, which then translocate to the nucleus to regulate target gene expression. The small molecule A-83-01 has emerged as a potent and selective inhibitor of this pathway, offering a valuable tool for both basic research and therapeutic development. This guide provides a comparative analysis of A-83-01's performance in inhibiting Smad2/3 phosphorylation, supported by experimental data and detailed protocols for validation by Western blot.
Mechanism of Action: Targeting the TGF-β Type I Receptor
A-83-01 exerts its inhibitory effect by targeting the ATP-binding site of the TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5).[1][2] It also shows potent inhibition of other closely related type I receptors, ALK4 and ALK7.[1][2] By blocking the kinase activity of these receptors, A-83-01 effectively prevents the downstream phosphorylation of the receptor-regulated Smads (R-Smads), Smad2 and Smad3. This blockade of Smad2/3 phosphorylation is a crucial step in halting the entire TGF-β signaling cascade.
Comparative Efficacy of A-83-01
Experimental evidence consistently demonstrates the high potency of A-83-01 in inhibiting TGF-β-induced Smad2/3 phosphorylation. In comparative studies, A-83-01 has been shown to be more potent than the commonly used ALK5 inhibitor, SB-431542.[3][4][5]
| Inhibitor | Target(s) | IC₅₀ (ALK5) | Observed Effect on pSmad2/3 | Reference |
| A-83-01 | ALK4, ALK5, ALK7 | 12 nM | Complete inhibition of TGF-β-induced phosphorylation.[5][6] | [1] |
| SB-431542 | ALK4, ALK5, ALK7 | - | Partial to complete inhibition, less potent than A-83-01 at similar concentrations.[5] | [5] |
Visualizing the Inhibition: The TGF-β Signaling Pathway
The following diagram illustrates the canonical TGF-β signaling pathway and the specific point of inhibition by A-83-01.
Experimental Protocol: Western Blot for pSmad2/3
This protocol provides a detailed methodology for validating the inhibitory effect of A-83-01 on Smad2/3 phosphorylation in a cell-based assay.
1. Cell Culture and Treatment:
-
Cell Line: HT-1080 (human fibrosarcoma) or HaCaT (human keratinocyte) cells are suitable models.
-
Seeding: Plate cells at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours in a serum-free medium to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-treat the cells with A-83-01 (e.g., 1 µM in DMSO) for 1 hour.[1] Include a vehicle control (DMSO only).
-
TGF-β Stimulation: Stimulate the cells with recombinant human TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes.[1] Include an untreated control group.
2. Cell Lysis and Protein Quantification:
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Harvesting: Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
3. SDS-PAGE and Western Blotting:
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and denature at 95-100°C for 5 minutes.
-
Electrophoresis: Separate the protein samples on an 8-10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
pSmad2/3: Rabbit anti-phospho-Smad2 (Ser465/467)/Smad3 (Ser423/425) antibody.
-
Total Smad2/3: Rabbit anti-Smad2/3 antibody.
-
Loading Control: Mouse or rabbit anti-β-actin or anti-GAPDH antibody.
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated anti-rabbit or anti-mouse secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the pSmad2/3 band intensity to the total Smad2/3 band intensity. Further normalize to the loading control to account for any variations in protein loading.
-
Comparison: Compare the normalized pSmad2/3 levels across the different treatment groups (untreated, TGF-β only, TGF-β + A-83-01).
Experimental Workflow
Conclusion
A-83-01 is a highly effective and specific inhibitor of the TGF-β signaling pathway, acting through the potent blockade of ALK5 and related type I receptors. Its ability to prevent Smad2/3 phosphorylation has been robustly validated through techniques such as Western blotting. The provided comparative data and detailed experimental protocol offer researchers a solid foundation for utilizing A-83-01 in their studies and for accurately assessing its impact on TGF-β signaling. The specificity and potency of A-83-01 make it an invaluable tool for dissecting the complexities of this critical cellular pathway and for exploring its therapeutic potential.
References
- 1. A 83-01 | Cell Signaling Technology [cellsignal.com]
- 2. stemcell.com [stemcell.com]
- 3. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agscientific.com [agscientific.com]
- 5. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Activity of A-83-01: A Comparative Guide to Gene Expression Analysis in TGF-β Signaling
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the TGF-β signaling inhibitor A-83-01 with alternative compounds. Through a detailed examination of gene expression data and experimental protocols, we aim to confirm and characterize the activity of A-83-01 in modulating the Transforming Growth Factor-β (TGF-β) pathway, a critical regulator of cellular processes frequently dysregulated in disease.
A-83-01 is a potent and selective small molecule inhibitor of the TGF-β type I receptor (ALK5), as well as the activin/nodal type I receptors ALK4 and ALK7.[1] Its inhibitory action prevents the phosphorylation of downstream mediators Smad2 and Smad3, thereby blocking the canonical TGF-β signaling cascade that regulates the transcription of numerous target genes. This guide delves into the experimental confirmation of this activity through gene expression analysis, comparing its efficacy to other known TGF-β pathway inhibitors such as SB-431542, RepSox, and LY364947.
Comparative Analysis of Gene Expression Modulation
To quantitatively assess the activity of A-83-01 and its alternatives, we have summarized the reported changes in the expression of key TGF-β target genes. These genes are critically involved in processes such as epithelial-to-mesenchymal transition (EMT), a cellular program implicated in cancer progression and fibrosis. The data presented below is compiled from various studies and highlights the impact of these inhibitors on mesenchymal and epithelial markers.
| Target Gene | Inhibitor | Cell Line | Concentration | Fold Change (mRNA) | Reference |
| PAI-1 (SERPINE1) | A-83-01 | A549 | 1 µM | Significant Downregulation | [2] |
| SB-431542 | MDA-MB-231 | 10 µM | ~7.2-fold Decrease | ||
| RepSox | Mouse Embryonic Fibroblasts | 10 µM | Not Specified | ||
| LY364947 | MDA-MB-231 | Not Specified | Not Specified | ||
| SNAI1 (Snail) | A-83-01 | HER2-overexpressing breast cancer cells | Not Specified | Inhibition of TGF-β-induced expression | |
| SB-431542 | Not Specified | Not Specified | Not Specified | ||
| RepSox | Not Specified | Not Specified | Not Specified | ||
| LY364947 | Not Specified | Not Specified | Not Specified | ||
| CDH1 (E-cadherin) | A-83-01 | HER2-overexpressing breast cancer cells | Not Specified | Upregulation (reversal of TGF-β suppression) | |
| SB-431542 | 22Rv1/CR-1 | 10 µmol/L | Small Increase | ||
| RepSox | Not Specified | Not Specified | Not Specified | ||
| LY364947 | Not Specified | Not Specified | Not Specified | ||
| FN1 (Fibronectin) | A-83-01 | Not Specified | Not Specified | Not Specified | |
| SB-431542 | Not Specified | Not Specified | Not Specified | ||
| RepSox | Not Specified | Not Specified | Not Specified | ||
| LY364947 | MDA-MB-231 | Not Specified | Decreased basal and TGF-β-induced expression |
Note: Direct quantitative comparisons across different studies should be interpreted with caution due to variations in experimental conditions, including cell lines, inhibitor concentrations, and treatment durations.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams illustrate the TGF-β signaling pathway and a typical gene expression analysis workflow.
Experimental Protocols
To ensure reproducibility and accurate comparison of inhibitor activity, detailed and standardized experimental protocols are essential. The following sections outline the key methodologies for assessing the impact of A-83-01 and its alternatives on gene expression.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines known to be responsive to TGF-β signaling. Commonly used models include A549 (human lung carcinoma), MDA-MB-231 (human breast adenocarcinoma), and HaCaT (immortalized human keratinocytes).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Inhibitor Preparation: Prepare stock solutions of A-83-01, SB-431542, RepSox, and LY364947 in dimethyl sulfoxide (DMSO). Final concentrations for treatment typically range from 0.1 to 10 µM.
-
Treatment Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach a desired confluency (typically 60-70%).
-
Starve the cells in serum-free or low-serum medium for 12-24 hours to reduce basal signaling.
-
Pre-treat cells with the respective inhibitors or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with recombinant human TGF-β1 (typically 1-10 ng/mL) for the desired time period (e.g., 24-48 hours for mRNA analysis).
-
RNA Extraction and Quality Control
-
RNA Isolation: Following treatment, lyse the cells directly in the culture dish using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen or TRIzol Reagent, Invitrogen).
-
Purification: Purify total RNA according to the manufacturer's protocol, including a DNase I treatment step to eliminate genomic DNA contamination.
-
Quality and Quantity Assessment:
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended for downstream applications like RNA-seq.
-
Gene Expression Analysis by Quantitative Real-Time PCR (RT-qPCR)
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
qPCR Reaction:
-
Perform the qPCR reaction using a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative fold change in gene expression using the 2-ΔΔCt method, comparing the inhibitor-treated samples to the vehicle-treated control.
-
Gene Expression Analysis by RNA Sequencing (RNA-Seq)
-
Library Preparation:
-
Starting with high-quality total RNA, perform poly(A) selection to enrich for mRNA.
-
Fragment the enriched mRNA and synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library via PCR.
-
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis Workflow:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome (human or mouse) using a splice-aware aligner such as STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to identify differentially expressed genes between treatment groups, calculating fold changes and statistical significance (p-values and false discovery rates).
-
Conclusion
The experimental framework outlined in this guide provides a robust methodology for confirming and comparing the activity of A-83-01 and other TGF-β signaling inhibitors. By employing quantitative gene expression analysis, researchers can obtain reliable data to characterize the potency and specificity of these compounds. The provided protocols and visualizations serve as a valuable resource for designing and executing experiments aimed at elucidating the intricate roles of the TGF-β pathway in health and disease. A-83-01 demonstrates potent inhibition of the TGF-β signaling pathway, leading to significant changes in the expression of key target genes involved in critical cellular processes.[1] Its efficacy, as demonstrated through gene expression analysis, positions it as a valuable tool for both basic research and preclinical studies targeting TGF-β-driven pathologies.
References
A Comparative Guide to A-83-01 and LY364947: Potency, Selectivity, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed side-by-side comparison of two widely used small molecule inhibitors of the Transforming Growth Factor-β (TGF-β) signaling pathway: A-83-01 and LY364947. Both compounds are instrumental in studying the multifaceted roles of TGF-β in cellular processes such as proliferation, differentiation, and epithelial-to-mesenchymal transition (EMT), as well as its implications in various pathologies, including cancer and fibrosis. This document aims to be a valuable resource by presenting objective data, detailed experimental protocols, and clear visual representations of the underlying biological pathways and experimental workflows.
Mechanism of Action and Target Specificity
A-83-01 and LY364947 are potent and selective inhibitors of the TGF-β type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). By competing with ATP for the kinase domain of ALK5, these inhibitors block the phosphorylation of downstream mediators, primarily Smad2 and Smad3, thereby inhibiting the canonical TGF-β signaling cascade.
While both molecules target ALK5, their potency and selectivity profiles exhibit notable differences. A-83-01 is reported to be a more potent inhibitor of ALK5 with an IC50 of 12 nM.[1] Furthermore, it demonstrates inhibitory activity against other type I receptors of the TGF-β superfamily, namely ALK4 (Activin receptor type-1B) and ALK7 (Nodal receptor type-1), with IC50 values of 45 nM and 7.5 nM, respectively.[1] In contrast, LY364947 inhibits ALK5 with a reported IC50 of 59 nM and shows less activity against the TGF-β type II receptor (TGFβR-II) and Mixed-Lineage Kinase 7 (MLK-7K).[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for A-83-01 and LY364947 based on publicly available information. It is important to note that IC50 values can vary depending on the specific assay conditions.
| Parameter | A-83-01 | LY364947 |
| Primary Target | ALK5 (TGF-βRI) | ALK5 (TGF-βRI) |
| ALK5 IC50 | 12 nM[1] | 59 nM[2][3] |
| Other Targets (IC50) | ALK4 (45 nM), ALK7 (7.5 nM)[1] | TGFβR-II (400 nM), MLK-7K (1400 nM)[2] |
| Ki (for ALK5) | Not widely reported | 28 nM[3] |
Signaling Pathway and Inhibition Mechanism
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor, which then recruits and phosphorylates the type I receptor (ALK5). Activated ALK5 subsequently phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4, which then translocates to the nucleus to regulate the transcription of target genes. A-83-01 and LY364947 act by inhibiting the kinase activity of ALK5, thus preventing the phosphorylation of Smad2 and Smad3 and blocking the downstream signaling cascade.
Caption: TGF-β signaling pathway and points of inhibition by A-83-01 and LY364947.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and compare TGF-β inhibitors like A-83-01 and LY364947.
In Vitro Kinase Assay for ALK5 Inhibition
This assay quantitatively measures the ability of an inhibitor to block the kinase activity of ALK5.
Objective: To determine the IC50 value of A-83-01 and LY364947 for ALK5.
Materials:
-
Recombinant active ALK5 kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific Smad2/3-derived peptide)
-
A-83-01 and LY364947 (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitors (A-83-01 and LY364947) in kinase buffer.
-
In a microplate, add the recombinant ALK5 kinase to each well.
-
Add the diluted inhibitors to the respective wells. Include a DMSO control (no inhibitor).
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.[4]
-
The luminescent signal is proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: Workflow for an in vitro ALK5 kinase inhibition assay.
Western Blot Analysis of Smad2 Phosphorylation
This cell-based assay assesses the ability of the inhibitors to block TGF-β-induced Smad2 phosphorylation in a cellular context.
Objective: To compare the effectiveness of A-83-01 and LY364947 in inhibiting TGF-β-induced Smad2 phosphorylation.
Materials:
-
Cell line responsive to TGF-β (e.g., HaCaT, HeLa, HT-1080)
-
Cell culture medium and supplements
-
Recombinant human TGF-β1
-
A-83-01 and LY364947 (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Smad2 (Ser465/467) and anti-total Smad2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of A-83-01, LY364947, or DMSO (vehicle control) for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Wash the cells with ice-cold PBS and lyse them.[5]
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-Smad2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total Smad2 to confirm equal loading.[6]
Epithelial-to-Mesenchymal Transition (EMT) Assay
This assay evaluates the ability of the inhibitors to prevent TGF-β-induced EMT, a process characterized by changes in cell morphology and marker expression.
Objective: To compare the efficacy of A-83-01 and LY364947 in blocking TGF-β-induced EMT.
Materials:
-
Epithelial cell line that undergoes EMT in response to TGF-β (e.g., NMuMG, A549)
-
Cell culture medium and supplements
-
Recombinant human TGF-β1
-
A-83-01 and LY364947 (dissolved in DMSO)
-
Primary antibodies for immunofluorescence or Western blotting (e.g., anti-E-cadherin, anti-Vimentin)
-
Fluorescently labeled secondary antibodies (for immunofluorescence)
-
Microscope with fluorescence capabilities
Procedure:
-
Seed cells in culture plates or on coverslips.
-
Treat the cells with TGF-β1 (e.g., 2-5 ng/mL) in the presence or absence of different concentrations of A-83-01 or LY364947 for 48-72 hours.
-
Morphological Analysis: Observe the cells under a phase-contrast microscope for changes in morphology from a cobblestone-like epithelial appearance to a more elongated, spindle-shaped mesenchymal phenotype.
-
Immunofluorescence Analysis:
-
Fix and permeabilize the cells on coverslips.
-
Block non-specific binding sites.
-
Incubate with primary antibodies against E-cadherin (epithelial marker) and Vimentin (mesenchymal marker).
-
Wash and incubate with corresponding fluorescently labeled secondary antibodies.
-
Mount the coverslips and visualize the localization and expression of the markers using a fluorescence microscope.
-
-
Western Blot Analysis:
-
Lyse the cells and perform Western blotting as described in the previous protocol to analyze the expression levels of E-cadherin (downregulated in EMT) and Vimentin (upregulated in EMT).
-
Conclusion
Both A-83-01 and LY364947 are valuable tools for the investigation of TGF-β signaling. The choice between these inhibitors may depend on the specific experimental needs. A-83-01 offers higher potency for ALK5 inhibition and also targets ALK4 and ALK7, which could be advantageous or disadvantageous depending on the research question. LY364947, while less potent, has a well-characterized selectivity profile. The experimental protocols provided in this guide offer a starting point for the direct comparison and characterization of these and other TGF-β pathway inhibitors. Researchers should always optimize these protocols for their specific cell types and experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. The Epithelial-to-Mesenchymal Transition-Like Process Induced by TGF-β1 Enhances Rubella Virus Binding and Infection in A549 Cells via the Smad Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. promega.com [promega.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. pubcompare.ai [pubcompare.ai]
A Comprehensive Guide to Validating the Specificity of A-83-01
For researchers in drug development and cell biology, establishing the specificity of a chemical probe is paramount to ensuring the validity of experimental results. A-83-01, a potent small molecule inhibitor, has emerged as a valuable tool for dissecting the transforming growth factor-beta (TGF-β) signaling pathway. This guide provides a detailed comparison of A-83-01 with a key alternative, SB-431542, and outlines rigorous experimental protocols to validate its specificity, enabling researchers to confidently attribute observed biological effects to the inhibition of its intended targets.
A-83-01 is a potent inhibitor of the TGF-β type I receptors Activin Receptor-Like Kinase 5 (ALK5), also known as TGF-β receptor 1 (TGFBR1), as well as ALK4 and ALK7.[1][2][3][4][5][6][7][8] It functions by competing with ATP for the kinase domain of these receptors, thereby preventing the phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3.[7][8] Its high potency and selectivity make it a widely used reagent in studies of cell differentiation, proliferation, and epithelial-mesenchymal transition (EMT).
Comparative Analysis: A-83-01 vs. SB-431542
A crucial aspect of validating a chemical probe is comparing its performance against established alternatives. SB-431542 is another well-characterized and selective inhibitor of ALK4, ALK5, and ALK7, making it an ideal compound for comparative studies.[2][4][9]
| Target Kinase | A-83-01 IC₅₀ (nM) | SB-431542 IC₅₀ (nM) |
| ALK5 (TGFβR1) | 12[1][2][5][7] | 94[9] |
| ALK4 (ACVR1B) | 45[1][2][5][7] | ~1000[9] |
| ALK7 (ACVR1C) | 7.5[1][2][5][7] | ~2000[9] |
Table 1: Potency Comparison of A-83-01 and SB-431542 against primary targets. This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of A-83-01 and SB-431542 for their primary kinase targets. Lower IC₅₀ values indicate higher potency.
A-83-01 demonstrates greater potency against ALK5 and ALK7 compared to SB-431542.[3][4][8] In terms of selectivity, both compounds are reported to have minimal effects on other kinases. A-83-01 weakly inhibits ALK-1, -2, -3, -6, and MAPK activity, while SB-431542 shows no significant inhibition of ALK2, ALK3, and ALK6.[3][4] For a comprehensive specificity profile, a broad-panel kinome scan is the gold standard.
Experimental Protocols for Specificity Validation
To rigorously validate the specificity of A-83-01, a multi-pronged approach employing in vitro and cell-based assays is recommended.
In Vitro Kinase Profiling
This is the most direct method to assess the selectivity of an inhibitor against a wide array of kinases. Commercial services offer screening against hundreds of kinases.
Experimental Protocol: In Vitro Kinase Assay for ALK5
This protocol provides a framework for assessing the inhibitory activity of A-83-01 against its primary target, ALK5.
-
Reagents and Materials:
-
Recombinant human ALK5 protein
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)
-
ATP
-
Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate)
-
A-83-01 and SB-431542 (as a comparator)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure:
-
Prepare a serial dilution of A-83-01 and SB-431542 in DMSO. A typical starting concentration would be 10 µM.
-
In a 384-well plate, add 5 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 10 µL of a solution containing the ALK5 enzyme and the substrate in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be close to its Km for ALK5.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cellular Target Engagement: Western Blot for Phospho-Smad2
This assay confirms that A-83-01 inhibits the TGF-β signaling pathway within a cellular context by measuring the phosphorylation of the downstream effector, Smad2.
Experimental Protocol: Western Blot for Phospho-Smad2
-
Cell Culture and Treatment:
-
Plate cells responsive to TGF-β signaling (e.g., HaCaT, A549, or HepG2 cells) and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of A-83-01, SB-431542, or DMSO (vehicle control) for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Smad2 (Ser465/467) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total Smad2 or a housekeeping protein like GAPDH or β-actin.
-
Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment.[7][8] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment and Heating:
-
Treat cultured cells with A-83-01 or DMSO (vehicle control) for a specified time (e.g., 1 hour).
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 25°C for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Quantify the amount of soluble ALK5 in the supernatant using a suitable method, such as Western blotting or an ELISA-based approach (e.g., AlphaScreen or HTRF).
-
-
Data Analysis:
-
For each temperature point, quantify the amount of soluble ALK5 relative to the unheated control.
-
Plot the percentage of soluble ALK5 against the temperature to generate a melting curve for both the A-83-01-treated and vehicle-treated samples.
-
A shift in the melting curve to higher temperatures for the A-83-01-treated sample indicates direct target engagement.
-
Visualizing Key Processes
To further clarify the experimental design and the underlying biological pathway, the following diagrams are provided.
Caption: TGF-β signaling pathway and the inhibitory action of A-83-01.
Caption: Experimental workflow for validating the specificity of A-83-01.
By following these detailed protocols and comparative analyses, researchers can robustly validate the specificity of A-83-01 in their experimental systems, leading to more reliable and reproducible scientific findings.
References
- 1. A 83-01 | ALK5 Inhibitor IV | ALK inhibitor | TargetMol [targetmol.com]
- 2. TGF-β Small Molecule Inhibitor SB431542 Reduces Rotator Cuff Muscle Fibrosis and Fatty Infiltration By Promoting Fibro/Adipogenic Progenitor Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis for Specificity of TGFβ Family Receptor Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. stemcell.com [stemcell.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sb-431542.com [sb-431542.com]
Cross-reactivity of A-83-01 with other kinase families
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinase inhibitor A-83-01, focusing on its cross-reactivity with other kinase families. A-83-01 is a potent small molecule inhibitor primarily targeting the transforming growth factor-beta (TGF-β) type I receptors. Understanding its selectivity is crucial for interpreting experimental results and for its potential therapeutic applications.
Executive Summary
A-83-01 is a highly selective inhibitor of the TGF-β superfamily type I activin receptor-like kinases (ALKs) ALK4, ALK5, and ALK7.[1][2] Experimental data demonstrates its potent inhibition of these primary targets, which are key mediators of TGF-β, Activin, and Nodal signaling pathways. While exhibiting strong affinity for its intended targets, A-83-01 shows minimal cross-reactivity with other kinase families, including the closely related bone morphogenetic protein (BMP) receptors and the mitogen-activated protein kinase (MAPK) pathways.[3] This high selectivity makes A-83-01 a valuable tool for specifically dissecting the roles of the TGF-β/Activin/Nodal signaling axes in various biological processes.
Potency and Selectivity Profile of A-83-01
The inhibitory activity of A-83-01 has been quantified against its primary targets, demonstrating nanomolar potency. In contrast, its effect on other kinases is significantly weaker, highlighting its specificity.
| Target Kinase | IC50 (nM) | Kinase Family | Reference |
| ALK5 (TGFβRI) | 12 | TGF-β Receptor | [1][2] |
| ALK4 (ActR-IB) | 45 | TGF-β Receptor | [1][2] |
| ALK7 (Nodal Receptor) | 7.5 | TGF-β Receptor | [1][2] |
Known Limited Cross-Reactivity:
Published studies have reported that A-83-01 has little to no inhibitory effect on the following kinases, further establishing its selective profile:
-
BMP Type I Receptors (ALK1, ALK2, ALK3, ALK6): A-83-01 only weakly inhibits these receptors, which are part of a distinct signaling pathway within the TGF-β superfamily.[4]
-
p38 Mitogen-Activated Protein Kinase (MAPK): No significant inhibition observed.[3]
-
Extracellular Regulated Kinase (ERK): No significant inhibition observed.[3]
Signaling Pathway Inhibition
A-83-01 exerts its biological effects by blocking the kinase activity of ALK4, ALK5, and ALK7. This inhibition prevents the phosphorylation of downstream signaling molecules, primarily the Smad proteins (Smad2 and Smad3), thereby blocking the transduction of signals from TGF-β, Activin, and Nodal ligands.
References
A Comparative Analysis of A-83-01 in Diverse Cancer Cell Lines: A Guide for Researchers
Introduction: A-83-01 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) signaling pathway. It specifically targets the ATP-binding site of the type I TGF-β receptors Activin Receptor-Like Kinase 5 (ALK5), as well as ALK4 and ALK7.[1][2] In the context of advanced cancers, where the TGF-β pathway often switches from a tumor-suppressive to a tumor-promoting role, inhibitors like A-83-01 are valuable tools for research and potential therapeutic development.[3] This guide provides a comparative overview of A-83-01's performance across different cancer cell lines, supported by experimental data and detailed protocols.
Comparative Efficacy and Cellular Effects of A-83-01
A-83-01's primary mechanism of action is the inhibition of the TGF-β signaling cascade, rather than direct cytotoxicity. Therefore, its efficacy is often measured by its ability to block downstream signaling events and associated cellular changes, such as Epithelial-to-Mesenchymal Transition (EMT), rather than by traditional cell viability IC50 values.
Table 1: Summary of A-83-01 Effects in Various Cell Lines
| Cell Line/Model | Cancer Type | Observed Effect | Effective Concentration | Key Pathway Targeted |
| Mv1Lu | Mink Lung Epithelial | Blocks TGF-β-induced growth inhibition and EMT.[4] | 0.3 - 1 µM | TGF-β/Smad |
| HaCaT | Human Keratinocyte | Completely inhibits TGF-β-induced Smad2 phosphorylation.[4] | 1 µM | TGF-β/Smad |
| HER2-Overexpressing Breast Cancer Cells (e.g., SKBR3, JIMT-1) | Breast Cancer | Inhibits TGF-β-induced EMT, cell migration, and invasion; enhances trastuzumab's anti-tumor activity.[3] | Not specified | TGF-β/Smad, Wnt/β-catenin |
| OV2944-HM-1 | Ovarian Cancer | Reduced tumor dissemination and ascites formation in a syngeneic mouse model.[3] | Not specified | TGF-β/Smad |
| MCF-7 Spheroids | Breast Cancer | Did not exhibit significant cytotoxicity; spheroids became less cohesive.[5] | 50 µM | TGF-β/Smad |
| Cancer Organoids | Various | Suppresses the proliferation of organoids.[6] | Not specified | TGF-β |
Comparison with Alternative Inhibitors
A-83-01 is often compared to other ALK5 inhibitors, most notably SB-431542. Experimental data indicates that A-83-01 is a more potent inhibitor of the target kinases.
Table 2: Kinase Inhibitory Potency (IC50) of A-83-01 vs. SB-431542
| Inhibitor | ALK4 IC50 | ALK5 IC50 | ALK7 IC50 |
| A-83-01 | 45 nM[2] | 12 nM[2] | 7.5 nM[2] |
| SB-431542 | Inhibits[2] | 94 nM | Inhibits[2] |
Note: While SB-431542 is known to inhibit ALK4 and ALK7, specific IC50 values are not as consistently reported in direct comparison to A-83-01.
Key Signaling Pathways and Experimental Workflows
A-83-01's primary target is the TGF-β/Smad signaling pathway. Upon ligand binding, the TGF-β type II receptor phosphorylates the type I receptor (ALK5), which in turn phosphorylates the receptor-regulated Smads (Smad2/3). Phosphorylated Smad2/3 then complexes with Smad4 and translocates to the nucleus to regulate target gene expression, often leading to EMT. A-83-01 blocks the initial phosphorylation of Smad2/3.
A typical workflow to assess the efficacy of A-83-01 involves treating cancer cells with TGF-β to induce a specific phenotype (like EMT) and co-treating with A-83-01 to observe the inhibition of this effect.
The inhibition of the TGF-β pathway by A-83-01 can block the progression of cancer cells from an epithelial state to a more invasive mesenchymal state.
Detailed Experimental Protocols
Cell Viability Assay (WST-1 Method)
This protocol is adapted for assessing the effect of A-83-01 on TGF-β-mediated growth changes.
-
Cell Seeding: Seed cancer cells (e.g., Mv1Lu) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 18-24 hours at 37°C and 5% CO₂.
-
Pre-treatment: Remove the medium and add 90 µL of fresh medium containing various concentrations of A-83-01 (e.g., 0.1 to 10 µM) or vehicle control (DMSO). Incubate for 1 hour.
-
TGF-β Treatment: Add 10 µL of medium containing TGF-β1 to achieve a final concentration of 1-5 ng/mL. For control wells, add 10 µL of medium without TGF-β1.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well. Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background.
-
Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of cell viability.
Western Blot for Smad2 Phosphorylation
This protocol is for detecting the inhibition of TGF-β signaling by A-83-01.
-
Cell Culture and Treatment: Seed cells (e.g., HaCaT) in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Pre-treat with A-83-01 (e.g., 1 µM) for 1 hour.
-
Stimulation: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto a 10% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-Smad2 (Ser465/467) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Smad2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. A 83-01 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. NSDHL contributes to breast cancer stem-like cell maintenance and tumor-initiating capacity through TGF-β/Smad signaling pathway in MCF-7 tumor spheroid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
Safety Operating Guide
Essential Safety and Logistics for Handling A-286501
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides essential, immediate safety and logistical information for handling the novel, orally active adenosine kinase inhibitor, A-286501. Procedural, step-by-step guidance for its operational use and disposal is outlined to build a foundation of trust and value in laboratory safety and chemical handling.
Chemical Identification and Properties
| Property | Value |
| Compound Name | This compound |
| CAS Number | 483341-15-7 |
| Molecular Formula | C₁₁H₁₄BrN₅O₂ |
| IUPAC Name | (1S,2R,3S,5R)-3-amino-5-(4-amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol |
| Description | A potent and selective inhibitor of adenosine kinase with demonstrated analgesic and anti-inflammatory effects in research settings. It is intended for research use only. |
Personal Protective Equipment (PPE)
This compound is a potent bioactive compound. Although a specific Material Safety Data Sheet (MSDS) with detailed toxicological data is not publicly available, it is crucial to handle this compound with the appropriate precautions for a research chemical of unknown toxicity. The following PPE is mandatory when handling this compound:
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Gloves should be inspected before use and changed frequently, especially if contaminated. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles are required to protect against accidental splashes. |
| Body Protection | A standard laboratory coat must be worn to protect the skin and clothing. |
| Respiratory Protection | When handling the compound as a powder or when there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area or a chemical fume hood. |
Operational Plan for Handling this compound
Adherence to a strict operational plan is critical to ensure the safety of laboratory personnel and the integrity of the research.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
Step-by-Step Guidance:
-
Preparation:
-
Designate a specific area within the laboratory for handling this compound, preferably within a chemical fume hood.
-
Ensure all necessary PPE is readily available and in good condition.
-
Prepare all required laboratory equipment, such as spatulas, weigh boats, and vials, before handling the compound.
-
-
Handling:
-
Put on all required PPE before entering the designated handling area.
-
If handling the solid form, weigh the compound carefully within a chemical fume hood to avoid inhalation of any airborne particles.
-
When preparing solutions, add the solvent to the weighed compound slowly to prevent splashing.
-
Conduct all experimental procedures involving this compound with care to minimize the risk of spills or exposure.
-
-
Cleanup and Disposal:
-
Following the completion of the experiment, decontaminate all work surfaces with an appropriate cleaning agent.
-
Dispose of all contaminated materials, including gloves, weigh boats, and pipette tips, in a clearly labeled hazardous waste container.
-
Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
This compound Waste Disposal Logical Flow
Caption: A logical flow diagram for the proper segregation and disposal of this compound waste.
Disposal Procedures:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Solid Waste: All solid materials contaminated with this compound, such as gloves, paper towels, and empty vials, must be collected in a designated, leak-proof, and clearly labeled solid hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, leak-proof, and clearly labeled liquid hazardous waste container. Ensure the container is compatible with the solvent used.
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "(1S,2R,3S,5R)-3-amino-5-(4-amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol".
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Pickup: When the waste container is full or has reached the designated accumulation time limit, contact your institution's EHS department to arrange for proper disposal. Do not dispose of this compound down the drain or in the regular trash.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
